Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNPGXPJBBZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348604 | |
| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-34-3 | |
| Record name | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Amino-5-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Intermediate
Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the compound's core physicochemical properties, the causality behind its synthesis, and the practical methodologies for its analysis. As a senior application scientist, the emphasis here is on not just the "what," but the "why"—providing field-proven insights to empower your research and development endeavors. This document is structured to be a self-validating system, with each critical claim and protocol grounded in authoritative references.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a crystalline powder, typically appearing as a white to yellow or brown solid, reflecting its purity.[1][2]
Core Chemical Identifiers
A consistent and accurate identification is paramount for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4815-34-3 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂S | [3] |
| Molecular Weight | 247.31 g/mol | [3] |
| InChI Key | WIVNPGXPJBBZQH-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C1=C(N)SC(=C1)C2=CC=CC=C2 | [3] |
The Gewald Reaction: A Cornerstone of Synthesis
A deep understanding of a molecule's properties is intrinsically linked to its synthesis. The primary route to this compound is the elegant and highly versatile Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, valued for its efficiency and atom economy.
The reaction typically involves the condensation of a ketone (acetophenone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or piperidine.
Expert Insight: The choice of a moderate base is crucial. Stronger bases can lead to unwanted side reactions, including the hydrolysis of the ester functionality or the promotion of self-condensation of the ketone. The Gewald reaction's success lies in the sequential and well-orchestrated series of steps, from the initial Knoevenagel condensation to the final intramolecular cyclization and tautomerization.
A generalized workflow for the Gewald synthesis is depicted below.
Caption: Generalized workflow of the Gewald reaction for the synthesis of the title compound.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. For drug development professionals, these parameters are critical for formulation, pharmacokinetics, and pharmacodynamics.
| Property | Value | Comments and Insights |
| Melting Point | 117-128 °C | The relatively high melting point is indicative of a stable crystalline lattice, influenced by intermolecular hydrogen bonding and π-π stacking interactions. The observed range may vary with purity.[1] |
| Boiling Point | 415.4 ± 45.0 °C (Predicted) | This is a predicted value, as the compound would likely decompose at this temperature under atmospheric pressure. Vacuum distillation would be required for purification by this method. |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) | A predicted value that suggests the compound is denser than water. |
| pKa | -0.24 ± 0.10 (Predicted) | This predicted value for the conjugate acid suggests that the 2-amino group is a very weak base. This is due to the electron-withdrawing effects of the adjacent ester group and the thiophene ring, which delocalize the lone pair of electrons on the nitrogen atom.[3] |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO and DMF. Moderately soluble in alcohols (methanol, ethanol) and chlorinated solvents (chloroform, dichloromethane). Sparingly soluble in non-polar solvents like hexanes. | The poor aqueous solubility is expected given the largely non-polar phenyl and thiophene rings. Solubility in organic solvents is crucial for reaction chemistry, purification, and formulation. While specific quantitative data is not readily available in the literature, empirical determination is straightforward. |
Spectroscopic and Analytical Characterization
A robust analytical package is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. While a specific spectrum for the title compound is not publicly available, the expected signals can be inferred from closely related structures and general principles.
-
¹H NMR:
-
Ethyl group: A triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂).
-
Amino group: A broad singlet at ~6.0-7.0 ppm (NH₂), which is exchangeable with D₂O.
-
Thiophene proton: A singlet at ~7.0-7.5 ppm.
-
Phenyl group: A multiplet in the aromatic region (~7.2-7.8 ppm).
-
-
¹³C NMR:
-
Ethyl group: Signals at ~14 ppm (CH₃) and ~60 ppm (CH₂).
-
Thiophene ring: Four distinct signals, with the carbon bearing the phenyl group at a lower field and the carbon of the C-NH₂ bond at a higher field.
-
Phenyl group: Signals in the aromatic region (~125-140 ppm).
-
Carbonyl group: A signal at ~165 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹, corresponding to the ester carbonyl group.
-
C=C stretching: Aromatic and thiophene ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, characteristic of the ester C-O bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification in the pharmaceutical industry. A robust, validated HPLC method is non-negotiable for quality control.
Protocol: A Foundational HPLC Method for Purity Determination
This method, adapted from established procedures for similar aminothiophene derivatives, provides a reliable starting point for in-house validation.
Caption: Key parameters for a starting HPLC method for the analysis of the title compound.
Expert Rationale: A C18 reverse-phase column is the standard for moderately polar compounds. The use of an acetonitrile/water mobile phase provides good resolving power, and the addition of a small amount of acid (formic or trifluoroacetic) improves peak shape by protonating the amino group and minimizing tailing. UV detection is highly effective due to the strong chromophores in the molecule (phenyl and thiophene rings).
Thermal and Crystalline Properties
The solid-state properties of a pharmaceutical intermediate are critical for handling, storage, and formulation.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): To precisely determine the melting point and enthalpy of fusion, and to screen for polymorphism. A sharp endotherm corresponding to the melting point would be expected.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile. This analysis would reveal the temperature at which the compound begins to lose mass, providing an upper limit for processing and storage temperatures.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the title compound has not been reported, a study on the closely related Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals key structural features that are likely conserved.[4][5]
-
Planarity: The thiophene ring and the ethoxycarbonyl group are nearly coplanar, which maximizes π-conjugation.
-
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen is observed. This forms a stable six-membered ring motif (an S(6) ring), which contributes to the overall planarity and stability of the molecule.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the second amino proton and the carbonyl oxygen of an adjacent molecule, forming chains or more complex networks. C-H···π interactions may also play a role in the crystal packing.
Applications in Drug Discovery and Development
This compound is not just a chemical curiosity; it is a versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility as a pharmaceutical intermediate is well-established.[1] The 2-aminothiophene core is a key pharmacophore in compounds with anti-inflammatory, antimicrobial, and even potential neurological activities. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion: A Versatile Scaffold with Enduring Potential
This compound is a compound of significant utility and interest, underpinned by a fascinating and efficient synthesis. Its well-defined physicochemical properties make it a reliable and predictable partner in the complex journey of drug discovery and development. This guide has sought to provide not just the data, but the context and the scientific reasoning behind it. As with any scientific endeavor, the information presented here should be a springboard for further investigation and empirical validation within your own laboratories. The continued exploration of this and related 2-aminothiophenes will undoubtedly lead to the discovery of novel and impactful therapeutic agents.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5402.
- Zhang, Y., et al. (2010). A new and efficient one-pot synthesis of polysubstituted 2-aminothiophenes via a three-component reaction in aqueous media. Green Chemistry, 12(11), 2078-2082.
-
Fisher Scientific. (n.d.). TCI America™-Ethyl 2-Amino-5-phenylthiophene-3-carboxylate 98.0+%. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
Sources
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3): Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental chemical identity, physicochemical properties, and detailed synthesis protocols, with a focus on the widely employed Gewald aminothiophene synthesis. The causality behind experimental choices and the importance of self-validating protocols through rigorous purification and characterization are emphasized. Furthermore, this guide discusses the compound's significance as a versatile scaffold for developing novel therapeutic agents, supported by its documented role as a precursor to various biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical intermediate.
Core Chemical Identity and Properties
This compound is a highly functionalized thiophene derivative. The presence of an amine group, an ester, and a phenyl ring on the thiophene core makes it a valuable and versatile starting material for further chemical modification.
Key Identifiers
A summary of the essential identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 4815-34-3[1][2][3][4] |
| IUPAC Name | This compound[2][3] |
| Molecular Formula | C₁₃H₁₃NO₂S[2][3][5] |
| Molecular Weight | 247.31 g/mol [2][5] |
| InChI Key | WIVNPGXPJBBZQH-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N[2] |
Verified Synonyms
This compound is known in the literature and commercial catalogs by several names:
-
2-Amino-5-phenylthiophene-3-carboxylic Acid Ethyl Ester[1][2]
-
ethyl 2-amino-5-phenyl-3-thiophenecarboxylate[2]
-
3-Thiophenecarboxylic acid, 2-amino-5-phenyl-, ethyl ester[2]
-
AKOS BBS-00006588[5]
-
TIMTEC-BB SBB009185[5]
Physicochemical Properties
The physical and chemical properties determine the handling, storage, and reaction conditions for this compound.
| Property | Value | Source |
| Appearance | White to Red to Green powder to crystal | [1] |
| Melting Point | 119.0 - 128.0 °C | [3] |
| Purity | >96.0% (GC) | [1][3] |
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing 2-aminothiophenes like this compound is the Gewald reaction . This one-pot, multicomponent reaction is prized for its operational simplicity and ability to construct the substituted thiophene ring from readily available precursors.
The Gewald Aminothiophene Synthesis: An Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[6][7] The choice of base (typically a secondary amine like morpholine or diethylamine) is critical, as it catalyzes the initial condensation and the subsequent ring-closure steps without leading to unwanted side reactions. This method's robustness makes it a cornerstone for generating libraries of thiophene derivatives for drug discovery screening.
Sources
- 1. This compound | 4815-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H33823.06 [thermofisher.com]
- 4. This compound CAS#: 4815-34-3 [m.chemicalbook.com]
- 5. 4815-34-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the specific arrangement of the amino, phenyl, and carboxylate functional groups on this scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis, offering field-proven insights for professionals working with this and related compounds.
Molecular Structure and Synthesis
The structural formula of this compound is presented below. The molecule consists of a central thiophene ring substituted with an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a phenyl group at the 5-position.
Caption: Molecular structure of this compound.
A common and efficient method for the synthesis of this and related 2-aminothiophenes is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone (or in this case, an aldehyde precursor to the phenyl group), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The versatility and mild reaction conditions of the Gewald reaction make it a widely adopted method in heterocyclic chemistry.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (Phenyl group) |
| ~7.0 | Singlet | 1H | Thiophene proton (H-4) |
| ~6.5 | Broad Singlet | 2H | Amino protons (-NH₂) |
| ~4.2 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.3-7.5): The protons on the phenyl group are expected to appear as a complex multiplet in this region due to their various electronic environments.
-
Thiophene Proton (δ ~7.0): The single proton on the thiophene ring at the 4-position is anticipated to be a singlet, as it has no adjacent protons to couple with.
-
Amino Protons (δ ~6.5): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.
-
Ethyl Ester Protons (δ ~4.2 and ~1.3): The ethyl group of the ester will present as a quartet for the methylene (-OCH₂-) protons, resulting from coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene group.
For comparison, the reported ¹H NMR data for the isomeric Ethyl 2-amino-4-phenylthiophene-3-carboxylate in DMSO-d₆ is as follows: δ 1.31 (t, 3H), 4.19 (q, 2H), 6.1 (s, 1H, thiophene proton), 7.27 (m, 5H, phenyl protons), and 7.38 (s, 2H, NH₂ protons). The key difference to expect for the 5-phenyl isomer would be the chemical shift of the thiophene proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~160 | C2-NH₂ |
| ~140 | C5-Ph |
| ~135 | Quaternary phenyl carbon |
| ~129 | Phenyl C-H |
| ~128 | Phenyl C-H |
| ~127 | Phenyl C-H |
| ~120 | C4-H |
| ~105 | C3-COOEt |
| ~60 | Methylene carbon (-OCH₂) |
| ~14 | Methyl carbon (-CH₃) |
Interpretation of the ¹³C NMR Spectrum:
The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the phenyl ring carbons, and the carbons of the ethyl group. The carbons attached to the heteroatoms (S and N) and the electron-withdrawing ester group will have characteristic chemical shifts. The PubChem database entry for this compound (CID 638860) indicates the availability of ¹³C NMR spectra, which would provide the definitive experimental values.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic (Phenyl and Thiophene) |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |
| ~1670 | C=O stretch | Ester |
| ~1600 | C=C stretch | Aromatic (Phenyl and Thiophene) |
| ~1250 | C-O stretch | Ester |
Interpretation of the IR Spectrum:
The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amine, the C=O stretching of the ethyl ester, and the C-H and C=C stretching vibrations of the aromatic rings and the aliphatic ethyl group. For the isomeric Ethyl 2-amino-4-phenylthiophene-3-carboxylate , the reported IR data (KBr, cm⁻¹) includes peaks at 3460 and 3319 (NH₂), 3056 and 2947 (CH), 1666 (C=O), and 1593, 1496, 1438 (C=C). Similar characteristic peaks are expected for the 5-phenyl isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 247, corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂S).[1]
-
Major Fragmentation Pathways: Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, or the loss of the entire ethyl carboxylate group. Fragmentation of the thiophene ring and the phenyl substituent would also contribute to the overall spectrum.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS) Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data of this compound provides a unique fingerprint for its unambiguous identification. This in-depth guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretation and standard protocols for data acquisition. For researchers and professionals in the field, a solid understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their scientific work. While complete, verified experimental spectra for this specific isomer are encouraged for definitive characterization, the principles and comparative data outlined herein provide a robust framework for its analysis.
References
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, Vol. 25, No. 13 (2013), 7399-7402. [Link]
-
PubChem Compound Summary for CID 638860, this compound. National Center for Biotechnology Information. [Link]
Sources
Crystal structure of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Abstract
The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile building block for a myriad of functional molecules. This guide provides a comprehensive technical overview of this compound, a key derivative in this class. We will explore its efficient synthesis via the Gewald reaction, detail its physicochemical and spectroscopic characterization, and delve into an in-depth analysis of its crystalline architecture. By integrating experimental protocols with structural insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their respective fields.
Introduction: The Significance of the 2-Aminothiophene Core
Substituted 2-aminothiophenes are recognized as "privileged structures" in drug discovery.[1][2] Their unique electronic and steric properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this class have been investigated for their potential as cytostatic agents, demonstrating selective activity against various cancer cell lines.[4][5] this compound, with its strategic placement of amino, ester, and phenyl groups, represents a valuable synthon for creating more complex heterocyclic systems and serves as a model compound for studying structure-activity relationships (SAR). A precise understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials.
Synthesis: The Gewald Three-Component Reaction
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction is prized for its operational simplicity, use of readily available starting materials, and generally high yields.[8][9]
Reaction Mechanism
The Gewald reaction proceeds through two key stages:
-
Knoevenagel Condensation: An α-methylene ketone or aldehyde reacts with an activated nitrile (like ethyl cyanoacetate) in the presence of a basic catalyst. This forms an α,β-unsaturated nitrile intermediate.
-
Ring Closure and Tautomerization: Elemental sulfur is added to the intermediate. The reaction proceeds via a Michael addition of sulfur, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Phenylacetaldehyde
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine or Triethylamine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, phenylacetaldehyde (1.0 eq.), and ethyl cyanoacetate (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of morpholine (approx. 0.1 eq.) to the mixture.
-
Sulfur Addition: Carefully add elemental sulfur (1.1 eq.) to the stirred solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Synthesis Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-5-phenylthiophene-3-carboxylate: Solubility and Melting Point
This guide provides a comprehensive overview of the essential physicochemical properties—melting point and solubility—of Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these critical parameters. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the generation of reliable and reproducible data.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of its melting point and solubility. These properties are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability. For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solid-state and solution-phase behavior is paramount.
An accurate melting point provides a reliable measure of purity and can inform on the crystalline nature of the solid.[1] In contrast, solubility is a direct determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] Poor aqueous solubility, a common challenge in drug development, can lead to low bioavailability and therapeutic inefficacy.[5][6] Therefore, the precise characterization of these attributes is a cornerstone of rational drug design and formulation development.
Physicochemical Profile of this compound
Molecular Structure:
Figure 1: Molecular Structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H13NO2S | [7][8] |
| Molecular Weight | 247.31 g/mol | [8] |
| Appearance | White to Red to Green powder to crystal | [9] |
| CAS Number | 4815-34-3 | [7][10] |
Melting Point Determination: A Measure of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range, making it a valuable indicator of purity.[1]
Reported Melting Point Data
Various suppliers report slightly different melting point ranges for this compound, which likely reflects differences in the purity of their respective batches.
Table 2: Reported Melting Point Ranges
| Melting Point Range (°C) | Source |
| 119.0 - 128.0 | Thermo Scientific Chemicals[7] |
| 117 - 120 | ChemicalBook[10] |
| 122.0 - 126.0 | TCI Chemicals[9] |
This variability underscores the importance of in-house verification of the melting point for each new batch of the compound to ensure it meets the required purity specifications for downstream applications.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) chapter <741>.[11][12][13][14][15]
Objective: To accurately determine the melting range of a solid sample of this compound.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Watch glass
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[1]
-
-
Loading the Capillary Tube:
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.[16]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute to get a rough estimate.[17]
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 10-15 °C below the expected melting point.[14]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting).
-
The melting range is the interval between these two temperatures.
-
-
Purity Assessment:
-
A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Figure 2: A step-by-step workflow for the determination of a compound's melting point.
Solubility Profile: A Critical Parameter for Bioavailability
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug development. The "like dissolves like" principle provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]
Theoretical Solubility Considerations for this compound
Based on its molecular structure, we can make some qualitative predictions about the solubility of this compound:
-
Aqueous Solubility: The presence of a phenyl group and a thiophene ring, both of which are non-polar, suggests that the compound will have low solubility in water. Thiophene itself is insoluble in water.[18][19] While the amino and ester functional groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule is likely to dominate.
-
Solubility in Organic Solvents: The molecule possesses both polar (amino, ester) and non-polar (phenyl, thiophene) regions, suggesting it will be soluble in a range of organic solvents. Thiophene and its derivatives are generally soluble in common organic solvents like ethanol, ether, and acetone.[19] We can anticipate good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol.
Experimental Determination of Solubility
Given the lack of specific published solubility data, experimental determination is necessary. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery for rank-ordering compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[2][5][6][20][21][22]
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a solvent and is considered the "gold standard." It involves suspending an excess of the solid compound in the solvent and allowing it to reach equilibrium over an extended period.[4][5][6][23][24]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is a robust method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the thermodynamic solubility of this compound in a selection of pharmaceutically relevant solvents.
Materials and Equipment:
-
This compound (solid)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the standard solutions using HPLC-UV or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant.
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The result is typically expressed in µg/mL or µM.
-
Figure 3: A comprehensive workflow for determining the thermodynamic solubility of a compound.
Conclusion
The melting point and solubility of this compound are fundamental physicochemical parameters that have a profound impact on its utility in pharmaceutical research and development. While existing data provides a likely range for its melting point, this should be experimentally verified to ascertain the purity of the material. The solubility profile, which is currently not well-documented, can be reliably determined using the detailed protocols provided in this guide. By adhering to these rigorous experimental methodologies, researchers and drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions and advance their scientific objectives.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. echemi.com [echemi.com]
- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 13. thinksrs.com [thinksrs.com]
- 14. youtube.com [youtube.com]
- 15. â©741⪠Melting Range or Temperature [doi.usp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. pharmatutor.org [pharmatutor.org]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Keystone Precursor for Medicinal Chemistry: A Technical Guide to Ethyl 2-Amino-5-phenylthiophene-3-carboxylate for Thienopyrimidine Synthesis
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern drug discovery, prized for its structural resemblance to native purines and its consequent ability to modulate a vast array of biological targets.[1][2] This privileged structure is the foundation for numerous therapeutic agents in oncology, infectious diseases, and inflammatory conditions.[3][4][5] Central to the synthesis of this vital heterocyclic system is the strategic precursor, ethyl 2-amino-5-phenylthiophene-3-carboxylate. This guide provides an in-depth exploration of its synthesis via the robust Gewald reaction, details its chemical transformation into the thienopyrimidine core, and discusses the profound pharmacological importance of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for next-generation therapeutics.
The Strategic Importance of the Thienopyrimidine Scaffold
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring with a pyrimidine ring.[4] Their significance in medicinal chemistry stems from their role as bioisosteres of purines, such as adenine and guanine.[1][2] This structural mimicry allows them to interact with ATP-binding sites in various enzymes, particularly kinases, making them a rich source of enzyme inhibitors.[2][5] The therapeutic potential of thienopyrimidines is remarkably broad, with derivatives demonstrating potent activities, including:
-
Anticancer: Inhibition of protein kinases like PI3K, FLT3, and EGFR.[5][6]
-
Anti-infective: Activity against bacteria, fungi, viruses, and parasites.[3]
-
Anti-inflammatory: Modulation of inflammatory pathways.
The development of FDA-approved drugs and numerous clinical trial candidates, such as Pictilisib (a PI3K inhibitor) and Relugolix (a GnRH receptor antagonist), underscores the therapeutic value and safety profile of the thienopyrimidine core.[1][4] The successful construction of these complex molecules begins with a well-designed and accessible precursor, primarily the polysubstituted 2-aminothiophene.
Synthesis of the Keystone Precursor: The Gewald Reaction
The most efficient and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is valued for its operational simplicity and the direct assembly of the highly functionalized thiophene ring from simple, commercially available starting materials.[7][8][9]
Reaction Mechanism and Rationale
The Gewald reaction proceeds through a well-elucidated, base-catalyzed mechanism involving three key stages:[8][10]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the α-methylene carbonyl compound (phenylacetophenone or a similar precursor) and the active methylene of the α-cyanoester (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate, which is the thermodynamic driving force for the initial phase.[7][10][11] The choice of base, typically a secondary amine like morpholine or piperidine, is critical as it must be strong enough to deprotonate the cyanoacetate without promoting unwanted side reactions.[8]
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact mechanism of S₈ ring-opening and addition is complex, but it is facilitated by the nucleophilic character of the sulfur and the presence of the base.[10]
-
Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes a rapid intramolecular cyclization, where the terminal sulfur attacks the nitrile group. A subsequent tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[7][8]
Validated Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established literature methods.[12][13]
Materials:
-
Phenylacetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a stirred mixture of phenylacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in anhydrous ethanol, add morpholine (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 45-50°C and maintain stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.
Causality and Self-Validation:
-
Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and facilitates precipitation of the product upon cooling.
-
Temperature Control: Gentle heating (45-50°C) is sufficient to overcome the activation energy without causing decomposition or promoting side reactions.[13]
-
Workup: Cooling and washing with cold ethanol ensure a high recovery of the desired product, which is sparingly soluble in cold ethanol, while impurities remain in the filtrate. A successful reaction is typically indicated by the formation of a significant crystalline precipitate.
Characterization Data
The identity and purity of the synthesized precursor must be confirmed through standard analytical techniques.
| Analytical Method | Expected Observations for this compound |
| Appearance | Yellow or light brown crystalline solid |
| Melting Point | Approx. 141-143 °C (Varies with purity)[12] |
| IR (KBr, cm⁻¹) | ~3420, 3300 (N-H stretch of NH₂), ~1670 (C=O stretch of ester), ~1590 (C=C stretch)[12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.25 (t, 3H, -CH₃ of ester), ~4.15 (q, 2H, -OCH₂ of ester), ~7.2-7.5 (m, 5H, Ar-H), ~7.9 (s, 2H, -NH₂, D₂O exchangeable)[12] |
| Mass Spec (m/z) | Calculated for C₁₃H₁₃NO₂S: 247.07. Found: [M]+ at 247.[14] |
Building the Thienopyrimidine Core: Cyclization Strategies
The strategic placement of the ortho-amino and ester functionalities in this compound makes it an ideal substrate for annulation reactions to construct the fused pyrimidine ring.[15][16] Various synthetic routes allow for diverse substitutions on the resulting thienopyrimidine scaffold, enabling fine-tuning of its pharmacological properties.
Common Annulation Pathways
The most common strategies involve reacting the precursor with electrophilic reagents that can engage both the amino and the ester groups to close the ring.
-
Reaction with Aldehydes: Condensation with various aldehydes in the presence of an acid catalyst (e.g., HCl) in a high-boiling polar solvent like DMF is a direct method to synthesize 2-aryl-substituted thieno[2,3-d]pyrimidin-4-ones.[6]
-
Reaction with Chloroacetyl Chloride: This reaction proceeds in two steps. First, acylation of the amino group forms an N-acyl intermediate. Subsequent base-mediated intramolecular cyclization yields the thieno[2,3-d]pyrimidin-4-one ring.[17]
-
Reaction with Isothiocyanates: This pathway leads to 2-thioxo-thienopyrimidines. The amino group of the precursor attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate, which then cyclizes onto the ester group.
-
Reaction with Formamide: Heating the precursor in formamide provides a straightforward route to the parent, unsubstituted thieno[2,3-d]pyrimidin-4-one.
Validated Experimental Protocol: Synthesis of 2-Aryl-thieno[2,3-d]pyrimidin-4-one
This protocol demonstrates a typical cyclization using an aromatic aldehyde.[6]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.2 eq)
-
Concentrated HCl (catalytic amount)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.2 eq) in dry DMF.
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the solution.
-
Reflux the reaction mixture overnight (12-16 hours), monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-thieno[2,3-d]pyrimidin-4-one.
Causality and Self-Validation:
-
Catalyst: The acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack by the amino group of the thiophene.
-
Solvent: DMF is used as a high-boiling polar aprotic solvent, which is necessary to drive the reaction, particularly the final cyclization/dehydration step, to completion.
-
Workup: Precipitation in water is an effective method for isolating the typically water-insoluble heterocyclic product from the polar DMF solvent and other water-soluble reagents.
Pharmacological Landscape and Future Outlook
The true value of this compound lies in the vast therapeutic potential of the thienopyrimidine derivatives it enables. The ability to easily introduce diversity at the 2-position (from aldehydes) and 4-position (via subsequent chemistry, e.g., chlorination followed by nucleophilic substitution) is key to developing structure-activity relationships (SAR).[5][18][19] For instance, substitutions at the 4-position with various amines are often critical for potent kinase inhibition.[5]
| Drug/Candidate | Primary Target | Therapeutic Area |
| Pictilisib (GDC-0941) | PI3K | Oncology[4] |
| Relugolix (TAK-385) | GnRH Receptor | Oncology, Women's Health[4] |
| Olmutinib | EGFR | Oncology[2][4] |
| Apitolisib | PI3K/mTOR | Oncology[4][20] |
The ongoing exploration of the thienopyrimidine scaffold continues to yield novel candidates for a range of diseases. Future efforts will likely focus on developing more sustainable and green synthetic methodologies for these compounds and exploring new biological targets beyond kinases.[21] The foundational role of this compound ensures it will remain a molecule of high interest to the medicinal chemistry community for years to come.
References
-
Elmaaty, A. A., & El-Taweel, F. M. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(23), 7193. [Link]
-
Reddy, T. S., & Kumar, N. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Gouda, M. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(11), 7626-7638. [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(24), 15993–16003. [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Priya A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Catalysts, 12(10), 1238. [Link]
-
El-Gamal, M. I., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(17), 3982. [Link]
-
ResearchGate. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. [Link]
-
Priya A., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Preprint. [Link]
-
El-Sayed, W. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports, 11(1), 24495. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 1018-1035. [Link]
-
Saddik, A. A., et al. (2017). SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE AND PYRIMIDINE RINGS. European Chemical Bulletin, 6(6), 246-257. [Link]
-
Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7164. [Link]
-
Okabe, M., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
-
Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402. [Link]
-
El-Gamal, M. I., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Kumar, A., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 504-510. [Link]
-
Singh, S. P., et al. (2017). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research, 8(10), 4210-17. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-838. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. asianpubs.org [asianpubs.org]
- 13. ijpbs.com [ijpbs.com]
- 14. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijprajournal.com [ijprajournal.com]
The Biological Potential of Polysubstituted 2-Aminothiophenes: A Technical Guide for Drug Discovery Professionals
Abstract
The polysubstituted 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile heterocyclic core. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and visualizes key signaling pathways to facilitate the rational design and evaluation of novel 2-aminothiophene-based therapeutic agents. We will delve into their significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data and mechanistic insights.
The 2-Aminothiophene Core: A Foundation for Diverse Pharmacology
The 2-aminothiophene ring system is a five-membered aromatic heterocycle containing sulfur and a C2-amino group. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of a wide array of biologically active molecules.[1][2] The versatility of this scaffold lies in its ability to be readily polysubstituted, allowing for the fine-tuning of its physicochemical properties and biological targets. This has led to the discovery of 2-aminothiophene derivatives with potent and selective activities across various disease areas.[3][4]
The diverse biological actions of these compounds are attributed to their varied mechanisms of action, acting as inhibitors, modulators, and receptor ligands.[2] This guide will explore the key therapeutic areas where polysubstituted 2-aminothiophenes have shown significant promise.
Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction
The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1]
Mechanism of the Gewald Reaction
The reaction proceeds through a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene ring.
Caption: The Gewald three-component reaction workflow.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a general procedure for the synthesis of a polysubstituted 2-aminothiophene. Optimization of reaction conditions may be necessary for different substrates.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like triethylamine)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent.
-
Begin stirring the mixture and add morpholine (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Anticancer Potential of Polysubstituted 2-Aminothiophenes
A significant body of research highlights the potent anticancer activity of polysubstituted 2-aminothiophenes against a variety of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
Caption: Mechanism of kinase inhibition by 2-aminothiophenes.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected polysubstituted 2-aminothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver) | 3.105 | [6] |
| PC-3 (Prostate) | 2.15 | [6] | |
| 4c | HepG2 (Liver) | 4.21 | [6] |
| PC-3 (Prostate) | 1.88 | [6] | |
| 6CN14 | HeLa (Cervical) | < 5 | [5] |
| PANC-1 (Pancreatic) | < 5 | [5] | |
| 7CN09 | HeLa (Cervical) | < 5 | [5] |
| PANC-1 (Pancreatic) | < 5 | [5] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][7]
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1)
-
Complete cell culture medium
-
96-well plates
-
2-Aminothiophene derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminothiophene derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 24 or 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Polysubstituted 2-Aminothiophenes
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Polysubstituted 2-aminothiophenes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
2-Aminothiophene derivatives
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a stock solution of the 2-aminothiophene derivative in a suitable solvent.
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the liquid growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with a defined volume of the microbial suspension.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Properties of Polysubstituted 2-Aminothiophenes
Chronic inflammation is a key pathological feature of many diseases. Several polysubstituted 2-aminothiophene derivatives have been shown to possess potent anti-inflammatory properties.[9]
Mechanism of Action: NRF2 Activation and NF-κB Inhibition
A key anti-inflammatory mechanism of some 2-aminothiophenes involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. NF-κB, on the other hand, is a key regulator of pro-inflammatory gene expression.
Caption: Dual anti-inflammatory mechanism of 2-aminothiophenes.
Neuroprotective Effects of Polysubstituted 2-Aminothiophenes
Emerging evidence suggests that polysubstituted 2-aminothiophenes possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][11]
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
One of the proposed mechanisms for the neuroprotective effects of certain 2-aminothiophene derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin.[9][11] Their inhibition can lead to increased levels of these neurotransmitters in the brain, which can be beneficial in conditions like Parkinson's disease.[11] Furthermore, MAO activity can generate reactive oxygen species, and their inhibition can reduce oxidative stress, a key factor in neurodegeneration.
Conclusion and Future Directions
Polysubstituted 2-aminothiophenes represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility via the Gewald reaction allows for the generation of diverse chemical libraries for screening and optimization. The multifaceted mechanisms of action, including kinase inhibition, NRF2 activation, NF-κB inhibition, and MAO inhibition, underscore their potential for the development of novel therapeutics for complex diseases such as cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.
Future research should focus on the rational design of next-generation 2-aminothiophene derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships and molecular targets will be crucial for advancing these promising compounds from the laboratory to the clinic.
References
-
Gewald K, Schinke E, Böttcher H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-amino-thiophene aus methylenaktiven nitrilen. Carbonylverbindungen Und Schwefel Chem Ber. 1966;99:94–100. [Link]
-
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. [Link]
-
University of Sheffield. New approach to creating Alzheimer's drugs helps identify two potential treatment leads. 2021. [Link]
-
Bozorov K, et al. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Eur J Med Chem. 2017;140:465-493. [Link]
-
El-Kashef H, et al. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Eur J Med Chem. 2022;238:114502. [Link]
-
Uddin MS, et al. A Multitude of Signaling Pathways Associated with Alzheimer's Disease and Their Roles in AD Pathogenesis and Therapy. PubMed Central (PMC). 2020. [Link]
-
Guntupalli C, et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. 2022. [Link]
-
Arrighi F. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S. 2024. [Link]
-
Youdim MB, et al. Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. Bentham Science. 2003. [Link]
-
Parveen A, et al. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. 2022. [Link]
-
de Araújo RS, et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. 2022. [Link]
-
de Carvalho MS, et al. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy. 2016;84:1138-1146. [Link]
-
Angelova PR, et al. Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis. PubMed Central (PMC). 2020. [Link]
-
Bozorov K, et al. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. 2017;140:465-493. [Link]
-
Tighadouini S, et al. Natural antioxidants that act against Alzheimer's disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action. Frontiers. 2023. [Link]
-
Zhang Y, et al. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). PubMed Central (PMC). 2023. [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH. 2023. [Link]
-
de Carvalho MS, et al. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. 2016. [Link]
-
Inotiv. Parkinson's Disease. 2024. [Link]
-
Wang Y, et al. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. 2022. [Link]
-
Adib M, et al. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed. 2022. [Link]
-
Adib M, et al. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central (PMC). 2022. [Link]
-
Abuelizz HA, et al. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central (PMC). 2022. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two distinct trajectories of clinical and neurodegeneration events in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [iris.uniroma1.it]
- 11. benthamscience.com [benthamscience.com]
The Pivotal Role of Ethyl 2-Amino-5-Phenylthiophene-3-Carboxylate in Modern Medicinal Chemistry: A Technical Guide
The 2-aminothiophene scaffold stands as a cornerstone in the edifice of medicinal chemistry, prized for its synthetic tractability and its ability to impart a wide spectrum of biological activities to molecular structures.[1] Among the myriad of derivatives, ethyl 2-amino-5-phenylthiophene-3-carboxylate has emerged as a particularly valuable building block in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential, tailored for researchers, scientists, and drug development professionals.
The Synthetic Keystone: The Gewald Reaction
The primary and most efficient route to this compound is the Gewald multicomponent reaction.[2][3] This one-pot synthesis involves the condensation of a ketone (phenylacetaldehyde or its synthetic equivalent), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized 2-aminothiophene ring.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or Diethylamine (catalytic amount, ~0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of phenylacetaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of morpholine or diethylamine.
-
To this mixture, add elemental sulfur (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from ethanol to obtain pure this compound as a crystalline solid.[5]
Therapeutic Frontiers: A Multifaceted Biological Profile
The this compound core is a privileged scaffold that has been extensively derivatized to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: A Multi-pronged Attack
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.
Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[6][7] Derivatives have been shown to target:
-
Atypical Protein Kinase C (aPKC): These enzymes are implicated in inflammatory responses and vascular permeability, which are hallmarks of cancer progression.[6][8]
-
VEGFR-2: Inhibition of vascular endothelial growth factor receptor-2 is a key strategy to block tumor angiogenesis.[7]
-
EGFR: Epidermal growth factor receptor is a well-established target in cancer therapy, and thiophene derivatives have been developed as its inhibitors.[9]
-
Src-family kinases (e.g., Lck): These are involved in cell growth and proliferation signaling pathways.[10]
Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Induction of Apoptosis: Many 2-aminothiophene derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[12][13]
Quantitative Data on Anticancer Activity of Derivatives:
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-aroyl-5-ethynylthiophenes | L1210 (Murine leukemia) | 0.21 | [11] |
| HeLa (Cervical cancer) | 0.20 | [11] | |
| Molt/4 (Human T-lymphoblastoid) | 0.096 | [11] | |
| 5-Hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | [14] |
| Aminothiophene Derivatives | PC-3 (Prostate cancer) | 15.38 - 34.04 | [13] |
Antimicrobial Activity: Combating Drug Resistance
The 2-aminothiophene scaffold has also been a fertile ground for the discovery of novel antimicrobial agents with activity against a range of bacteria and fungi.[15][16] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[17]
Quantitative Data on Antimicrobial Activity of Derivatives:
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Aminothiophene-2-carboxylates | Escherichia coli | 10-20 | [18] |
| Staphylococcus aureus | 10-20 | [18] | |
| Aspergillus niger | 10-20 | [18] | |
| Candida albicans | 10-20 | [18] | |
| 5-Bromothiophene-2-carboxylates | Salmonella Typhi (XDR) | 3.125 | [17] |
Anti-inflammatory Activity: Modulating the Nrf2 Pathway
Recent studies have highlighted the anti-inflammatory potential of 2-aminothiophene derivatives, which is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and inflammation.[21][22]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[23] Upon activation by 2-aminothiophene derivatives, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant and anti-inflammatory enzymes.[21][22] This results in the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[19][20]
Structure-Activity Relationship (SAR): Guiding Drug Design
The biological activity of this compound derivatives can be finely tuned by modifying the substituents at the 2-amino, 3-carboxylate, and 5-phenyl positions.
-
2-Amino Group: The presence of the 2-amino group is often crucial for activity.[6] Modifications to this group can significantly impact the compound's interaction with its biological target. For instance, acylation or the formation of Schiff bases can lead to derivatives with altered potency and selectivity.[5]
-
3-Carboxylate Group: The ethyl ester at the 3-position can be varied to modulate the compound's pharmacokinetic properties.[6] Conversion to other esters, amides, or nitriles has been shown to influence activity, with the optimal substituent depending on the specific therapeutic target.[6]
-
5-Phenyl Group: The phenyl ring at the 5-position offers a key point for modification to enhance potency and selectivity.[24] The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the thiophene ring and thereby influence its binding to target proteins.[6] For example, in the context of aPKC inhibition, electron-donating groups on the phenyl ring were found to be optimal for activity.[6]
Conclusion
This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its amenability to chemical modification, has made it a cornerstone for the development of a diverse range of therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore its significance in modern drug discovery. A thorough understanding of the structure-activity relationships of this core structure will continue to guide the rational design of novel and more effective drug candidates for a multitude of diseases.
References
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.
- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. (2013-03-13).
- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4- phenylthiophenes as novel atypical protein kinase C inhibitors. Elsevier.
- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. (2016-01-10).
- SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. PubMed.
- synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar.
- 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives.
- Anticarcinogenic activity and IC50 values of the compounds against PC-3...
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- Ethyl 2-amino-5-phenylthiophene-3-carboxyl
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. (2017-11-10).
- In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research.
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid
- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. PubMed.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
- Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes.
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
- An Overview of Nrf2 Signaling Pathway and Its Role in Inflamm
- Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed.
- The Nrf2 P
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- methyl 2-amino-5-phenylthiophene-3-carboxyl
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemshuttle.com [chemshuttle.com]
- 19. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 24. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mechanistic Insights and Optimized Protocol for the Gewald Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Abstract
The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a convergent and highly efficient pathway to polysubstituted 2-aminothiophenes.[1][2][3][4][5] These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as key intermediates for a wide array of biologically active compounds and functional materials.[2][6][7] This document provides a detailed mechanistic elucidation of the Gewald synthesis, specifically focusing on the formation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate. It further outlines a robust, field-proven protocol for its synthesis, offering insights into experimental choices to ensure reproducibility and high yields.
Introduction and Significance
Discovered by Karl Gewald in the 1960s, the Gewald reaction is a one-pot multicomponent synthesis that combines a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[1][8][9] The reaction's versatility, mild conditions, and the ready availability of starting materials have cemented its status as a preferred method for constructing the 2-aminothiophene core.[1][4] this compound, the subject of this note, is a valuable building block for synthesizing thieno[2,3-d]pyrimidines, which are known to exhibit a range of pharmacological activities, including kinase inhibition. Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the methodology for diverse substrates in drug discovery programs.
The Reaction Mechanism: A Stepwise Deconstruction
The formation of this compound from benzaldehyde, ethyl cyanoacetate, and elemental sulfur proceeds through a well-elucidated sequence of three primary steps: (1) Knoevenagel Condensation, (2) Michael Addition of Sulfur, and (3) Intramolecular Cyclization followed by Tautomerization.[8][10][11][12] A base, typically a secondary amine like morpholine or piperidine, is essential for catalyzing multiple steps in this cascade.[1][13]
Step 1: Knoevenagel Condensation
The reaction initiates with a base-catalyzed Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.[8][14]
-
Causality: Benzaldehyde lacks α-hydrogens and cannot self-condense. Ethyl cyanoacetate possesses a highly acidic methylene group (pKa ≈ 11) due to the electron-withdrawing effects of both the cyano and ester groups.[15] This makes it an ideal active methylene compound for this reaction.[14]
-
Mechanism:
-
The basic catalyst (e.g., morpholine) deprotonates the α-carbon of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[16][17]
-
This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[16][18]
-
The resulting tetrahedral alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.[16]
-
Subsequent base-induced dehydration (elimination of a water molecule) yields the stable α,β-unsaturated product, ethyl 2-cyano-3-phenylacrylate (also known as ethyl α-cyanocinnamate).[8][14][19]
-
This initial condensation is a critical step that assembles the carbon backbone and creates the electrophilic center for the subsequent sulfur addition.[10][11][12]
Step 2: Michael Addition of Sulfur
The second stage involves the addition of sulfur to the Knoevenagel adduct. The mechanism of elemental sulfur (S₈) activation and addition is complex, but it is generally accepted to proceed via a nucleophilic attack.[8][10][11]
-
Causality: The α,β-unsaturated nitrile formed in Step 1 is an excellent Michael acceptor.[20] The β-carbon is electron-deficient due to conjugation with the electron-withdrawing cyano and ester groups, making it susceptible to nucleophilic attack.[20][21]
-
Mechanism:
-
A sulfur nucleophile attacks the β-carbon of the ethyl 2-cyano-3-phenylacrylate intermediate. While the exact nature of the sulfur nucleophile is debated, it is believed to be a polysulfide chain formed by the reaction of the base with elemental sulfur, or the attack may be initiated by another nucleophile present in the mixture (like the enolate of the Knoevenagel adduct) onto the S₈ ring.[10][11][12]
-
This conjugate addition forms a new carbon-sulfur bond and generates a new carbanion at the α-carbon, which is stabilized by the adjacent cyano and ester groups.[2][22][23]
-
Step 3: Intramolecular Cyclization and Tautomerization
The final thiophene ring is formed through an intramolecular cyclization, which is the thermodynamic driving force for the reaction.[11][12]
-
Causality: The intermediate formed in Step 2 now possesses a nucleophilic sulfur anion (thiolate) and an electrophilic cyano group in close proximity, setting the stage for an intramolecular reaction.
-
Mechanism:
-
The terminal sulfur anion of the adduct attacks the electrophilic carbon of the cyano group.[1][2]
-
This ring-closure step forms a five-membered ring with an imine functionality.
-
A rapid prototropic shift (tautomerization) occurs, converting the cyclic imine into the more stable aromatic 2-aminothiophene structure.[8] This aromatization is a powerful thermodynamic driving force that funnels the reaction equilibrium towards the final product.[11][12]
-
Visualizing the Mechanism
The logical flow of the Gewald synthesis can be visualized as a three-stage cascade.
Caption: Overall workflow of the Gewald three-component synthesis.
A more detailed representation of the mechanistic steps highlights the key intermediates and transformations.
Caption: Detailed step-by-step reaction mechanism diagram.
Experimental Protocol
This protocol describes a reliable, one-pot procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molarity/Purity |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.06 g (1.02 mL) | ≥99% |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g (1.06 mL) | ≥98% |
| Elemental Sulfur | S | 32.06 | 10.0 | 0.32 g | Powder |
| Morpholine | C₄H₉NO | 87.12 | 2.0 | 0.17 g (0.17 mL) | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | 200 Proof |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL).
-
Addition of Reagents: To the ethanol, add benzaldehyde (1.02 mL, 10.0 mmol), ethyl cyanoacetate (1.06 mL, 10.0 mmol), and finely powdered elemental sulfur (0.32 g, 10.0 mmol).
-
Catalyst Addition: Add morpholine (0.17 mL, 2.0 mmol) to the suspension. The use of a secondary amine like morpholine is critical for catalyzing both the initial condensation and subsequent steps.[13]
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. As the solution cools, the product will begin to precipitate as a pale yellow solid. To maximize precipitation, cool the flask in an ice bath for 30 minutes. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product is often of high purity. For further purification, recrystallization from ethanol can be performed to yield pale yellow crystals.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected yield: 75-85%.
Conclusion
The Gewald synthesis is a powerful and adaptable tool for the construction of polysubstituted 2-aminothiophenes. A thorough understanding of its three-stage mechanism—Knoevenagel condensation, Michael addition, and cyclization/aromatization—is essential for optimizing reaction conditions and troubleshooting synthetic challenges. The provided protocol offers a reliable and efficient method for the synthesis of this compound, a key intermediate for further elaboration in drug discovery and materials science. The self-validating nature of this one-pot reaction, driven by the final, thermodynamically favorable aromatization step, ensures its continued prominence in synthetic organic chemistry.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available from: [Link]
-
Putri, Y., Mubarok, M. F., & Asrori, A. (2022). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. Available from: [Link]
-
Putrov, P., Cernuchova, P., & Mezes, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Available from: [Link]
-
Gewald reaction. Wikipedia. Available from: [Link]
-
Forero, J. S., Carvalho, E., & da Silva, F. M. (2011). A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar. Available from: [Link]
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available from: [Link]
-
Al-Otaibi, J. S., Al-Zahrani, N. A., Bedair, A. H., & El-Agrody, A. M. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available from: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Available from: [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Publishing. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Available from: [Link]
-
Putrov, P., Cernuchova, P., & Mezes, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]
-
Proposed mechanism of the reaction between the reactants benzaldehyde... (n.d.). ResearchGate. Available from: [Link]
-
Perjesi, P. (2011). The Gewald Multicomponent Reaction. PubMed. Available from: [Link]
-
Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. (2018). ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Gewald reaction and apply in drug synthesis. (2013). ResearchGate. Available from: [Link]
-
Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. ResearchGate. Available from: [Link]
-
Recent New Developments on the Michael Addition of Sulfur and Selenium Nucleophiles. (2007). Semantic Scholar. Available from: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Available from: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Available from: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). PubMed Central. Available from: [Link]
-
Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (2019). ResearchGate. Available from: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2012). MDPI. Available from: [Link]
-
Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. (2007). Semantic Scholar. Available from: [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Available from: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Available from: [Link]
-
Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives. (2013). PubMed Central. Available from: [Link]
-
Michael addition reaction. Wikipedia. Available from: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2000). ResearchGate. Available from: [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. youtube.com [youtube.com]
- 17. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 21. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
Introduction: The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a privileged heterocyclic core in modern medicinal chemistry and materials science.[1][2] Its incorporation into molecular structures can confer a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties.[1][3][4][5] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing pharmacokinetic properties and target engagement.[6] Consequently, efficient and versatile methods for synthesizing highly substituted 2-aminothiophenes are of paramount importance in drug discovery and development.[1][7]
The Gewald reaction, a multi-component condensation first reported in the 1960s, remains one of the most powerful and straightforward methods for accessing this valuable scaffold.[8][9][10][11] This one-pot synthesis combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to afford polysubstituted 2-aminothiophenes.[12][13] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, and the high degree of structural diversity achievable in the products.[10][13]
This guide provides a detailed exploration of the Gewald reaction, from its underlying mechanism to a field-tested laboratory protocol and troubleshooting advice, designed to empower researchers to confidently employ this reaction in their synthetic endeavors.
Reaction Mechanism: A Cascade of Controlled Transformations
The elegance of the Gewald reaction lies in its sequential, one-pot nature, which proceeds through three key stages: condensation, sulfur addition, and cyclization/aromatization.[11] While the exact sequence can be influenced by reaction conditions, the generally accepted pathway is initiated by a Knoevenagel-Cope condensation.[3][14][15]
-
Knoevenagel-Cope Condensation: The basic catalyst (e.g., morpholine, triethylamine) deprotonates the α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate), forming a carbanion. This nucleophile then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The choice of a secondary amine like morpholine is often favored as it is highly effective in catalyzing this initial condensation step.[16]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition. The base activates elemental sulfur (S₈), which is attacked by the carbanion formed from the deprotonation of the intermediate from the first step. This forms a thiolate intermediate.[3][15]
-
Ring Closure and Aromatization: The terminal sulfur anion of the thiolate intermediate performs an intramolecular nucleophilic attack on the nitrile group. This Thorpe-Ziegler type cyclization forms an imine, which then rapidly tautomerizes to the more stable enamine, resulting in the final aromatic 2-aminothiophene product.[11][14][15] The formation of the stable aromatic ring is the thermodynamic driving force for the overall reaction.[14][15]
Caption: Fig. 1: Key Stages of the Gewald Reaction Mechanism.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a representative one-pot Gewald synthesis using cyclohexanone, ethyl cyanoacetate, and sulfur. It is a robust procedure known for giving good yields.[11][16]
Materials and Equipment
-
Reagents: Cyclohexanone (≥99%), Ethyl cyanoacetate (≥99%), Elemental Sulfur (powdered), Morpholine (≥99%), Ethanol (anhydrous).
-
Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, magnetic stir bar, reflux condenser, thermometer, ice bath, Buchner funnel and flask, standard glassware for work-up.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.0 g, 51 mmol, 1.0 eq).
-
Add ethyl cyanoacetate (5.77 g, 51 mmol, 1.0 eq) and elemental sulfur (1.63 g, 51 mmol, 1.0 eq).
-
Add 30 mL of anhydrous ethanol as the solvent. The choice of a polar solvent like ethanol is crucial for partially solubilizing the elemental sulfur and facilitating the reaction.[16]
-
Finally, add morpholine (2.22 g, 25.5 mmol, 0.5 eq) dropwise to the stirring mixture. Morpholine acts as the basic catalyst required to initiate the condensation.[13][16]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with vigorous stirring. The gentle heating increases the rate of reaction and the solubility of sulfur without promoting significant side reactions.[16]
-
Maintain the reaction at this temperature for 3-4 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.
-
Visualize spots under UV light (254 nm). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation. Consistent monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to an hour to induce crystallization of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with a small amount of cold ethanol (2 x 10 mL) to remove any residual morpholine and unreacted starting materials.
-
-
Purification:
-
The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from hot ethanol.
-
Dry the purified solid under vacuum to yield the final product as a crystalline solid. Expected yield: 70-85%.
-
Caption: Fig. 2: General Experimental Workflow for Gewald Synthesis.
Substrate Scope and Optimization
The Gewald reaction is versatile, accommodating a wide range of substrates. The table below summarizes typical combinations and expected outcomes, providing a valuable reference for planning experiments.
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 88 | [11] |
| Acetone | Ethyl Cyanoacetate | Triethylamine | DMF | 50 | 4 | 75 | [11] |
| Acetophenone | Malononitrile | L-Proline | DMF | 60 | 12 | 81 | [17][18] |
| Cyclopentanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 92 | [11] |
| Butan-2-one | Ethyl Cyanoacetate | Diethylamine | Methanol | Reflux | 5 | 65 | [9] |
| Propanal | Malononitrile | Piperidine | Ethanol | RT | 24 | 60 | [9] |
Causality in Substrate Choice:
-
Carbonyl Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or higher temperatures.[16]
-
Activated Nitrile: Malononitrile is typically more reactive than α-cyanoesters like ethyl cyanoacetate due to the higher acidity of its methylene protons.[18]
-
Catalyst/Solvent System: While secondary amines in alcohols are standard, other systems have been developed. For less reactive aryl ketones, solvent-free conditions or the use of catalysts like L-proline can significantly improve yields.[12][17][18] Microwave-assisted synthesis can also dramatically reduce reaction times.[19]
Troubleshooting Guide: A Self-Validating System
Encountering issues is a normal part of research. This section provides a framework for diagnosing and resolving common problems with the Gewald reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Condensation: The initial Knoevenagel-Cope step is failing.[16] 2. Poor Sulfur Reactivity: Sulfur is not dissolving or activating properly. 3. Incorrect Stoichiometry: Reagents were not measured accurately. | 1. Change Base/Solvent: Switch to a stronger base like piperidine or a more polar solvent like DMF. Ensure reagents are anhydrous. 2. Increase Temperature: Gently increase the reaction temperature to 60-70°C. Use finely powdered sulfur for better dispersion.[13] 3. Verify Measurements: Double-check all calculations and measurements. Ensure purity of starting materials.[16][20] |
| Formation of Byproducts | 1. Dimerization: The α,β-unsaturated nitrile intermediate may dimerize. 2. Side Reactions: Overheating can cause decomposition or polymerization.[20] | 1. Control Reagent Addition: Consider a two-step procedure where the nitrile is formed first, then sulfur and base are added.[9] 2. Optimize Temperature: Lower the reaction temperature and monitor closely by TLC to stop the reaction upon completion. |
| Difficult Purification | 1. Oily Product: The product does not crystallize from the reaction mixture. 2. Persistent Impurities: Recrystallization fails to remove impurities. | 1. Solvent Extraction: Concentrate the reaction mixture, then perform a liquid-liquid extraction (e.g., with ethyl acetate and water). Purify the crude oil via column chromatography. 2. Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from closely-related impurities. |
Conclusion
The one-pot Gewald reaction is an indispensable tool for the synthesis of substituted 2-aminothiophenes. Its efficiency, tolerance for diverse functional groups, and operational simplicity make it highly attractive for applications in drug discovery and materials science. By understanding the underlying mechanism, adhering to a robust protocol, and utilizing the troubleshooting guide to overcome experimental hurdles, researchers can effectively leverage this reaction to build complex molecular libraries and advance their scientific objectives.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Gunturu, K. C., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]
-
Gunturu, K. C., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Sabnis, R. W. (2016). The Gewald reaction in dye chemistry. Coloration Technology, 132(1), 1-18. [Link]
-
Bowen, C., Mashhadi, Z., & Mabry, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 14776–14787. [Link]
-
Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114578. [Link]
-
Gunturu, K. C., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Request PDF. [Link]
-
Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 163-173. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
Sridhar, M., & Rao, R. M. (2007). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
-
Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Request PDF. [Link]
-
Castanedo, C., & Sutherlin, D. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]
Sources
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting [chem.rochester.edu]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate via a microwave-assisted Gewald reaction. 2-Aminothiophene derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The Gewald reaction, a multi-component condensation, is the most established method for their synthesis.[3] By leveraging microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for harsh solvents.[4][5][6][7] This guide offers a comprehensive, step-by-step methodology, discusses reaction optimization, and explains the mechanistic principles, providing researchers with a robust and reproducible method for accessing this valuable heterocyclic intermediate.
Introduction: The Significance of 2-Aminothiophenes and the Power of Microwaves
The 2-aminothiophene core is a privileged structure in drug discovery, forming the backbone of compounds with antimicrobial, anti-inflammatory, anti-tumor, and analgesic properties.[1][2] this compound, in particular, serves as a key building block for more complex pharmaceutical agents.[8][9]
The classical approach to synthesizing these compounds is the Gewald three-component reaction, which involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][10] While effective, conventional heating methods for this reaction often require long durations and can lead to the formation of byproducts.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[5][6] Unlike conventional heating which relies on conduction and convection, microwaves provide rapid and uniform heating by directly interacting with polar molecules in the reaction mixture.[5] This "volumetric heating" results in a significant acceleration of reaction rates, often leading to higher yields, improved product purity, and a substantial reduction in energy consumption.[4][6][11] This protocol harnesses these advantages to provide a highly efficient and green method for the synthesis of this compound.
Reaction Mechanism and Principle of Microwave Acceleration
The microwave-assisted synthesis of this compound proceeds via the Gewald reaction mechanism. The process can be understood in three primary stages, all of which are accelerated by microwave irradiation.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene compound (ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[3]
-
Michael Addition of Sulfur: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex, but it is postulated to involve the formation of a thiolate anion which then attacks the β-carbon of the double bond.[3]
-
Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3]
Why Microwaves Work: Microwave energy accelerates the reaction by promoting rapid, localized heating of polar reactants and intermediates.[5] This allows the reaction mixture to reach the target temperature almost instantaneously, bypassing the slower process of thermal conduction required in conventional heating. The uniform heating minimizes thermal gradients and hotspots, leading to cleaner reactions and fewer side products.[5][6]
Caption: The Gewald reaction mechanism for thiophene synthesis.
Detailed Application Protocol
This protocol is optimized for a laboratory-scale synthesis using a dedicated microwave reactor.
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| Phenylacetaldehyde | ≥95% | Standard Supplier |
| Ethyl Cyanoacetate | ≥98% | Standard Supplier |
| Elemental Sulfur | ≥99.5% | Standard Supplier |
| Pyrrolidine (or Morpholine) | ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Saturated NaCl solution (Brine) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
| Equipment |
| CEM Discover SP Microwave Reactor (or equivalent) |
| 10 mL microwave reaction vial with snap cap and septum |
| Magnetic stir bar |
| Standard laboratory glassware (beakers, flasks) |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Melting point apparatus |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add phenylacetaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).[1]
-
Solvent and Catalyst Addition: Add N,N-Dimethylformamide (DMF, 3 mL) as the solvent, followed by the base, pyrrolidine (1.0 mmol).[1]
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 50-75°C for 30 minutes with stirring.[1] Set the power to an appropriate level (e.g., 150 W) and the absorbance level to "very high" if applicable to your instrument.[1]
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air, as per instrument design).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with saturated brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS, and melting point). The expected melting point is in the range of 119-128°C.[9]
Results: Optimization and Comparison
The efficiency of the Gewald reaction is highly dependent on the choice of base, solvent, and temperature. Microwave irradiation provides excellent control over these parameters, allowing for rapid optimization.
Optimization of Reaction Conditions
Studies have shown that secondary amines and polar aprotic solvents give superior results in the microwave-assisted Gewald reaction.[1]
| Parameter | Variation | Effect on Yield | Rationale |
| Base | Pyrrolidine, Piperidine | High Yield (e.g., ~92-95%) | Stronger basicity and nucleophilicity effectively catalyze the initial condensation.[1] |
| Triethylamine (Et₃N), DBU | Moderate to Good Yield | Effective but may be less optimal than cyclic secondary amines for this specific transformation.[1] | |
| Solvent | DMF, DMSO | High Yield | High boiling point and high dielectric constant allow for efficient microwave energy absorption and higher reaction temperatures.[1] |
| Ethanol (EtOH), i-PrOH | Moderate Yield | Polar protic solvents are viable but may be less efficient than polar aprotic options.[1] | |
| Toluene, DCM, THF | Low to Moderate Yield | Lower polarity leads to less efficient microwave heating and potentially lower solubility of intermediates.[1] | |
| Temperature | 25°C → 50-75°C | Yield Increases | Higher temperature accelerates the reaction rate as expected.[1] |
| > 75°C | Yield May Decrease | At excessively high temperatures, byproduct formation or degradation can occur.[1] |
Data synthesized from trends reported in the literature.[1]
Comparison: Microwave vs. Conventional Heating
The primary advantage of this protocol is the dramatic reduction in reaction time without sacrificing yield.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave-Assisted | 10-30 minutes | 85-95% | Extremely fast, high yield, energy efficient, high reproducibility.[1][6][12] |
| Conventional Heating | 3-48 hours | 45-70% | No specialized equipment needed, well-established.[1][12][13] |
Yields and times are illustrative and can vary based on specific substrates and conditions.[1]
Safety and Handling
-
Chemical Safety: Phenylacetaldehyde is a lachrymator. All reagents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave Safety: Use only microwave-safe, pressure-rated reaction vessels. Never exceed the recommended volume or temperature for the vessel. Ensure the microwave reactor's safety interlocks are functioning correctly.
-
Pressure: This reaction generates gaseous byproducts. The sealed vessel will be under pressure at elevated temperatures. Do not attempt to open a hot, pressurized vessel.
Conclusion
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of this compound. By utilizing microwave irradiation, the reaction time is reduced from many hours to just 30 minutes, with yields often exceeding 90%.[1] This method offers a significant improvement over conventional heating, providing a greener and more practical route for obtaining this valuable pharmaceutical intermediate. The protocol is robust and can be adapted for the synthesis of a library of related 2-aminothiophene derivatives, making it a powerful tool for researchers in organic synthesis and drug discovery.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 5, 2026.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved January 5, 2026, from [Link]
- Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved January 5, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 5, 2026.
- Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10). Retrieved January 5, 2026.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved January 5, 2026.
- Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis. Retrieved January 5, 2026.
- Indian Academy of Sciences. (n.d.). Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. Retrieved January 5, 2026.
- Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. Retrieved January 5, 2026.
- Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 5, 2026.
- ResearchGate. (2025, August 7). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. Retrieved January 5, 2026.
- ResearchGate. (2025, August 7). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Retrieved January 5, 2026.
- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved January 5, 2026.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 5, 2026.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. This compound | 4815-34-3 [chemicalbook.com]
- 9. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Purification of Ethyl 2-amino-5-phenylthiophene-3-carboxylate via Recrystallization
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity for a Versatile Thiophene Building Block
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. The synthesis of this compound, often achieved through the Gewald multicomponent reaction, can result in a crude product containing unreacted starting materials, side-products, and residual catalysts.[1][2] For its successful application in subsequent synthetic steps and for the integrity of biological screening data, a high degree of purity is paramount.
This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization. We will delve into the scientific rationale behind the choice of solvent and procedural steps, offering troubleshooting guidance to ensure a robust and reproducible purification process.
Underlying Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] Upon cooling a saturated solution, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice, while the impurities, being present in lower concentrations, remain in the solution (mother liquor).
Recrystallization Protocol for this compound
This protocol is designed for the purification of crude this compound, typically obtained from a Gewald synthesis.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
Safety Precautions:
-
This compound is a skin and eye irritant and is harmful if swallowed or inhaled.[4]
-
Ethanol is a flammable liquid. All heating should be conducted using a hot plate, not an open flame, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, heat ethanol to its boiling point (78 °C).
-
Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and heating on a hot plate. Add just enough hot solvent to completely dissolve the solid. Scientific Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.
-
-
Decolorization and Hot Filtration (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes. Scientific Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.
-
If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. Scientific Rationale: This step removes any solid impurities that are insoluble in the hot solvent.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Scientific Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate. Scientific Rationale: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation.
-
-
Troubleshooting Crystallization:
-
No Crystals Form: If no crystals appear after cooling, try scratching the inside of the flask with a glass stirring rod at the meniscus. This can create nucleation sites for crystal growth.[3] Alternatively, add a "seed crystal" of the pure compound.
-
"Oiling Out": If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solution being too saturated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. Scientific Rationale: Using cold solvent minimizes the loss of the purified product as it has low solubility in the cold solvent.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. The reported melting point for this compound is in the range of 119-128 °C.[5] A sharp melting point within this range is indicative of high purity. Further characterization can be performed using techniques such as NMR spectroscopy and thin-layer chromatography (TLC).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Ethanol | Good solubility at high temperatures, poor at low temperatures.[6] |
| Alternative Solvent | Ethanol/Water mixture | May improve crystal formation for certain impurity profiles.[7] |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Protocol | Slow cooling to room temp., then ice bath | Promotes the formation of pure, well-defined crystals. |
| Expected Melting Point | 119-128 °C | A key indicator of purity.[5] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By following these detailed steps and understanding the underlying principles, researchers can consistently obtain a high-purity product, which is essential for its successful use in drug discovery and materials science applications.
References
- Gewald, K. (1965). The synthesis of 2-aminothiophenes. Angewandte Chemie International Edition in English, 4(10), 881-881.
- Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of some novel thienopyrimidine derivatives. Saudi Pharmaceutical Journal, 17(3), 247-253.
-
Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1833. [Link]
- Ghorab, M. M., et al. (2006). Synthesis and anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives.
- Ghorab, M. M., et al. (2012). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Journal of Heterocyclic Chemistry, 49(2), 350-357.
- Bernstein, J., et al. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(13‐14), 1555-1573.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Sadek, K. U., et al. (2005). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3826-o3827.
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. [Link]
-
Recrystallization. Professor Dave Explains. [Link]
-
PubChem Compound Summary for CID 638860, this compound. National Center for Biotechnology Information. [Link]
- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312.
-
This compound, 97%. J&K Scientific. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Abstract
This technical guide provides a detailed analysis and procedural outline for the structural elucidation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a prominent heterocyclic compound, often synthesized via the Gewald reaction, its derivatives are foundational in the development of various pharmaceutical agents and functional materials.[1][2][3][4][5] Accurate and unambiguous structural verification is paramount for quality control and downstream applications. This document serves as an authoritative resource for researchers and drug development professionals, offering field-proven insights into spectral interpretation and a robust protocol for data acquisition.
Introduction and Scientific Context
This compound belongs to the class of 2-aminothiophenes, a versatile scaffold in medicinal chemistry and material science.[4][5] The substitution pattern on the thiophene ring—an amino group at C2, an ethyl carboxylate at C3, and a phenyl group at C5—creates a unique electronic environment that is precisely mapped by NMR spectroscopy. The amino and ester functionalities offer sites for further chemical modification, while the phenyl group influences the molecule's overall conjugation and steric profile.
NMR spectroscopy stands as the definitive analytical technique for the structural confirmation of such organic molecules, providing granular information on the chemical environment, connectivity, and relative abundance of each nucleus (¹H and ¹³C).[6] This guide explains the causality behind the observed chemical shifts and coupling patterns, grounding the interpretation in fundamental principles of magnetic resonance and substituent effects.
Molecular Structure and NMR Assignment Framework
For clarity in spectral assignment, a standardized atom numbering system is employed for this compound, as illustrated below. This framework will be referenced throughout the analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The proton NMR spectrum provides a distinct fingerprint of the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic rings.[7][8]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Insights |
| Phenyl-H (H2', H3', H4', H5', H6') | ~ 7.20 - 7.60 | Multiplet (m) | 5H | These protons reside on the C5-phenyl substituent. Their signals overlap in a complex multiplet, a characteristic feature of a mono-substituted benzene ring. |
| Thiophene-H (H4) | ~ 6.90 - 7.10 | Singlet (s) | 1H | This is the sole proton directly attached to the thiophene core. It appears as a singlet because it has no adjacent protons (¹H) within a three-bond coupling distance. Its downfield shift is due to the aromatic nature of the thiophene ring. |
| Amino-H (-NH₂) | ~ 5.80 - 6.20 | Broad Singlet (br s) | 2H | The amino protons are deshielded by the electronegative nitrogen atom. The signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. The chemical shift is highly dependent on solvent and sample concentration. |
| Methylene-H (-OCH₂CH₃) | ~ 4.25 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, causing a significant downfield shift. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). |
| Methyl-H (-OCH₂CH₃) | ~ 1.35 | Triplet (t) | 3H | This is a classic upfield signal for an ethyl group.[9] The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3). |
¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are primarily dictated by the hybridization and the electronic effects of the substituents.[6]
| Signal Assignment | Chemical Shift (δ, ppm) | Causality and Insights |
| Carbonyl (C=O) | ~ 165.0 | The sp² hybridized carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms, resulting in a characteristic downfield shift. |
| Thiophene-C2 (-C-NH₂) | ~ 160.0 | This carbon is significantly deshielded due to its direct attachment to the electron-donating amino group and the sulfur atom within the aromatic ring. |
| Phenyl-C1' (ipso) | ~ 134.0 | The ipso-carbon of the phenyl ring, directly attached to the thiophene ring. Its intensity is often lower than other aromatic carbons. |
| Phenyl-C2', C6' | ~ 129.0 | Ortho-carbons of the phenyl ring. |
| Phenyl-C3', C5' | ~ 128.0 | Meta-carbons of the phenyl ring. |
| Phenyl-C4' | ~ 127.0 | Para-carbon of the phenyl ring. |
| Thiophene-C5 (-C-Ph) | ~ 138.0 | Deshielded due to its position in the aromatic ring and attachment to the phenyl group. |
| Thiophene-C4 | ~ 118.0 | This carbon is bonded to a hydrogen and is influenced by the adjacent phenyl-substituted carbon. |
| Thiophene-C3 (-C-COOEt) | ~ 108.0 | Shielded relative to other thiophene carbons, influenced by the electron-withdrawing ester group. |
| Methylene (-OCH₂) | ~ 60.5 | The direct attachment to the electronegative oxygen atom causes this sp³ carbon to be significantly deshielded compared to a standard alkyl carbon. |
| Methyl (-CH₃) | ~ 14.5 | This sp³ carbon is in a typical upfield alkyl region, showing the least deshielding effect. |
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Mass Determination: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which does not typically interfere with signals of interest. DMSO-d₆ can be used as an alternative if solubility is an issue.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift scale to 0.00 ppm.[9] It is often included in the deuterated solvent by the manufacturer.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring high-resolution NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Parameters
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.[6]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2-5 seconds.[6]
-
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The predictable chemical shifts and coupling patterns, rooted in the molecule's electronic and structural properties, allow for unambiguous verification. The protocols and data analysis framework presented herein constitute a self-validating system, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity and purity of this important heterocyclic building block.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
-
Satonaka, H., Abe, K., & Hirota, M. ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]
-
Supporting Information for a related synthesis. The Royal Society of Chemistry. [Link]
-
NMR chemical shift prediction of thiophenes. Stenutz. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]
-
¹H NMR spectra showing regioselective substitutions on thiophene. ResearchGate. [Link]
-
Page Jr, T. F., Alger, T., & Grant, D. M. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reviews. [Link]
-
Missoum, H. Synthesis of new thiophenic derivatives. Chem. Proc.[Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
¹H proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Advanced Organic Chemistry. [Link]
-
Supporting Information for a borylation study. The Royal Society of Chemistry. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. OpenStax. [Link]
-
¹H NMR Chemical Shift Table. Oregon State University. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
CSD Solution #13 - NMR Problem. University of Calgary. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. asianpubs.org [asianpubs.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. sciforum.net [sciforum.net]
- 5. ijpbs.com [ijpbs.com]
- 6. benchchem.com [benchchem.com]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate using Fourier-Transform Infrared (FTIR) Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of pharmacologically active agents. Accurate structural confirmation and quality assessment of this intermediate are critical for successful drug discovery and development pipelines. This application note provides a comprehensive guide to the analysis of its key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy. We detail the theoretical basis for spectral interpretation, present a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provide an expertly annotated spectrum analysis.
Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry
Vibrational spectroscopy, particularly FTIR, is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by specific molecular bonds, FTIR provides a unique "fingerprint" of a compound's functional groups. For a molecule like this compound, which contains multiple distinct functional moieties—a primary amine, an ester, a phenyl group, and a thiophene ring—FTIR allows for rapid and non-destructive confirmation of its chemical identity. The causality behind this technique lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks are directly correlated to the type of bond and its chemical environment.
Molecular Structure and Key Vibrational Modes
To effectively interpret the FTIR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrational frequencies.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Expected FTIR Absorption Bands: A Predictive Analysis
Based on established principles of infrared spectroscopy, we can predict the characteristic absorption frequencies for each functional group within the molecule.
The Amine Group (-NH₂) Signature
The primary amine is one of the most readily identifiable groups.
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[1][2][3] The presence of two peaks is a definitive marker for a primary (-NH₂) versus a secondary (-NH) amine, which shows only one peak.[2]
-
N-H Bending: A medium to strong intensity scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[2]
-
C-N Stretching: The stretching of the C-N bond attached to the aromatic thiophene ring typically appears as a strong band between 1335-1250 cm⁻¹.[2]
The Ethyl Ester Group (-COOCH₂CH₃) Vibrations
The ester functionality provides several strong, characteristic peaks.
-
C=O Carbonyl Stretching: This is one of the strongest and sharpest absorptions in the entire spectrum. For an α,β-unsaturated ester, where the carbonyl is conjugated with the thiophene ring's π-system, the bond order is slightly reduced. This delocalization lowers the vibrational frequency to the 1730-1715 cm⁻¹ range, compared to 1750-1735 cm⁻¹ for a saturated aliphatic ester.[4][5][6]
-
C-O Stretching: Esters possess two different C-O single bonds, resulting in two distinct, strong stretching bands in the "fingerprint region" between 1300-1000 cm⁻¹.[4][7] These correspond to the asymmetric C-C(=O)-O stretch (around 1250 cm⁻¹) and the symmetric O-C-C stretch from the ethyl group (around 1100 cm⁻¹).
Phenyl and Thiophene Ring Modes
The two aromatic systems contribute a series of peaks.
-
Aromatic C-H Stretching: Look for weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]
-
C=C Ring Stretching: Multiple medium to strong bands will appear in the 1600-1430 cm⁻¹ region, arising from the stretching of the carbon-carbon double bonds within both the phenyl and thiophene rings.[9]
-
C-S Stretching: The carbon-sulfur bond of the thiophene ring gives rise to weaker absorptions, which can be difficult to assign definitively but are expected in the 850-600 cm⁻¹ range.[10][11]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings. For the monosubstituted phenyl group, a strong band is expected around 770-730 cm⁻¹ and another near 710-690 cm⁻¹.
Aliphatic C-H from the Ethyl Group
-
C-H Stretching: The methyl and methylene groups of the ethyl ester will produce medium intensity C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2980-2850 cm⁻¹ range).[1]
Summary of Expected Vibrational Frequencies
The anticipated FTIR peaks for this compound are summarized below for quick reference.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium, Sharp |
| N-H Scissoring (Bend) | 1650 - 1580 | Medium - Strong | |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | |
| Ethyl Ester | C=O Carbonyl Stretch (Conjugated) | 1730 - 1715 | Strong, Sharp |
| C-C-O Asymmetric Stretch | ~1250 | Strong | |
| O-C-C Symmetric Stretch | ~1100 | Strong | |
| Phenyl/Thiophene | Aromatic C-H Stretch | 3100 - 3000 | Weak - Medium |
| C=C Ring Stretch | 1600 - 1430 | Medium | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Thiophene C-S Stretch | 850 - 600 | Weak - Medium | |
| Ethyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Medium |
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines a robust and reproducible method for acquiring a high-quality FTIR spectrum of the solid-state sample. Attenuated Total Reflectance (ATR) is the chosen method due to its minimal sample preparation requirements and excellent sample-to-sample reproducibility.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-bounce diamond ATR accessory.
-
Sample: this compound, solid powder.
-
Cleaning: Isopropanol and lint-free wipes.
Workflow Diagram
Figure 2: Standard operating procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation & Background Collection:
-
Step 1.1: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Step 1.2: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.
-
Step 1.3: Collect a background spectrum. This is a critical self-validating step that measures the ambient environment and instrument response, which is then subtracted from the sample spectrum. Use the same acquisition parameters as for the sample (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
-
-
Sample Analysis:
-
Step 2.1: Place a small amount of the powdered this compound onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.
-
Step 2.2: Lower the integrated pressure anvil and apply firm, consistent pressure to the sample. The causality here is crucial: good contact between the sample and the crystal is required for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.
-
Step 2.3: Collect the sample spectrum using the pre-defined acquisition parameters.
-
-
Data Processing and Interpretation:
-
Step 3.1: The collected spectrum will be automatically ratioed against the background spectrum.
-
Step 3.2: Apply a baseline correction algorithm if necessary to correct for any sloping baselines.
-
Step 3.3: Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Step 3.4: Compare the observed peak positions with the expected values detailed in Section 5.0 to confirm the presence of all key functional groups and thus verify the molecular structure.
-
Conclusion
FTIR spectroscopy is a powerful, rapid, and reliable technique for the structural verification of this compound. By following the detailed protocol and using the provided spectral interpretation guide, researchers, scientists, and drug development professionals can confidently confirm the identity and purity of this key synthetic intermediate. The characteristic absorptions of the primary amine, conjugated ester, and aromatic rings provide a unique spectral fingerprint, making FTIR an essential tool for quality control and reaction monitoring in any synthetic chemistry workflow.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts. [Link]
-
BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. [Link]
-
Bharanidharan S, Saleem H, Subashchandrabose S, et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′- (thiophen-2-ylmethylene) Nicotinohydrazide. Arch Chem Res, 1:2. [Link]
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. primescholars.com [primescholars.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Screening of Novel Thiophene-Based Heterocycles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel thiophene-based heterocycles for antimicrobial activity. This document is designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated screening cascade.
The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with potent and novel mechanisms of action. Thiophene-based heterocycles have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal effects.[1][2] Their versatile core structure allows for extensive chemical modification, making them ideal candidates for developing new antimicrobial agents.[3]
This guide will detail a tiered screening approach, beginning with primary in vitro susceptibility assays, progressing to secondary mechanistic and cytotoxicity evaluations, and culminating in advanced preclinical assessments.
Part 1: Foundational In Vitro Antimicrobial Susceptibility Testing
The initial phase of screening aims to identify "hit" compounds with demonstrable antimicrobial activity. The two most common and reliable methods for this are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.[4]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[4] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reliable and comparable data.[6][7]
Protocol: Broth Microdilution Assay
-
Preparation of Thiophene Compound Stock Solutions:
-
Dissolve the novel thiophene-based compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not interfere with microbial growth at the final concentration used in the assay.
-
Prepare serial two-fold dilutions of the compound stock solutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][8]
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[9]
-
Dilute the standardized inoculum to the final required concentration in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial inoculum.
-
Include a positive control (broth with inoculum and a known standard antibiotic) and a negative control (broth with inoculum and solvent, but no compound). A sterility control (broth only) is also essential.[5]
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[9]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to antimicrobial agents.[10][11] It relies on the diffusion of the antimicrobial from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition around the disk.[11]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Application of Thiophene Compound Disks:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the novel thiophene compound solution.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[12]
-
Gently press each disk to ensure complete contact with the agar.[12]
-
Include positive control disks with standard antibiotics and negative control disks with the solvent.
-
-
Incubation and Measurement:
Data Presentation: Quantitative MIC Data
Summarize the MIC values in a clear and structured table for easy comparison of the antimicrobial efficacy of the novel thiophene-based heterocycles.
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | Thiophene-A | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | Thiophene-A | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | Thiophene-A | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | Thiophene-A | [Insert Data] | Amphotericin B | [Insert Data] |
| Staphylococcus aureus | Positive | Thiophene-B | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | Thiophene-B | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | Thiophene-B | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | Thiophene-B | [Insert Data] | Amphotericin B | [Insert Data] |
Part 2: Secondary Assays for Mechanistic Insights and Safety Profiling
Once "hit" compounds are identified, it is crucial to investigate their potential mechanism of action and to assess their safety profile through cytotoxicity testing.
Investigating the Mechanism of Action
Thiophene derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase and disruption of the cell membrane.[14][15][16]
Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the mechanism of action of novel thiophene compounds.
Protocol: Membrane Permeability Assay
This assay determines if a compound disrupts the bacterial cell membrane.
-
Bacterial Cell Preparation: Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).
-
Incubation with Compound and Dye: Incubate the bacterial suspension with the thiophene compound at a sub-MIC concentration. Add a fluorescent dye that can only enter cells with compromised membranes, such as ethidium homodimer-1.[14]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates membrane permeabilization.[14]
Cytotoxicity Assays
A critical step in drug development is to ensure that the antimicrobial compounds are not toxic to human cells.[17][18][19]
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[20]
-
Cell Culture: Culture a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well plate until confluent.
-
Compound Treatment: Treat the cells with various concentrations of the novel thiophene compounds for a specified period (e.g., 24 hours).
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, the number of dead cells.[20]
-
Part 3: Advanced In Vivo Efficacy Models
Promising candidates from in vitro and cytotoxicity assays should be further evaluated in preclinical in vivo models to assess their efficacy in a living organism.[21][22]
Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of lead antimicrobial compounds.
Protocol: Murine Sepsis Model
This model is commonly used to evaluate the systemic efficacy of antimicrobial agents.[23]
-
Animal Acclimatization: Acclimate the animals (e.g., mice) to the laboratory conditions for a week before the experiment.
-
Induction of Sepsis: Induce sepsis by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Compound Administration: Administer the novel thiophene compound at various doses through an appropriate route (e.g., intravenous or oral) at specific time points post-infection.
-
Monitoring and Endpoint Analysis:
-
Monitor the survival of the animals over a set period (e.g., 7 days).
-
In separate groups of animals, collect blood and organs (e.g., liver, spleen) at different time points to determine the bacterial load (CFU/g of tissue or mL of blood).[23]
-
A significant increase in survival and a reduction in bacterial load in the treated groups compared to the control group indicate the in vivo efficacy of the compound.
-
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (URL: )
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (URL: )
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: )
- Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Disk diffusion test - Wikipedia. (URL: )
- Disk Diffusion Method for Antibiotic Susceptibility Test - Cre
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: )
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: )
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (URL: )
- Full article: Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Thiophenes with antimicrobial activity isolated from natural sources - ResearchG
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: )
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
- Animal models in the evaluation of antimicrobial agents - ASM Journals. (URL: )
- Broth Microdilution | MI - Microbiology. (URL: )
- Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed. (URL: )
- Structure–activity relationship (SAR)
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (URL: )
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - Semantic Scholar. (URL: )
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - ResearchG
- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
- (PDF) Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I)
- Bacterial Efficacy Models for Preclinical Research - IBT Bioservices. (URL: )
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Dose Dependent Antimicrobial Cellular Cytotoxicity—Implic
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (URL: )
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchG
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: )
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: )
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 20. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. vibiosphen.com [vibiosphen.com]
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Ethyl 2-amino-5-phenylthiophene-3-carboxylate Derivatives
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Thiophene, a sulfur-containing five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry due to its structural versatility and wide range of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer agents.[3][4] The ethyl 2-amino-5-phenylthiophene-3-carboxylate core, in particular, has garnered substantial interest. The nature and positioning of substitutions on this thiophene ring system can significantly influence the molecule's biological activity, allowing for the fine-tuning of its anticancer properties.[1][3]
This guide provides a comprehensive overview of the methodologies and protocols for evaluating the in vitro anticancer efficacy of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemotherapeutic agents.
Scientific Rationale: Targeting Cancer Cell Proliferation and Survival
The investigation of thiophene derivatives as anticancer agents is grounded in their ability to interact with various molecular targets that are crucial for the growth and survival of cancer cells.[5] The anticancer mechanisms of action for thiophene-based compounds are diverse and can include the disruption of microtubule dynamics, inhibition of critical enzymes like topoisomerases and protein kinases, and the induction of programmed cell death (apoptosis).[1][2][3]
Many signaling pathways are dysregulated in cancer, leading to uncontrolled cell proliferation and evasion of apoptosis. A common strategy in cancer drug discovery is to identify small molecules that can inhibit key nodes within these pathways. For instance, a thiophene derivative might be designed to block the activity of a protein kinase, such as Akt, which is a central regulator of cell survival. Inhibition of such a pathway can halt the cell cycle and trigger apoptosis, thereby reducing tumor cell viability.
Caption: A structured workflow for the in vitro evaluation of anticancer compounds.
Detailed Application Notes and Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [2][6]It is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in living cells. [7][8] Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the inhibitory effect of a compound.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiophene derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized) [7]* Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability. Dilute the cells in a complete culture medium to an optimized seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. [6]Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in a complete culture medium from your stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control (medium only). [6]3. Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [9]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. [9]During this time, viable cells will convert the MTT into visible purple formazan crystals. [6]6. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [2]Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [7]7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [8][9]Readings should be taken within 1 hour of adding the solubilization solution. [7]
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [10]Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. [10]Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Principle: Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells * Annexin V+ / PI+: Late apoptotic or necrotic cells * Annexin V- / PI+: Necrotic cells
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and control cells
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Seed cells in 6-well plates and treat with the thiophene derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes. [11]3. Cell Washing: Discard the supernatant and wash the cells twice with ice-cold PBS. [12]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [11]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry. [10]Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [13]The analysis relies on the ability of PI to bind stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [14] Principle:
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N.
-
Cells in the G2 and M phases have double the amount of DNA (4N). An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint. [15] Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.
-
Washing: Wash the cells with ice-cold PBS and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes at 4°C (cells can be stored at -20°C for longer periods). [14]4. Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells. [14]5. Resuspend the final pellet in 250-500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA. [13][14]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. It is important to gate out cell doublets and debris to ensure accurate analysis of the cell cycle phases. [16]
Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a drug. [17][18]For instance, if a thiophene derivative is hypothesized to induce apoptosis by inhibiting the Akt pathway, Western blotting can be used to measure the levels of total Akt and its phosphorylated (active) form, p-Akt. [19] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection. [20] Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. [19]Quantify the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. [20]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer system. [20]4. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [18]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking. [20]6. Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20]7. Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to ensure equal protein loading across lanes.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format. For cytotoxicity assays, IC₅₀ values (the concentration of a compound that inhibits 50% of cell growth) are calculated and presented in a table for easy comparison across different cell lines and derivatives.
Table 1: Hypothetical Cytotoxicity (IC₅₀) of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h |
|---|---|---|
| Derivative 1 | MCF-7 (Breast) | 12.5 |
| Derivative 1 | A549 (Lung) | 25.1 |
| Derivative 2 | MCF-7 (Breast) | 5.2 |
| Derivative 2 | A549 (Lung) | 9.8 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Data are hypothetical and for illustrative purposes only.
The results from apoptosis and cell cycle assays are typically presented as bar graphs showing the percentage of cells in each quadrant (apoptosis) or phase (cell cycle). A significant increase in the Annexin V+ population or an accumulation of cells in a specific phase (e.g., G2/M) for treated cells compared to the control provides strong evidence for the compound's mechanism of action. Western blot results are shown as images of the blots, often with densitometry analysis to quantify the changes in protein expression.
Conclusion
The systematic in vitro evaluation of this compound derivatives is a critical step in the drug discovery pipeline. By employing a logical workflow of robust and well-validated assays—from initial cytotoxicity screening with the MTT assay to detailed mechanistic studies involving apoptosis, cell cycle, and Western blot analyses—researchers can effectively identify promising anticancer candidates and elucidate their mechanisms of action. This comprehensive approach ensures that only the most potent and selective compounds advance toward further preclinical and clinical development.
References
- Abcam. MTT assay protocol.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. Annexin V staining assay protocol for apoptosis.
- National Center for Biotechnology Information.
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs.
- iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bentham Science. A Review on Anticancer Activities of Thiophene and Its Analogs.
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- BenchChem.
- ResearchGate. Thiophene-based derivatives as anticancer agents: An overview on decade's work.
- ATCC.
- Checkpoint lab. MTT Cell Assay Protocol.
- University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents.
- BenchChem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide.
- Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- ResearchGate.
- Cell Signaling Technology. Western Blotting Protocol.
- Abcam. Western blot protocol.
- BenchChem. Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets.
- Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology.
- ResearchGate.
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. nanocellect.com [nanocellect.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. medium.com [medium.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Versatile Building Block: Application Notes on the Cyclocondensation Reactions of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of fused heterocyclic systems. Its strategic placement of an amino group ortho to an ester functionality on a thiophene ring makes it an exceptionally versatile precursor for cyclocondensation reactions. This reactivity profile allows for the construction of various bicyclic and polycyclic frameworks, most notably thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their association with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inherent structural features of the thiophene ring, often considered a bioisostere of a phenyl ring, further enhance the pharmacological potential of its derivatives. This document provides a detailed guide to the key cyclocondensation reactions of this compound, complete with mechanistic insights and practical laboratory protocols.
The journey to this valuable building block often begins with the elegant and efficient Gewald multicomponent reaction.[1] This one-pot synthesis combines a ketone (acetophenone in this case), ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst to directly afford the substituted 2-aminothiophene.[1]
I. Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Bioactive Molecules
The fusion of a pyrimidine ring to the thiophene core of this compound gives rise to the thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. This can be achieved through cyclocondensation with a variety of C1 and N-C1 synthons.
A. Reaction with Formamide: Formation of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reacting this compound with formamide is a direct and widely used method to construct the thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Mechanism: The reaction proceeds through an initial acylation of the 2-amino group by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl, followed by the elimination of ethanol, yields the final fused pyrimidinone.
Caption: Reaction of this compound with formamide.
Experimental Protocol:
Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, ~10-20 eq)
-
-
Procedure:
-
A mixture of this compound and an excess of formamide is heated at reflux (typically 160-180 °C) for 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
| Reagent | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| Formamide | ~10-20 eq | 160-180 | 2-4 | >80 |
B. Reaction with Urea and Thiourea: Accessing 2,4-Disubstituted Thieno[2,3-d]pyrimidines
Cyclocondensation with urea or thiourea provides a convenient route to thieno[2,3-d]pyrimidines bearing hydroxyl or thiol groups at the 2-position, which are valuable intermediates for further functionalization.
Mechanism: The reaction is believed to proceed via an initial nucleophilic attack of the 2-amino group on the carbonyl (or thiocarbonyl) carbon of urea (or thiourea), leading to an intermediate that subsequently undergoes intramolecular cyclization with the elimination of ammonia and ethanol to form the fused pyrimidine ring.
Experimental Protocol:
Synthesis of 2-Mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Anhydrous Ethanol
-
Sodium ethoxide (catalytic amount)
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add this compound and thiourea.
-
The reaction mixture is heated at reflux for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.
-
| Reagent | Molar Ratio | Catalyst | Solvent | Time (h) |
| Thiourea | 1.5 eq | Sodium ethoxide | Ethanol | 8-12 |
| Urea | 1.5 eq | Sodium ethoxide | Ethanol | 8-12 |
C. Reaction with Isothiocyanates: Formation of 2-Thioxo-thieno[2,3-d]pyrimidines
The reaction with isothiocyanates offers a versatile method for introducing a variety of substituents at the 3-position of the resulting 2-thioxo-thieno[2,3-d]pyrimidine ring system.
Mechanism: The reaction commences with the nucleophilic attack of the 2-amino group on the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen of the newly formed thiourea attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Sources
Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined herein utilize Ethyl 2-amino-5-phenylthiophene-3-carboxylate as a key starting material, leveraging well-established synthetic strategies to construct the fused pyrimidine ring. This guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, and critical insights into reaction optimization and product characterization.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are structurally analogous to purines, the fundamental building blocks of DNA and RNA.[3] This structural similarity allows them to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets. Consequently, thieno[2,3-d]pyrimidine derivatives have emerged as a promising scaffold in drug discovery, with numerous reports highlighting their potential as kinase inhibitors, microtubule targeting agents, and antimicrobial agents.[2][4][5] Their broad spectrum of pharmacological activities makes the development of efficient and versatile synthetic routes to this scaffold a critical endeavor for medicinal chemists.
The starting material for the syntheses described herein, this compound, is a polysubstituted 2-aminothiophene. Such compounds are readily accessible through the Gewald aminothiophene synthesis, a multicomponent reaction that offers a convergent and efficient route to these valuable intermediates.[6][7][8] The presence of an amino group at the C2 position and a carboxylate at the C3 position of the thiophene ring provides the necessary functionality for the subsequent annulation of the pyrimidine ring.
Synthetic Strategy Overview
The general strategy for synthesizing thieno[2,3-d]pyrimidines from this compound involves the construction of the pyrimidine ring onto the thiophene core. This is typically achieved through a cyclocondensation reaction between the 2-amino group of the thiophene and a suitable one-carbon or three-carbon synthon. The subsequent steps often involve functional group manipulations to introduce desired substituents on the pyrimidine ring, thereby enabling the exploration of structure-activity relationships (SAR).
A common and effective approach involves a two-step sequence:
-
Cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
-
Chlorination of the 4-oxo group to yield a versatile 4-chlorothieno[2,3-d]pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr) to introduce a variety of functional groups at the C4 position.
This strategy offers a modular approach to a diverse library of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Synthesis of this compound (1)
The starting material, this compound, can be synthesized via the Gewald reaction.[6][7][8] This one-pot, multi-component reaction involves the condensation of an α-methylene ketone (phenylacetaldehyde or acetophenone derivatives), ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.
Reaction: Phenylacetaldehyde + Ethyl Cyanoacetate + Sulfur → this compound
Protocol:
-
To a stirred solution of elemental sulfur (0.005 mol) in ethanol (15 mL), add phenylacetaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol).
-
Add a catalytic amount of a secondary amine, such as diethylamine or morpholine, dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.[9][10]
Causality Behind Experimental Choices:
-
Base Catalyst: The secondary amine acts as a base to facilitate the initial Knoevenagel condensation between the aldehyde/ketone and the active methylene compound (ethyl cyanoacetate).[6] It also promotes the subsequent reaction with sulfur.
-
Solvent: Ethanol is a commonly used solvent as it is relatively inexpensive, has a suitable boiling point for the reaction, and can dissolve the reactants to a sufficient extent.
-
Microwave Irradiation: The Gewald reaction can often be accelerated using microwave irradiation, leading to shorter reaction times and potentially higher yields.[6][11]
Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (2)
The cyclization of this compound to form the pyrimidine ring can be achieved by reacting it with formamide. This reaction introduces the C2 and N3 atoms of the pyrimidine ring.
Protocol:
-
A mixture of this compound (1) (10 mmol) and an excess of formamide (e.g., 20 mL) is heated at reflux (typically 180-200 °C) for several hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Mechanistic Insight:
The reaction proceeds through an initial acylation of the 2-amino group by formamide, followed by an intramolecular cyclization with the elimination of ethanol and water to form the pyrimidine ring.
Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (3)
The 4-oxo group of the thienopyrimidinone is a key handle for further functionalization. It can be converted to a more reactive chloro group, which is an excellent leaving group for nucleophilic aromatic substitution reactions.[12][13]
Protocol:
-
A mixture of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (2) (5 mmol) and phosphorus oxychloride (POCl₃) (e.g., 10 mL) is heated at reflux for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[14][15]
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to give pure 4-Chloro-5-phenylthieno[2,3-d]pyrimidine.[14][15]
Safety Precaution:
Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The quenching of excess POCl₃ with ice water is an exothermic process and should be done cautiously.
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (3)
The 4-chloro substituent is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide variety of functional groups at this position.[12][16][17] This is a powerful method for generating a library of diverse thieno[2,3-d]pyrimidine derivatives for biological screening.
General Protocol for Amination:
-
To a solution of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (3) (1 mmol) in a suitable solvent (e.g., isopropanol, ethanol, or DMF), add the desired amine (1.1-1.5 equivalents).
-
A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often added to neutralize the HCl generated during the reaction.
-
The reaction mixture is heated at reflux or stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture may be poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Table 1: Examples of Nucleophiles for SNAr Reactions
| Nucleophile | Product Functional Group |
| Primary/Secondary Amines | Substituted 4-amino |
| Hydrazine | 4-Hydrazino |
| Sodium Azide | 4-Azido |
| Alkoxides/Phenoxides | 4-Alkoxy/4-Aryloxy |
| Thiolates | 4-Thioether |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for thieno[2,3-d]pyrimidines.
Experimental Workflow Diagram
Caption: Experimental workflow for thieno[2,3-d]pyrimidine synthesis.
Conclusion
The synthetic route detailed in these application notes provides a robust and versatile platform for the synthesis of a wide range of 5-phenylthieno[2,3-d]pyrimidine derivatives. By starting with the readily accessible this compound, researchers can efficiently construct the core heterocyclic scaffold and subsequently introduce chemical diversity through nucleophilic aromatic substitution. The protocols provided, along with the mechanistic insights and practical considerations, are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this important class of compounds. Careful execution of these procedures and thorough characterization of the synthesized molecules will be crucial for the successful discovery of novel bioactive agents.
References
- SciELO. (n.d.). Thieno[2,3-d]pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
- Wikipedia. (2023). Gewald reaction.
- Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- PubMed Central. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- ScienceDirect. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- ChemicalBook. (n.d.). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
- PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Semantic Scholar. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
-
PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from
- PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities].
- ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.
- PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.
- ChemicalBook. (n.d.). This compound | 4815-34-3.
- ECHEMI. (n.d.). 14080-59-2, 4-CHLOROTHIENO[2,3-D]PYRIMIDINE Formula.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- Sigma-Aldrich. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2.
- Manchester Organics. (n.d.). 4-chlorothieno[2,3-d]pyrimidine | 14080-59-2.
- ResearchGate. (n.d.). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.
- PubMed Central. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
- Thieme Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
Minimum Inhibitory Concentration (MIC) determination for thiophene derivatives
Application Note & Protocol
Introduction: The Need for Standardized Efficacy Testing of Thiophene Derivatives
Thiophene and its derivatives represent a "wonder heterocycle" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including potent antimicrobial properties, have positioned them as a promising frontier in the development of new therapeutics to combat drug-resistant pathogens.[1][3][4][5] As researchers synthesize novel thiophene-based molecules, a robust and standardized method to quantify their antimicrobial efficacy is paramount.
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[6][7][8] An accurate MIC value is critical for early-stage drug discovery, guiding structure-activity relationship (SAR) studies, and providing the foundational data for further preclinical development.
This document provides a comprehensive guide and detailed protocols for determining the MIC of novel thiophene derivatives. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles and quality control measures necessary to generate reliable and reproducible data. We will focus on the broth microdilution method, the most common and scalable technique for susceptibility testing, while addressing the specific challenges associated with thiophene compounds.[7][9]
Causality and Key Considerations for Thiophene Derivatives
The chemical nature of thiophene derivatives presents unique challenges that must be addressed to ensure the integrity of the MIC assay.
The Solubility Dilemma
Thiophene-based compounds are often hydrophobic and exhibit poor solubility in aqueous media like microbiological broth.[10][11] This is the most critical experimental hurdle.
-
Scientist's Note: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for MIC testing.[12] However, DMSO itself can exhibit antimicrobial properties at higher concentrations. Therefore, it is essential to perform a solvent toxicity control to determine the maximum percentage of DMSO that does not affect microbial growth. This concentration is typically ≤1% v/v in the final well volume.
Mechanism of Action and Assay Interference
Some thiophene derivatives may act by disrupting the bacterial cell membrane or allosterically inhibiting enzymes like DNA gyrase.[3][4][13]
-
Causality: The compound's color or its tendency to precipitate at high concentrations can interfere with visual or spectrophotometric reading of the MIC endpoint.
-
Scientist's Note: Always include a "compound only" control (compound in sterile broth without bacteria) at each concentration. This allows you to observe any precipitation or color changes that could be misinterpreted as bacterial growth. When using a microplate reader, the absorbance readings from these wells should be subtracted from the test wells as the background.
The Broth Microdilution Method: A Validating System
The broth microdilution method is a quantitative technique that is highly reproducible and conforms to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][14][15] The protocol below is designed as a self-validating system through the mandatory inclusion of extensive controls.
Experimental Workflow Overview
The following diagram outlines the complete workflow for determining the MIC of a thiophene derivative using the broth microdilution method.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. idexx.dk [idexx.dk]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Troubleshooting & Optimization
Gewald Synthesis of Thiophenes: A Technical Support Guide for Researchers
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile multicomponent reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot experiments, and maximize your yields and purity.
Understanding the Gewald Reaction: A Quick Overview
The Gewald reaction is a powerful one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are crucial building blocks in medicinal chemistry and materials science.[4][5] The generally accepted mechanism involves three key stages: a Knoevenagel-Cope condensation, the addition of sulfur, and a subsequent ring-closure and tautomerization.[1][2][6]
Gewald Reaction Mechanism
Sources
Troubleshooting low yield in the Gewald synthesis of 2-aminothiophenes
Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction to construct polysubstituted 2-aminothiophenes. We will address common challenges, with a primary focus on troubleshooting low reaction yields, and provide insights grounded in mechanistic understanding to enhance your experimental success.
The Gewald reaction, first reported in 1961, is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly functionalized 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[1][2] These products are valuable intermediates in the synthesis of dyes, agrochemicals, and a wide array of pharmacologically active compounds.[3][4]
Despite its versatility, the reaction can be sensitive to substrate scope and reaction conditions, often leading to diminished yields. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Low Yield and Reaction Failures
This section addresses the most common and frustrating issue in the Gewald synthesis: low or nonexistent product yield. The questions are structured to help you diagnose the problem based on your experimental observations.
Question 1: My reaction yield is critically low, or I've recovered no desired product. What are the primary points of failure?
A low or zero yield is typically symptomatic of a failure in one of the core mechanistic steps. The Gewald reaction is not a simple mixing of reagents; it's a sequence of equilibria and kinetically controlled steps that must proceed correctly.[5]
Root Cause Analysis:
-
Ineffective Knoevenagel-Cope Condensation: The reaction's first step is the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6][7] If this step fails, the subsequent sulfur addition and cyclization cannot occur.
-
Poor Sulfur Reactivity/Solubility: Elemental sulfur (S₈) must be activated and participate in the reaction. Its poor solubility in many organic solvents can be a significant kinetic barrier.[8][9]
-
Decomposition or Side Reactions: Intermediates or starting materials may be degrading or participating in unwanted side reactions, such as dimerization of the unsaturated nitrile, faster than the desired product formation.[8][10]
Systematic Troubleshooting Protocol:
To diagnose the issue, follow this logical workflow.
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Question 2: Analysis shows my starting materials are largely unreacted. How can I drive the reaction forward?
This observation strongly points to an issue with the initial Knoevenagel-Cope condensation. This step generates water, which can inhibit the reaction, and its rate is highly dependent on the choice of base and temperature.[8]
Solutions & Scientific Rationale:
-
Base Selection: The base is not merely a proton abstractor; it's a critical catalyst.[11] While tertiary amines like triethylamine are common, secondary amines like morpholine or piperidine are often superior.[8][9] Morpholine, in particular, has been noted for its ability to improve the solubility of elemental sulfur.[9] For less reactive ketones, a stronger base may be required.
-
Water Removal: The condensation produces water. In a non-aqueous solvent, this can slow or even stall the reaction. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add a dehydrating agent like anhydrous MgSO₄.
-
Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can significantly accelerate the condensation.[8] However, excessive heat can promote side reactions, so this must be optimized.
| Parameter | Recommendation | Rationale |
| Base | Screen morpholine, piperidine, triethylamine. | Secondary amines are often more effective catalysts for the condensation step. Morpholine also aids in sulfur solubilization.[9] |
| Solvent | Ethanol, Methanol, DMF. | Polar solvents improve the solubility and reactivity of elemental sulfur.[8][12] |
| Temperature | 40 - 60 °C (initial optimization). | Balances the need for activation energy without promoting excessive byproduct formation.[8] |
Question 3: My crude product is a mess of byproducts. What are they and how can I prevent them?
A complex crude mixture indicates that while the initial condensation may be occurring, it is either slow, allowing for side reactions, or the subsequent cyclization is inefficient.
Common Byproducts and Mitigation Strategies:
-
Unreacted Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile):
-
Identification: You will see a species corresponding to the condensed product of your carbonyl and active methylene nitrile, but without the thiophene ring.
-
Cause: This indicates the sulfur addition and/or cyclization steps are the rate-limiting part of your reaction. This can be due to poor sulfur reactivity.
-
Solution: Ensure finely powdered sulfur is used for maximum surface area.[12] Increase the reaction temperature modestly (e.g., to 50-60 °C) to improve sulfur's reactivity. Confirm your base is suitable; morpholine is an excellent choice here.[9]
-
-
Dimer of the Knoevenagel Intermediate:
-
Identification: A molecule with twice the mass of the unsaturated nitrile intermediate.
-
Cause: The α,β-unsaturated nitrile can undergo a base-catalyzed Michael addition with itself, followed by a Thorpe-Ziegler cyclization to form a six-membered ring.[10] This is a significant side reaction, especially if the subsequent steps are slow.
-
Solution: This side reaction is often concentration-dependent. Try running the reaction at a lower concentration. Alternatively, a two-step procedure (see Question 4) can be highly effective, as it prevents a buildup of the reactive intermediate in the presence of the base before sulfur is introduced.[13]
-
Question 4: My reaction fails with sterically hindered or aryl ketones. How can I adapt the protocol?
Standard one-pot Gewald conditions are often inefficient for sterically demanding substrates like methyl isopropyl ketone or electron-rich/deficient aryl ketones.[3][13] The initial Knoevenagel condensation is often the bottleneck.
Advanced Protocols:
-
The Two-Step Procedure: This is the most reliable method for challenging substrates.[8][13]
-
Step 1: Knoevenagel-Cope Condensation. Isolate the α,β-unsaturated nitrile. React the ketone and active methylene nitrile with a suitable catalyst (e.g., piperidinium acetate in benzene with a Dean-Stark trap). Purify this intermediate.
-
Step 2: Thiophene Formation. React the purified α,β-unsaturated nitrile with elemental sulfur and a base (e.g., morpholine or triethylamine) in a polar solvent like ethanol or DMF.[9] This decouples the two main stages of the reaction, allowing optimization of each.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields, particularly for less reactive substrates.[7][8][14] The rapid, localized heating can overcome activation barriers that are difficult to surpass with conventional heating.
-
Mechanochemistry (Ball Milling): For some substrates, particularly aryl ketones, solvent-free high-speed ball milling has been reported as an effective green chemistry approach that can proceed even with catalytic amounts of base.[15]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in the Gewald reaction?
The base plays multiple crucial roles. Its primary function is to act as a catalyst for the initial Knoevenagel-Cope condensation by deprotonating the active methylene nitrile, creating the nucleophile that attacks the carbonyl component.[4][11] However, the amine base is also involved in activating the elemental sulfur (S₈ ring), though the precise mechanism is complex and debated.[11] Some studies suggest secondary amines can form polysulfides that act as the active sulfurating agent.[9]
Q: How does solvent choice impact the reaction?
Solvent selection is critical for ensuring all components, particularly the elemental sulfur, are sufficiently soluble to react.[8]
-
Protic Polar Solvents (Ethanol, Methanol): These are the most common and generally effective solvents. They are good at dissolving the organic starting materials and the base, and have moderate ability to solubilize sulfur, especially with heating.[12][16]
-
Aprotic Polar Solvents (DMF, Dioxane): These solvents are excellent at dissolving elemental sulfur and can enhance the rate of condensation, often leading to higher yields.[9]
-
Green Solvents (Water): Recent methodologies have demonstrated the use of water as a solvent, often in conjunction with ultrasound irradiation or specific catalysts, presenting a more environmentally benign option.[17][18]
Q: Can you illustrate the accepted reaction mechanism?
The mechanism proceeds through three key stages: condensation, sulfuration/cyclization, and aromatization.[5][7]
Caption: Simplified mechanism of the Gewald synthesis.
The process begins with the base-catalyzed Knoevenagel-Cope condensation to yield an α,β-unsaturated nitrile intermediate.[7] This intermediate is then attacked by a sulfur nucleophile, generated from elemental sulfur and the base. The resulting species undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[5][7]
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (Link)
-
Sabnis, R. W. (1994). The Gewald Synthesis. Sulfur Reports, 16(1), 1-28. (Link)
-
Dömling, A. (2012). The Gewald multicomponent reaction. Chemistry-A European Journal, 18(48), 15155-15163. (Link)
-
BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (Link)
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (Link)
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (Link)
-
Jørgensen, K. A., & Abou-Hadeed, K. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. (Link)
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (Link)
-
Chen, J., et al. (2017). Reaction optimization studies of the modified Gewald reaction. ResearchGate. (Link)
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. (Link)
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. (Link)
-
Mack, J., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16795-16805. (Link)
-
Wikipedia. (n.d.). Gewald reaction. (Link)
-
J&K Scientific. (n.d.). Gewald Reaction. (Link)
-
Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. (Link)
-
Jørgensen, K. A., & Abou-Hadeed, K. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (Link)
-
Jørgensen, K. A., & Abou-Hadeed, K. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. (Link)
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. (Link)
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. (Link)
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (Link)
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. (Link)
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-phenylthiophene-3-carboxylates
Welcome to the technical support center for the synthesis of 2-amino-5-phenylthiophene-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Gewald reaction for the synthesis of these important heterocyclic compounds. Here, we address common challenges and frequently encountered by-products, providing in-depth troubleshooting strategies and preventative measures to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
The Gewald reaction, a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, is generally robust.[1][2][3] However, like any chemical transformation, it is not without its potential pitfalls. By-product formation can complicate purification and reduce yields. This guide will walk you through the identification and mitigation of common impurities.
Q1: My reaction yield is low, and I see a significant amount of unreacted starting materials on my TLC. What went wrong?
This is a common issue that typically points to suboptimal reaction conditions or incomplete conversion.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation of the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate) is a critical step.[1]
-
Base Selection: The choice and amount of base are crucial. Weakly basic amines like morpholine or piperidine are often used. If the reaction is sluggish, consider using a stronger base or a different catalyst.
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious, as excessive heat can promote the formation of side products.
-
-
Incorrect Stoichiometry: Ensure that all reagents are measured accurately and that their purity is verified.
Experimental Protocol: General One-Pot Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
-
To a round-bottom flask, add acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add a suitable solvent, such as ethanol or methanol (to form a stirrable slurry).
-
Add the base (e.g., morpholine, 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
Q2: I've isolated a major by-product that appears to be the intermediate of the reaction. How can I promote its conversion to the final product?
The presence of the Knoevenagel-Cope intermediate, ethyl 2-cyano-3-phenylbut-2-enoate, indicates that the initial condensation is successful, but the subsequent sulfur addition and cyclization are lagging.
Troubleshooting:
-
Sulfur Addition: Ensure that a sufficient excess of sulfur is present and that it is well-dispersed in the reaction mixture.
-
Reaction Conditions for Cyclization: The cyclization step is base-catalyzed. Ensure that the base has not been consumed or deactivated. A gentle increase in temperature can also facilitate this step.
-
Two-Step Procedure: For challenging substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.
Q3: My crude product is a complex mixture with what appears to be high molecular weight impurities. What could be the cause?
The formation of dimeric or polymeric by-products can occur, especially under forcing reaction conditions.
Mechanism of Dimerization:
The electron-deficient Knoevenagel-Cope intermediate can act as a Michael acceptor and react with a nucleophile, such as the enolate of the starting active methylene compound, leading to dimers or oligomers.
Mitigation Strategies:
-
Control of Reactant Concentrations: Adding one of the reactants slowly to the reaction mixture can help to maintain its low concentration and disfavor dimerization.
-
Temperature Control: Avoid excessive heating, as this can accelerate side reactions.
-
Solvent Selection: A solvent that keeps all reactants and intermediates well-solvated can reduce the likelihood of side reactions.
Q4: I have identified a sulfur-containing by-product that is not my desired product. What other reactions could be occurring?
Several sulfur-related side reactions can lead to unexpected by-products.
1. 1,4-Dithiane-2,5-diols:
These are dimers of α-mercaptocarbonyl compounds and can potentially form as by-products. While they can also be used as starting materials in a variation of the Gewald reaction, their unsolicited formation can be a nuisance. Their presence might suggest that the reaction conditions are favoring the dimerization of the sulfurated intermediate before it can cyclize.
2. Sulfurative Self-Condensation of Ketones:
A competing reaction pathway can be the self-condensation of the ketone with elemental sulfur to produce other thiophene derivatives. For example, acetophenone can undergo self-condensation with sulfur to yield 2,4-diphenylthiophene. This reaction is typically catalyzed by anilines and their salts but can occur under other conditions as well.
Troubleshooting:
-
Careful control of stoichiometry and reaction conditions is key to minimizing these by-products.
-
Purification: These by-products often have different polarities from the desired 2-aminothiophene and can usually be separated by column chromatography.
Summary of Common By-products and Mitigation Strategies
| By-product Type | Structure/Description | Favored Conditions | Mitigation Strategies |
| Unreacted Starting Materials | Acetophenone, Ethyl Cyanoacetate | Incomplete reaction, low temperature, insufficient catalyst | Increase reaction time, optimize temperature, use a more effective catalyst. |
| Knoevenagel-Cope Intermediate | Ethyl 2-cyano-3-phenylbut-2-enoate | Slow sulfur addition/cyclization | Ensure sufficient sulfur, optimize base concentration and temperature. |
| Dimeric/Polymeric Products | High molecular weight species | High reactant concentrations, excessive heat | Slow addition of reactants, maintain moderate temperature. |
| 1,4-Dithiane-2,5-diols | Dimer of α-mercaptoacetaldehyde | Conditions favoring dimerization of sulfurated intermediate | Optimize reaction conditions to favor intramolecular cyclization. |
| Sulfurative Self-Condensation Product | e.g., 2,4-Diphenylthiophene | Conditions promoting ketone self-reaction with sulfur | Careful control of stoichiometry and reaction conditions. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing pathways leading to common by-products.
Caption: Reaction scheme for the Gewald synthesis and formation of by-products.
Analytical Characterization of Products and By-products
Proper characterization of the reaction mixture is essential for troubleshooting. Here are some general guidelines:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and identify the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The desired product will show characteristic signals for the aromatic protons of the phenyl group, the amino protons (a broad singlet), and the ethyl ester group. By-products will have distinct signals that can help in their identification. For example, the Knoevenagel intermediate will lack the amino protons and show signals corresponding to its unique olefinic structure.
-
¹³C NMR: Provides complementary information about the carbon skeleton of the product and impurities.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the molecular weights of by-products, providing clues to their structures.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and for separating complex mixtures.
References
Technical Support Center: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate. As Senior Application Scientists, our goal is to provide in-depth, field-proven insights to help you improve the yield and purity of your target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Gewald reaction.[1][2][3]
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Gewald synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:
1. Sub-optimal Reaction Conditions: The Gewald reaction is sensitive to temperature, solvent, and catalyst choice.[2][4]
-
Solvent Selection: While various solvents can be used, ethanol is often reported as a good choice due to the favorable solubility of sulfur.[4] Other solvents like methanol or DMF have also been used effectively.[5][6] If you are using a different solvent, consider switching to ethanol.
-
Temperature Control: The reaction is typically conducted at a moderately elevated temperature, often around 45-65°C.[7][8] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the product.
-
Catalyst Choice and Concentration: A basic catalyst is essential.[1] Morpholine or diethylamine are commonly used.[7][9] The concentration of the base is also critical; an insufficient amount will result in a sluggish reaction, while an excess can lead to undesired side products.
2. Incomplete Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate).[1][10] If this step is inefficient, the overall yield will be poor.
-
Monitoring the Condensation: You can monitor the progress of the Knoevenagel condensation by thin-layer chromatography (TLC) before adding the elemental sulfur.
-
Dehydration: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can improve the yield of the condensation product.[11]
3. Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization with sulfur, leading to a lower yield of the thiophene product.[6][10]
-
Optimizing Reagent Addition: Adding the elemental sulfur portion-wise or ensuring it is well-dissolved before the other reagents are at optimal reaction temperature can sometimes mitigate side reactions.
Workflow for Optimizing Reaction Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is impure, showing multiple spots on TLC even after purification. What are the common impurities and how can I remove them?
Answer:
Impurities in the synthesis of this compound can arise from unreacted starting materials, intermediates, or side products. Effective purification is key to obtaining a high-purity product.
1. Common Impurities:
-
Unreacted Starting Materials: Acetophenone, ethyl cyanoacetate, and elemental sulfur may remain if the reaction is incomplete.
-
Knoevenagel Condensation Product: The intermediate, ethyl 2-cyano-3-phenylacrylate, may be present if the cyclization with sulfur is not complete.
-
Dimerization Products: As mentioned, the α,β-unsaturated nitrile intermediate can dimerize.[6][10]
-
Polysulfides: Complex polysulfide intermediates can form during the reaction.[10]
2. Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the solid product.[7][12][13]
-
Solvent Selection: Ethanol is frequently used for recrystallization.[7][12] A mixture of ethanol and water can also be effective.[12] The ideal solvent system should dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed for more challenging separations.[11][14]
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired product. The optimal solvent system should be determined by TLC analysis.
-
Table 1: Recommended Purification Methods
| Purification Method | Key Considerations |
| Recrystallization | Solvent System: Ethanol, Ethanol/Water.[7][12] Procedure: Use minimal hot solvent, cool slowly. |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gewald reaction for the synthesis of this compound?
A1: The Gewald reaction is a one-pot, multi-component reaction.[1][3] The mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between acetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate (ethyl 2-cyano-3-phenylacrylate).[1][10]
-
Michael Addition of Sulfur: The active methylene group of the Knoevenagel product (or a tautomeric form) undergoes a Michael-type addition to elemental sulfur. The exact mechanism of sulfur addition and the nature of the polysulfide intermediates are complex.[10][15]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1] The aromatization of the thiophene ring is a significant driving force for the reaction.[10]
Gewald Reaction Mechanism Overview:
Caption: Simplified mechanism of the Gewald reaction.
Q2: Are there any greener or more sustainable approaches to the Gewald reaction?
A2: Yes, significant research has focused on developing more environmentally friendly methods for the Gewald reaction. These include:
-
Use of Water as a Solvent: Some procedures have been developed that utilize water as the reaction solvent, often in the presence of a phase-transfer catalyst or under ultrasound irradiation.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[1][17]
-
Catalyst-Free Conditions: Certain protocols have been developed that proceed under catalyst-free conditions, reducing the need for potentially hazardous base catalysts.[16]
-
Organocatalysis: The use of organocatalysts like L-proline has also been explored as a greener alternative.[16]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amino group protons, and the ethyl ester protons.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and C-S stretching vibrations.[7][12]
-
Mass Spectrometry (MS): MS will provide the molecular weight of the compound, confirming its identity.[12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, NH₂ protons (broad), and ethyl group (quartet and triplet).[12] |
| ¹³C NMR | Resonances for aromatic carbons, ester carbonyl carbon, and ethyl group carbons.[12][18] |
| IR (cm⁻¹) | N-H stretching (amine), C=O stretching (ester), C-S stretching.[7][12] |
| MS | Molecular ion peak corresponding to the molecular weight (C₁₃H₁₃NO₂S, MW: 247.31 g/mol ).[18] |
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 15. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Stability of 2-Aminothiophene Derivatives
Welcome to the Technical Support Center for 2-aminothiophene derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile class of heterocyclic compounds. While 2-aminothiophenes are valuable synthons and pharmacophores in medicinal chemistry, their inherent instability can pose significant challenges in synthesis, storage, and application.[1][2][3][4]
This document provides in-depth, field-tested insights into the root causes of instability and offers practical, actionable solutions to ensure the integrity of your materials and the success of your experiments.
Part 1: Frequently Asked Questions & Understanding Instability
This section addresses the fundamental principles governing the stability of 2-aminothiophene derivatives.
Q1: Why are my 2-aminothiophene derivatives so unstable and prone to discoloration?
A1: The instability of 2-aminothiophenes stems from the electron-rich nature of the molecule. The lone pair of electrons on the C2-amino group strongly donates into the thiophene ring, making the system highly susceptible to two primary degradation pathways:
-
Oxidation: The electron-rich ring and the amino group are easily oxidized by atmospheric oxygen. This process often leads to the formation of highly colored, complex radical species and, eventually, dark, insoluble polymeric materials. Initial discoloration (e.g., turning yellow, brown, or black) is a key visual indicator of oxidative degradation.
-
Polymerization: The activated nature of the molecule can lead to self-condensation or polymerization reactions, especially when exposed to heat, light, or acidic conditions. This results in the formation of intractable, often dark-colored, solids, which can significantly reduce the purity and reactivity of the desired compound.[5]
The presence of electron-withdrawing groups on the thiophene ring can sometimes enhance stability, whereas electron-donating groups typically exacerbate the instability.[6]
Q2: What are the immediate visual signs of degradation I should look for?
A2: Be vigilant for the following indicators:
-
Color Change: A freshly purified 2-aminothiophene derivative is often a light-colored solid (white, off-white, or pale yellow). Any progression to darker shades like tan, brown, deep red, or black is a clear sign of degradation.
-
Change in Physical State: The compound may become oily, gummy, or clump together, indicating the formation of impurities.
-
Poor Solubility: Previously soluble material may become partially or fully insoluble in common organic solvents due to the formation of high-molecular-weight polymers.
-
Inconsistent Spectroscopic Data: Broadened peaks in NMR spectra or the appearance of numerous new signals are indicative of a complex mixture of degradation products.
Part 2: Troubleshooting Experimental Failures
When reactions involving 2-aminothiophene derivatives fail, the starting material's purity is a primary suspect. This section provides a logical workflow to diagnose and solve these issues.
Q3: My amide coupling/sulfonylation reaction is giving a low yield and forming a black tar. How do I troubleshoot this?
A3: This is a classic symptom of using degraded 2-aminothiophene. The nucleophilicity of the amine is likely compromised, and the degradation products can interfere with your reaction.
A logical troubleshooting workflow is essential.[7][8] Before blaming the reaction conditions, you must validate the integrity of your starting material.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting reactions.
Q4: How can I quickly and reliably check the purity of my 2-aminothiophene before use?
A4: A quick quality control (QC) check is crucial. Do not trust a compound's appearance alone, especially if it has been stored for some time. See Protocol 2 for a detailed, step-by-step guide to performing a quick purity assessment using Thin-Layer Chromatography (TLC) and ¹H NMR. These methods are fast and provide a reliable snapshot of your material's integrity.[9][]
Part 3: Storage and Handling Protocols
Proper storage and handling are non-negotiable for maintaining the stability of these sensitive compounds.[11][12][13]
Q5: What are the absolute best-practice storage conditions for 2-aminothiophene derivatives?
A5: To maximize shelf-life, you must protect the compound from oxygen, light, and heat. The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (in a freezer) | Slows the rate of decomposition and polymerization reactions.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. Argon is denser than air and often preferred.[13] |
| Container | Amber Glass Vial with Septum Cap | Protects from light, which can catalyze degradation. A septum cap (like a Sure/Seal™) allows for removal under an inert atmosphere.[12][15] |
| Location | Dry, Dark Environment | Prevents exposure to moisture and light. |
Table 1: Recommended Storage Conditions for 2-Aminothiophene Derivatives
Protocol 1: Handling Air-Sensitive 2-Aminothiophene Derivatives on the Bench
If a glovebox is unavailable, this protocol allows for the safe handling and weighing of your compound with minimal atmospheric exposure.[16]
Materials:
-
2-aminothiophene derivative in a septum-sealed vial
-
Clean, oven-dried glassware (e.g., round-bottom flask with a septum)
-
Source of dry inert gas (Argon or Nitrogen) with a manifold/Schlenk line
-
Dry, clean syringes and needles
-
Anhydrous solvents
Procedure:
-
Prepare Glassware: Ensure your reaction flask is clean, oven-dried (to remove adsorbed moisture), and cooled under a stream of inert gas.[16]
-
Inert the System: Assemble the glassware and flush the system with dry argon or nitrogen for several minutes. Use a bubbler to monitor gas flow.
-
Pressurize the Reagent Vial: Puncture the septum of the 2-aminothiophene vial with a needle connected to the inert gas line. Allow a gentle, positive pressure to build.
-
Transfer as a Solution: If the next step is a reaction, it is best to dissolve the solid in situ and transfer it as a solution.
-
Using a dry syringe, inject a calculated volume of anhydrous solvent into the reagent vial.
-
Gently swirl to dissolve the solid.
-
Using the same syringe, withdraw the desired volume of the solution and quickly transfer it to your reaction flask through its septum.
-
-
Handling Solids: If you must weigh the solid, perform the operation quickly in a fume hood. Open the container, weigh the required amount, and immediately re-seal and re-purge the container with inert gas before returning it to the freezer. Minimize the time the container is open to the atmosphere.
-
Clean-Up: Immediately and carefully clean all syringes and needles that have come into contact with the reagent.[15][16]
Protocol 2: Quick Quality Control (QC) via TLC and ¹H NMR
Objective: To rapidly assess the purity of a 2-aminothiophene derivative before its use in a reaction.
Part A: Thin-Layer Chromatography (TLC) Analysis
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your 2-aminothiophene derivative in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a small vial.
-
Spotting: Using a capillary tube, spot the solution onto a TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes - this may need optimization).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, well-defined spot.
-
Degraded Sample: Multiple spots, streaking from the baseline, or spots remaining at the baseline (indicative of polar, polymeric impurities).
-
Part B: ¹H NMR Analysis
-
Sample Preparation: Prepare an NMR sample by dissolving ~5 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Pure Sample: Sharp, well-resolved peaks corresponding to the expected structure. The integration should be correct.
-
Degraded Sample: Significant peak broadening, a complex baseline, or the appearance of multiple unidentifiable peaks. The integration values for key protons may be lower than expected relative to an internal standard or residual solvent peak.
-
If either test shows signs of impurity, the material should be purified (e.g., by recrystallization or column chromatography) before use.
Degradation Pathway Overview
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chembk.com [chembk.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. web.mit.edu [web.mit.edu]
Technical Support Center: Purification Challenges for Polar 2-Aminothiophene Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar 2-aminothiophene compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable heterocyclic scaffolds. 2-aminothiophenes are privileged structures in medicinal chemistry, but their inherent polarity and potential for instability can make purification a significant bottleneck.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your purification strategies, and achieve your desired product purity with higher recovery.
Part 1: Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography Problems
Q1: My polar 2-aminothiophene is streaking badly on a silica gel TLC plate and column. How can I improve the peak shape?
A1: Cause & Troubleshooting Strategy
Streaking of basic compounds like 2-aminothiophenes on silica gel is a common problem. Silica gel is slightly acidic, which can lead to strong, non-ideal interactions (e.g., protonation of the amine) with your basic compound. This results in slow, uneven movement up the plate or through the column, causing tailing or streaking.
Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. The triethylamine will preferentially interact with the acidic silanol groups on the silica surface, effectively "masking" them from your compound and allowing for a more uniform elution.
-
Ammonia in Methanol: For very polar compounds, a mobile phase containing methanol can be beneficial. Using a solution of 1-10% ammonia in methanol as part of your dichloromethane/methanol eluent system can significantly improve peak shape for stubborn amines.[4]
-
-
Switching the Stationary Phase: If basic modifiers are not effective or are incompatible with your compound's stability, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[4] Basic alumina is generally preferred, but neutral alumina can also be effective.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be a powerful tool.[5] In this technique, the most polar compounds elute first.
-
Q2: My 2-aminothiophene derivative has very poor retention on a C18 reverse-phase HPLC column and elutes in or near the void volume. What are my options?
A2: Cause & Troubleshooting Strategy
This is a classic challenge for highly polar molecules in reverse-phase chromatography. The nonpolar C18 stationary phase has little affinity for your polar compound, leading to minimal retention.
Here are several approaches to increase retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar functional groups. This modification makes the stationary phase more compatible with highly aqueous mobile phases and increases retention for polar analytes.[6]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds.[6][7] It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[6][7]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of your basic 2-aminothiophene. The ion-pairing reagent, which has a hydrophobic part and an ionic part, will form a neutral complex with your protonated amine, and this complex will have a greater affinity for the nonpolar C18 stationary phase.
-
Common Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is a common acidic modifier that can act as an ion-pairing reagent. For more stubborn cases, reagents like sodium dodecyl sulfate (SDS) can be used.
-
Compound Stability and Recovery Issues
Q3: I'm observing degradation of my 2-aminothiophene compound during purification. What are the likely causes and how can I prevent this?
A3: Cause & Troubleshooting Strategy
2-aminothiophene derivatives can be sensitive to a few factors, leading to degradation during purification.
-
Acid Sensitivity: While 2-aminothiophenes are basic, they can be unstable under strongly acidic conditions, which can lead to polymerization or ring-opening.[8]
-
Solution: Avoid prolonged exposure to strong acids. If using an acidic modifier in your chromatography, use it at a low concentration (e.g., 0.1% TFA) and work up your fractions promptly.
-
-
Oxidation: The electron-rich thiophene ring and the amino group can be susceptible to oxidation, especially if there are other sensitive functional groups present.
-
Solution: Keep your purification setup under an inert atmosphere (nitrogen or argon) if possible, especially if you are heating your sample. Using degassed solvents can also be beneficial.
-
-
Thermal Instability: Some derivatives may be sensitive to heat.
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and consider freeze-drying (lyophilization) if your compound is particularly sensitive.
-
Q4: My recovery after column chromatography is very low. Where could my compound be going?
A4: Cause & Troubleshooting Strategy
Low recovery can be frustrating. Here are some common culprits and their solutions:
-
Irreversible Adsorption to Silica: As mentioned, strong interactions with acidic silica can lead to your compound getting stuck on the column.
-
Precipitation on the Column: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column when you load it.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. If you are using a "dry loading" technique (pre-adsorbing your compound onto silica), make sure you use a minimal amount of a solvent in which your compound is highly soluble to dissolve it before adding the silica.
-
-
Co-elution with a UV-inactive Impurity: If you are monitoring your column by UV, it's possible your compound is co-eluting with an impurity that doesn't have a UV chromophore, making it seem like your recovery is low.
-
Solution: Analyze your fractions by another method, such as mass spectrometry or thin-layer chromatography with a stain that visualizes your compound (e.g., ninhydrin for primary and secondary amines).[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for a first attempt at purifying a novel polar 2-aminothiophene derivative?
A1: A good starting point is flash column chromatography on silica gel.[5] Begin by developing a solvent system using thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.3 for your target compound. A common solvent system to start with is a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol.[5] Crucially, add 0.5-1% triethylamine to your TLC developing solvent to see if it improves the spot shape. If it does, include the same percentage in your column chromatography mobile phase.
Q2: Can I use acid-base extraction to purify my polar 2-aminothiophene?
A2: Yes, acid-base extraction can be a very effective initial purification step to remove neutral or acidic impurities.[9][10] The basic 2-aminothiophene can be protonated with a dilute aqueous acid (e.g., 1M HCl), which will move it into the aqueous layer. The organic layer containing neutral impurities can then be discarded. Subsequently, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate your compound, which can then be extracted back into an organic solvent.[9] Be mindful of the stability of your compound in both acidic and basic conditions.
Q3: Is crystallization a viable purification method for polar 2-aminothiophene compounds?
A3: Crystallization can be an excellent method for obtaining highly pure material, but it can be challenging for very polar compounds due to their high solubility in many common solvents. However, if your compound is a solid, it is worth attempting. Often, a two-solvent system is required.[11] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until you see turbidity (cloudiness).[11] Allowing this mixture to stand, perhaps at a reduced temperature, may induce crystallization. For basic compounds like 2-aminothiophenes, forming a salt (e.g., a hydrochloride or tartrate salt) can sometimes facilitate crystallization.[3][12]
Q4: What are the key pKa considerations for purifying 2-aminothiophenes?
A4: The basicity of the 2-amino group is a critical factor. While specific pKa data for many substituted 2-aminothiophenes is scarce, they are generally considered to be basic compounds.[8] This basicity is what allows for techniques like acid-base extraction and what causes the problematic interactions with acidic silica gel.[9] When developing ion-exchange chromatography methods, knowing the approximate pKa is essential for choosing the correct buffer pH to ensure your compound is charged and will bind to the column.
Part 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 ethyl acetate:methanol with 1% triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve your crude 2-aminothiophene in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, consider dry loading by pre-adsorbing your compound onto a small amount of silica.
-
Elution: Run the column with your mobile phase, collecting fractions. You may need to gradually increase the polarity of the mobile phase (a gradient elution) to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Common Solvent Systems for Chromatography of Polar Amines
| Stationary Phase | Mobile Phase System (in order of increasing polarity) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine or 1-10% NH₃ in MeOH |
| Alumina (Basic) | Hexane / Ethyl Acetate | None typically needed |
| C18 Reverse-Phase | Water / Acetonitrile | 0.1% TFA or 0.1% Formic Acid |
| HILIC | Acetonitrile / Water | 0.1% Formic Acid or Ammonium Acetate buffer |
Visualization of Purification Workflow
Caption: Decision workflow for purifying polar 2-aminothiophenes.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Hamilton, P. B., & Anderson, R. A. (1959). Ion Exchange Chromatography of Amino Acids. Semiautomatic Method of Operation with Cationic Exchange Resin Columns. Analytical Chemistry, 31(7), 1214–1217. [Link]
-
Pavia, M. R., et al. (1989). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 247-254. [Link]
-
Frey, D. D., & Carta, G. (1993). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs. [Link]
-
Csapó, J., et al. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-20. [Link]
-
Bio-Rad. Anion Exchange Chromatography. Bio-Rad. [Link]
-
Wikipedia. (2023). Acid–base extraction. Wikipedia. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
-
Engineering Ideas Clinic. Acid and Base Extraction. Confluence. [Link]
-
Cole, K. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]
-
de Oliveira, R. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(21), 7261. [Link]
-
University of Rochester. Flash Column Chromatography. University of Rochester. [Link]
-
Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Phenomenex. Flash Chromatography. Phenomenex. [Link]
-
International Journal of Pharmaceutical Research & Analysis. (2012). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 2(3), 123-130. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Le T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
-
ChemBK. (2024). 2-Aminothiophene. ChemBK. [Link]
-
Lian, F., & Bernlohr, D. A. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
National Center for Biotechnology Information. (2024). 2-Aminothiophene. PubChem Compound Database. [Link]
-
University of Florida. Guide for crystallization. University of Florida. [Link]
-
Anumula, R. R., & Wang, Y. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 576-585. [Link]
-
ResearchGate. (2020). Please how can I crystallize a new substance from THF as a solvent? ResearchGate. [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Amersham Pharmacia Biotech. Reversed Phase Chromatography. Amersham Pharmacia Biotech. [Link]
-
Gompper, R., & Kutter, E. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1081-1094. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 568-580. [Link]
-
Bawa, S., & Kumar, S. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(1), 189-196. [Link]
-
Agilent Technologies. (2010). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Cytiva. Protein purification troubleshooting guide. Dutscher. [Link]
-
Asian Journal of Research in Chemistry. (2022). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry, 15(4), 213-217. [Link]
-
ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422. [Link]
-
Ghose, S., et al. (2011). Challenges and solutions for the downstream purification of therapeutic proteins. mAbs, 3(6), 529-539. [Link]
-
MDPI. (2023). Special Issue on “Extraction and Purification of Bioactive Compounds”. MDPI. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
Gewald Reaction Technical Support Center: A Guide to Alternative Catalysts
Welcome to the Technical Support Center for the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalysts and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research and development of novel 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative catalyst for the Gewald reaction?
While traditional bases like morpholine and piperidine are effective, they often suffer from drawbacks such as being required in stoichiometric amounts, difficulties in separation from the product, and environmental concerns.[1] Alternative catalysts, particularly heterogeneous and recyclable options, offer significant advantages in terms of sustainability, cost-effectiveness, and ease of work-up.[2][3] Many modern catalysts also offer improved yields and milder reaction conditions.[4]
Q2: What are the main classes of alternative catalysts for the Gewald reaction?
Several classes of alternative catalysts have emerged, each with unique advantages:
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[5][6] They are known for their negligible vapor pressure, high thermal stability, and recyclability.[5][7] Some ionic liquids have been shown to significantly enhance reaction rates and yields.[5]
-
Nanocatalysts: These materials offer a high surface area-to-volume ratio, leading to enhanced catalytic activity. Examples include nano-structured Na2CaP2O7, ZnO/nanoclinoptilolite, and MgO-CeO2 nanocomposites.[2][8][9] They are often heterogeneous, allowing for easy recovery and reuse.[2]
-
Organocatalysts: Small organic molecules can effectively catalyze the Gewald reaction. L-proline is a notable example, offering a green and cost-effective option that can catalyze both the initial Knoevenagel condensation and the subsequent sulfur addition.[4]
-
Conjugate Acid-Base Pair Catalysts: Salts of boric acid, such as piperidinium borate, can act as highly efficient conjugate acid-base catalysts, promoting the reaction in truly catalytic amounts.[10]
-
Metal-Organic Frameworks (MOFs): These are porous crystalline materials constructed from metal ions and organic linkers.[11][12][13] Their tunable structures and high density of catalytic sites make them promising heterogeneous catalysts for multicomponent reactions like the Gewald synthesis.[11][12]
Q3: Can the Gewald reaction be performed under "green" conditions?
Absolutely. A significant focus of recent research has been the development of more environmentally friendly protocols. This includes:
-
Using Water as a Solvent: Several studies have successfully employed water as a solvent, often in combination with a catalyst or under ultrasound irradiation.[2][9][14]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating.[15][16][17]
-
Catalyst-Free Conditions: In some instances, the reaction can be promoted without a traditional catalyst, for example, by using sodium polysulfide under ultrasound irradiation.[14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Product Yield | Inefficient Knoevenagel-Cope Condensation: This initial step is crucial for the overall success of the reaction.[16][18] | Base/Catalyst Selection: The choice of base or catalyst is critical. For less reactive ketones, a stronger base or a different class of catalyst might be necessary. Consider screening different catalysts from the classes mentioned in the FAQs.[18] For instance, L-proline has been shown to be effective in catalyzing this step.[4] Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[18] |
| Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction. | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[18] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[18] | |
| Steric Hindrance: Bulky starting materials can hinder the reaction. | Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[18] Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times, especially for challenging substrates.[15] | |
| Difficult Product Purification | Presence of Byproducts: Unreacted starting materials or side products can complicate purification. | Optimize Stoichiometry: Ensure all starting materials are pure and accurately measured.[18] Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting materials are consumed to minimize byproduct formation. Alternative Catalyst: A more selective catalyst might reduce the formation of side products. Heterogeneous catalysts can also simplify work-up as they can be easily filtered off.[2] |
| Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation. | Adjust Reactant Concentration: Lowering the concentration of reactants can sometimes mitigate these side reactions. Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize unwanted side reactions. | |
| Catalyst Deactivation/ Inconsistent Results | Catalyst Poisoning or Leaching: The catalyst may lose its activity over time or with certain substrates. | Catalyst Regeneration: For heterogeneous catalysts, investigate appropriate regeneration procedures (e.g., washing with a solvent, calcination). Catalyst Support: Using a robust support for your catalyst can improve its stability and prevent leaching. Inert Atmosphere: If your catalyst is sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve its longevity and reproducibility. |
Catalyst Performance Comparison
The following table summarizes the performance of selected alternative catalysts for the Gewald reaction. Note that reaction conditions and substrate scope can significantly influence these parameters.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Representative Yields |
| Ionic Liquids (e.g., [bmIm]OH) | Neat or with a co-solvent, 50-80 °C | Recyclable, can act as both catalyst and solvent, enhanced reaction rates.[5][6] | Can be viscous and require specific work-up procedures. | Good to excellent (up to 98%).[6][19] |
| Na2CaP2O7 (nanocatalyst) | Water, reflux | Heterogeneous, cost-effective, environmentally benign solvent, simple work-up.[2] | May require higher temperatures. | High (over 80%).[2] |
| L-Proline (organocatalyst) | DMF, 60 °C | Green, cost-effective, mild conditions, low catalyst loading.[4] | Homogeneous, requiring separation from the product. | High (up to 84%).[4] |
| Piperidinium Borate | Ethanol/water, 100 °C | Truly catalytic amounts, excellent yields, recyclable.[10] | May require elevated temperatures for optimal performance. | Excellent (up to 96%).[10] |
Experimental Protocols
General Procedure for the Gewald Reaction using an Alternative Catalyst:
-
To a suitable reaction vessel, add the carbonyl compound (1 mmol), the active methylene nitrile (1 mmol), and elemental sulfur (1.1 mmol).
-
Add the chosen solvent and the alternative catalyst (the amount will depend on the specific catalyst, typically ranging from 10 mol% for organocatalysts to a specific weight for heterogeneous catalysts).
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture. For heterogeneous catalysts, this may simply involve filtering the catalyst. For homogeneous catalysts, an extraction or crystallization step may be necessary.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Gewald Reaction
Diagram 1: Generalized Mechanism of the Gewald Reaction
The Gewald reaction proceeds through a series of key steps, starting with a Knoevenagel-Cope condensation.
Caption: A simplified workflow of the Gewald reaction mechanism.
Diagram 2: Workflow for Catalyst Selection and Optimization
Choosing the right catalyst and optimizing the reaction conditions are critical for a successful Gewald synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iau.ir [journals.iau.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Application of Metal–Organic Frameworks in Multicomponent Reactions | CoLab [colab.ws]
- 13. Multicomponent Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst (2013) | Chengyuan Liang | 8 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Gewald reaction - Wikipedia [en.wikipedia.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Gewald Reaction: A Technical Support Guide to Solvent Selection
Welcome to our dedicated technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multi-component reaction to synthesize polysubstituted 2-aminothiophenes.[1][2][3] As specialists in synthetic chemistry, we understand that while the Gewald reaction is versatile, its success is often intricately linked to the choice of solvent.[4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the why behind experimental choices. Our goal is to empower you to optimize your reactions, troubleshoot effectively, and achieve consistent, high-yield results.
Troubleshooting Guide: Overcoming Common Hurdles in the Gewald Reaction
This section addresses specific issues you may encounter during your experiments, with a focus on how the solvent may be the root cause and how to resolve the problem.
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient Knoevenagel-Cope Condensation.
-
Explanation: The initial step of the Gewald reaction is a base-catalyzed Knoevenagel-Cope condensation between the active methylene compound and the carbonyl compound.[5][6][7] This step generates water, which can inhibit the reaction.
-
Solution:
-
Solvent Choice: While polar protic solvents like ethanol and methanol are common, if you suspect water inhibition, consider switching to a polar aprotic solvent like DMF (Dimethylformamide) or using a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene, though less common for this reaction).[1][5]
-
Base Selection: The choice of base is also critical and its effectiveness can be solvent-dependent. Screening bases such as piperidine, morpholine, or triethylamine in your chosen solvent system is recommended.[5]
-
-
-
Possible Cause: Poor Sulfur Solubility or Reactivity.
-
Explanation: Elemental sulfur must dissolve to react with the intermediate formed after the Knoevenagel-Cope condensation.[5] The rate of dissolution and reactivity of sulfur is highly dependent on the solvent and temperature.
-
Solution:
-
Solvent Selection: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility of sulfur.[5][8] Ethanol, in particular, has been shown to be a good solvent for dissolving sulfur, leading to higher product yields.[8]
-
Temperature Adjustment: Gently heating the reaction mixture (typically to 40-60 °C) can improve the solubility and reactivity of sulfur.[5] However, be cautious as excessive heat can promote side reactions.
-
-
Issue 2: Formation of Unwanted Byproducts
-
Possible Cause: Dimerization or Polymerization of Starting Materials.
-
Explanation: Under certain conditions, especially with highly reactive starting materials, self-condensation or polymerization can compete with the desired Gewald reaction. The solvent can influence the rates of these competing reactions.
-
Solution:
-
Solvent and Concentration: Try a different solvent system or adjust the concentration of your reactants. A more dilute solution may disfavor intermolecular side reactions.
-
Order of Addition: In some cases, adding the sulfur portion-wise or at a later stage can mitigate the formation of byproducts.
-
-
-
Possible Cause: Presence of Knoevenagel-Cope Intermediate.
-
Explanation: If the α,β-unsaturated nitrile intermediate is observed in your final product mixture, it indicates that the sulfur addition and subsequent cyclization are slow or incomplete.[5]
-
Solution:
-
Solvent and Temperature: As mentioned, ensure your solvent (e.g., ethanol, DMF) and temperature are suitable for dissolving and activating the sulfur.[1][5]
-
Base Catalyst: The base also plays a role in the cyclization step. Ensure the appropriate base is used for your specific substrate and solvent system.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Product is soluble in the reaction solvent.
-
Explanation: If your desired 2-aminothiophene product is highly soluble in the reaction solvent, it may not precipitate upon cooling, making isolation by filtration difficult.
-
Solution:
-
Solvent Choice for Precipitation: If possible, choose a solvent in which the product has limited solubility at room temperature or below. Alternatively, after the reaction is complete, you may need to concentrate the reaction mixture under reduced pressure and then perform recrystallization from a different solvent system.[5]
-
Recrystallization: Ethanol, methanol, or mixtures of ethyl acetate and hexanes are commonly used for the recrystallization of 2-aminothiophenes.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Gewald reaction?
The solvent in the Gewald reaction serves several crucial functions:
-
Solubilizing Reactants: It must dissolve the carbonyl compound, the active methylene nitrile, and elemental sulfur to allow them to react.[5][8]
-
Mediating Reaction Steps: The polarity of the solvent can influence the rate of both the initial Knoevenagel-Cope condensation and the subsequent sulfur addition and cyclization.[4]
-
Temperature Control: The boiling point of the solvent often determines the maximum temperature of the reaction when run at reflux.[9]
Q2: Which solvents are most commonly used for the Gewald reaction and why?
Polar solvents are generally favored. The most common are:
-
Ethanol and Methanol: These are often the first choice due to their ability to dissolve sulfur reasonably well, their appropriate boiling points for gentle heating, and their relatively low cost and toxicity.[1][5][8]
-
DMF (Dimethylformamide): This polar aprotic solvent is an excellent choice for dissolving a wide range of organic compounds and sulfur.[1][4][5] It is particularly useful for less reactive substrates.
-
Water: In the pursuit of greener chemistry, water has been successfully used as a solvent for the Gewald reaction, often in the presence of a base like triethylamine.[10][11] This approach offers significant environmental benefits.[10]
Q3: Can the Gewald reaction be performed solvent-free?
Yes, solvent-free conditions for the Gewald reaction have been developed, often utilizing mechanochemistry (ball milling) or heating the neat reactants.[12] This approach can lead to faster reaction times and simplified work-up procedures.[12]
Q4: How does solvent polarity affect the Gewald reaction?
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with reactants and intermediates. They are effective at solvating ions and can facilitate the initial condensation step.[13]
-
Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents possess dipoles to dissolve charged species but do not have acidic protons. They can be particularly effective in promoting reactions involving anionic nucleophiles.[14]
Data Summary: Solvent Effects on the Gewald Reaction
The following table provides a general overview of the impact of different solvents on the Gewald reaction. Note that optimal conditions will vary depending on the specific substrates used.
| Solvent | Polarity | Typical Temperature | Key Advantages | Potential Issues |
| Ethanol | Polar Protic | 40-60 °C or reflux | Good sulfur solubility, cost-effective, relatively green.[8] | Water produced in the initial condensation can sometimes inhibit the reaction.[5] |
| Methanol | Polar Protic | 40-50 °C or reflux | Similar to ethanol, good for many substrates.[1][5] | Lower boiling point may not be sufficient for less reactive substrates. |
| DMF | Polar Aprotic | Room Temp to 60 °C | Excellent solvent for a wide range of reactants, including sulfur.[1][5] | High boiling point can make it difficult to remove; potential toxicity concerns.[9][15] |
| Water | Polar Protic | Room Temp to 70 °C | Environmentally friendly ("green"), cost-effective.[10][11] | May not be suitable for all substrates; requires careful selection of base. |
| Toluene | Non-polar | Reflux | Allows for azeotropic removal of water with a Dean-Stark trap. | Poor solubility of sulfur and some polar reactants. |
| Solvent-Free | N/A | Varies (heating/milling) | Rapid reaction times, reduced waste, simplified work-up.[12] | May not be suitable for all substrates; requires specialized equipment for mechanochemistry. |
Visualizing the Mechanism and Experimental Workflow
Gewald Reaction Mechanism
The following diagram illustrates the key steps of the Gewald reaction. The solvent plays a critical role in solvating the intermediates and facilitating the proton transfer steps.
Caption: Key stages of the Gewald reaction mechanism.
General Experimental Workflow
This diagram outlines a typical workflow for performing the Gewald reaction and isolating the product.
Caption: General experimental workflow for the Gewald synthesis.
Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 0.5-1.0 M concentration relative to the limiting reagent).
-
Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent (e.g., ethanol).[5]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography.
References
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. [Link]
-
Reaction optimization studies of the modified Gewald reaction a - ResearchGate. [Link]
-
The Gewald reaction in dye chemistry - ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
-
Gewald reaction - Wikipedia. [Link]
-
Gewald Reaction - J&K Scientific LLC. [Link]
-
Gewald Reaction - Organic Chemistry Portal. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]
-
Gewald reaction - chemeurope.com. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. [Link]
-
8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]
-
"How to choose reaction solvents" : r/chemistry - Reddit. [Link]
-
Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate Purity by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-amino-5-phenylthiophene-3-carboxylate (EAPT), a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the downstream manufacturing process and the final drug product's safety. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method versus non-validated approaches for the purity determination of EAPT. We will explore the causality behind experimental choices and demonstrate how a rigorously validated method becomes a self-validating system for reliable quality control.
The Imperative for a Validated HPLC Method
While techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be employed for qualitative assessments, they often lack the specificity and quantitative accuracy required for pharmaceutical quality control. A non-validated HPLC method, though seemingly straightforward, introduces a high degree of uncertainty. Without proper validation, there is no objective evidence that the method is fit for its intended purpose, leading to potential batch-to-batch inconsistencies and regulatory risks. A validated stability-indicating HPLC method, on the other hand, provides irrefutable data on the purity of EAPT and its degradation products.
The foundation of our discussion is a robust reversed-phase HPLC (RP-HPLC) method, developed based on the physicochemical properties of EAPT. The subsequent validation is conducted in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]
The Model HPLC Method: A Foundation for Validation
The development of an analytical method is the first critical step.[4] For a compound like EAPT, which contains a phenyl group and a thiophene core, a C18 column is an excellent starting point due to its versatility in retaining aromatic compounds. A gradient elution is chosen to ensure the separation of EAPT from potential polar and non-polar impurities within a reasonable runtime.
Table 1: Proposed HPLC Method Parameters for EAPT Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress the ionization of the amino group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | EAPT possesses chromophores that absorb in the UV region. 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
The Validation Journey: From Protocol to Practice
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] It is a multi-faceted process, with each parameter providing a different layer of confidence in the method's performance.
Caption: Workflow for HPLC method validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish specificity for a purity assay, a forced degradation study is indispensable.[8][9][10][11][12] This involves subjecting EAPT to various stress conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation of EAPT
-
Acid Hydrolysis: Dissolve 10 mg of EAPT in 1 mL of methanol and add 9 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of EAPT in 1 mL of methanol and add 9 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve 10 mg of EAPT in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid EAPT to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of EAPT (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples are then compared to that of an unstressed EAPT standard. The goal is to demonstrate that the degradation product peaks are well-resolved from the main EAPT peak, thus proving the method is "stability-indicating."
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[9]
Experimental Protocol: Linearity
-
Prepare a stock solution of EAPT reference standard (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | > 0.999 |
A correlation coefficient (r²) greater than 0.999 is typically considered evidence of a strong linear relationship.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix.
Experimental Protocol: Accuracy
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of EAPT reference standard into a blank solution.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Representative Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery | 99.7% |
The acceptance criterion for accuracy is typically between 98.0% and 102.0% recovery.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
Experimental Protocol: Precision
-
Repeatability: Prepare six independent samples of EAPT at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Table 4: Representative Precision Data
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria |
| Repeatability | Purity of 6 samples | < 1.0% | RSD ≤ 2.0% |
| Intermediate Precision | Purity of 6 samples | < 1.5% | RSD ≤ 2.0% |
An RSD of not more than 2.0% is generally considered acceptable for a purity assay.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these minor changes.
Caption: Interrelationship of HPLC validation parameters.
Conclusion: The Value of a Validated Method
The analytical validation of an HPLC method for the purity of this compound is a rigorous but essential process. It transforms a qualitative tool into a reliable, quantitative system for quality control. A validated method provides confidence in the reported purity values, ensures batch-to-batch consistency, and satisfies regulatory requirements. In contrast, a non-validated method, while potentially providing a chromatogram, offers no guarantee of accuracy, precision, or specificity. For researchers, scientists, and drug development professionals, investing the time and resources into proper method validation is not just good scientific practice; it is a critical component of ensuring the safety and quality of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJCSPUB. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scielo.br [scielo.br]
A Comparative Yield Analysis of Gewald Reaction Protocols: A Guide for Researchers
The Gewald three-component reaction, a cornerstone in heterocyclic chemistry, offers a versatile and efficient pathway to constructing highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry and materials science.[1] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3] Over the years, numerous modifications to the original protocol have emerged, each aiming to improve yields, shorten reaction times, and enhance the reaction's green credentials.[4] This guide provides a comparative analysis of different Gewald reaction protocols, offering experimental data and insights to help researchers select the optimal conditions for their specific synthetic needs.
The Enduring Relevance of the Gewald Reaction
The enduring popularity of the Gewald reaction stems from its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][2] 2-Aminothiophenes are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents, as well as functional dyes.[5][6] The continuous development of new protocols underscores the reaction's importance and the ongoing quest for more efficient and sustainable synthetic methodologies.
The General Mechanism: A Stepwise Approach to Thiophene Synthesis
The generally accepted mechanism of the Gewald reaction proceeds through a series of well-defined steps. Understanding this pathway is crucial for rationalizing the impact of different catalysts and reaction conditions on the overall yield. The process typically begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, leading to a thioamide intermediate which then undergoes intramolecular cyclization and subsequent tautomerization to afford the final 2-aminothiophene product.[7]
Caption: Generalized mechanism of the Gewald reaction.
Comparative Analysis of Gewald Reaction Protocols
The choice of reaction protocol can significantly impact the yield and purity of the desired 2-aminothiophene. Here, we compare several common approaches, highlighting their advantages and providing supporting experimental data.
Conventional Heating Protocols
Conventional heating remains a widely used method for the Gewald reaction. The choice of base and solvent plays a critical role in the reaction's success. While effective, these methods often require longer reaction times and higher temperatures, which can lead to the formation of byproducts. For instance, a study on microwave-assisted Gewald reactions reported a yield of 47% for a model reaction under conventional thermal heating, which was significantly lower than the yield achieved with microwave irradiation.[8]
Microwave-Assisted Gewald Reaction (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Gewald reaction.[9] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields.[10] In one comparative study, the synthesis of a monosubstituted 2-aminothiophene yielded 82% under microwave conditions in just 2 minutes, compared to a lower yield obtained through classical heating over a much longer period.[9] Another report demonstrated that optimizing the base and solvent under microwave conditions could achieve yields as high as 95%.[8]
Ultrasound-Promoted Gewald Reaction
Sonochemistry offers another energy-efficient and environmentally friendly approach to the Gewald reaction.[11] Ultrasound irradiation can promote the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.[12] A notable advantage is the ability to conduct the reaction under milder conditions, often at room temperature and in greener solvents like water.[13][14] One study reported excellent yields (75-98%) for the synthesis of 2-aminothiophenes in a mixture of triethylamine and water at room temperature under ultrasonic conditions.[15] Another solvent-free ultrasonic approach also demonstrated good to moderate yields (40-78%) with significantly reduced reaction times.[16]
Catalyst and Solvent System Innovations
Recent research has focused on developing novel catalytic systems and employing green solvents to further improve the efficiency and sustainability of the Gewald reaction.
-
Heterogeneous Catalysts: The use of solid catalysts simplifies product purification and allows for catalyst recycling. For example, nano-structured Na2CaP2O7 has been shown to be an effective and reusable catalyst, providing high yields under mild conditions.[17]
-
Green Solvents: The replacement of volatile organic solvents with greener alternatives is a key goal in sustainable chemistry.[18] Water, polyethylene glycol (PEG), and deep eutectic solvents have all been successfully employed in the Gewald reaction, often in combination with microwave or ultrasound irradiation, leading to high yields and simplified work-up procedures.[12][19]
-
Catalytic Amounts of Base: While stoichiometric amounts of base are traditionally used, recent protocols have demonstrated the efficacy of using only catalytic amounts. For instance, piperidinium borate has been reported as a highly efficient conjugate acid-base pair catalyst for the Gewald reaction, providing excellent yields with low catalyst loading.[20] Similarly, L-proline has been used as a cost-effective and environmentally friendly catalyst, affording high yields under mild conditions.[6]
Comparative Yield Data
The following table summarizes representative yield data for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur under various reaction conditions. This allows for a direct comparison of the efficiency of different protocols.
| Protocol | Catalyst/Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Conventional | Morpholine | Ethanol | 20 min | 70°C | 78 | [16] |
| Ultrasound (Solvent-Free) | Morpholine | None | 40 min | - | 78 | [16] |
| Ultrasound (Aqueous) | Diethylamine | Water | a few min | - | 95 | [11][14] |
| Microwave | Pyrrolidine | DMF | 30 min | 50°C | up to 95% | [8] |
| Heterogeneous Catalyst | Na2CaP2O7 | Water | 6 h | Reflux | >80% | [17] |
| Green Catalyst | L-Proline (10 mol%) | DMF | - | 60°C | 84 | [6] |
| Conjugate Acid-Base Catalyst | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 25 min | 100°C | 96 | [20] |
Experimental Protocols
Below are representative step-by-step methodologies for three distinct Gewald reaction protocols.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a procedure demonstrating high yields under microwave irradiation.[8]
-
To a mixture of the aldehyde/ketone (1 mmol), active methylene nitrile (1.1 mmol), and elemental sulfur (1.1 mmol) in DMF (3 mL), add pyrrolidine (1 mmol).
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Ultrasound-Promoted Synthesis in Water
This protocol is based on a green chemistry approach utilizing ultrasound in an aqueous medium.[14]
-
In a suitable vessel, combine the α-methylene carbonyl compound (1 mmol), ethyl cyanoacetate or malononitrile (1 mmol), and elemental sulfur (1.2 mmol).
-
Add a mixture of water and diethylamine.
-
Irradiate the mixture in an ultrasonic bath for the specified time (typically a few minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the precipitated product by simple filtration.
Protocol 3: Heterogeneous Catalysis
This protocol utilizes a recyclable solid catalyst for a more sustainable process.[17]
-
In a round-bottom flask, mix the ketone (1 mmol), malononitrile (1 mmol), elemental sulfur (2 mmol), and Na2CaP2O7 catalyst.
-
Add water as the solvent and reflux the mixture for 6 hours.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Extract the product from the filtrate with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product.
Caption: Workflow comparison of different Gewald reaction protocols.
Conclusion
The Gewald reaction remains a highly valuable transformation in organic synthesis. The choice of protocol should be guided by the specific requirements of the synthesis, including desired yield, reaction time, available equipment, and sustainability considerations. Microwave-assisted and ultrasound-promoted methods offer significant advantages in terms of reaction speed and often yield, while the development of novel catalytic systems and the use of green solvents are paving the way for more environmentally benign syntheses. By understanding the nuances of each protocol, researchers can effectively leverage the Gewald reaction to access a diverse array of functionalized 2-aminothiophenes for a wide range of applications.
References
-
Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(3), 258-265. [Link]
-
Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]
-
da Silva, F. M., de Lima, L. F., & de Souza, M. C. B. V. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [Link]
-
Mojtahedi, M. M., Abaee, M. S., Mahmoodi, P., & Adib, M. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(14), 2137-2144. [Link]
-
Anonymous. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Author Manuscript. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Anonymous. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]
-
Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Gellis, A., & Boufatah, N. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(4), M961. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Singh, R., & Sharma, P. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 14049-14073. [Link]
-
Sabnis, R. W. (2017). The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
Anonymous. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemistry Letters. [Link]
-
Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Mojtahedi, M. M., Abaee, M. S., Mahmoodi, P., & Adib, M. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. [Link]
-
Tayebee, R., Ahmadi, S. J., Seresht, E. R., & Maleki, B. (2012). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]
-
Anonymous. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Request PDF. [Link]
-
Hoener, A. P., Henkel, B., & Gauvin, J. C. (2002). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate. [Link]
-
Anonymous. (2024). Assess the efficiency and effectiveness of green solvents in various chemical reactions. SSRN. [Link]
-
Sharma, V., & Kumar, P. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 74(3), 244-9. [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.iau.ir [journals.iau.ir]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
- 19. tandfonline.com [tandfonline.com]
- 20. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure." Its five-membered heterocyclic ring is a versatile building block found in a multitude of biologically active compounds.[1][2][3] The inherent pharmacophoric and pharmacokinetic properties of this scaffold have led to its successful incorporation into drugs with antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities, among others.[1][2][4][5][6]
The synthetic accessibility of polysubstituted 2-aminothiophenes, primarily through the elegant and efficient Gewald multicomponent reaction, has fueled extensive exploration of their therapeutic potential.[7][8][9] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene derivatives against various biological targets. We will dissect how subtle molecular modifications dictate potency and selectivity, offering field-proven insights to guide future drug design and development.
The Synthetic Engine: The Gewald Reaction
The Gewald reaction is the preeminent method for constructing the 2-aminothiophene core. Its prominence stems from its operational simplicity as a one-pot, three-component synthesis that combines a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst such as morpholine or piperidine.[5][8][9] This convergence allows for the rapid generation of diverse and highly functionalized thiophenes.
The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active nitrile.[7][8] This is followed by the nucleophilic addition of sulfur to the intermediate and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: General workflow of the Gewald three-component reaction.
Experimental Protocol: Representative Gewald Synthesis
This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common building block.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1 eq.), ethyl cyanoacetate (10 mmol, 1 eq.), and elemental sulfur (10 mmol, 1 eq.) in ethanol (30 mL).
-
Add morpholine (2 mmol, 0.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Comparative SAR Analysis Across Key Biological Targets
The true power of the 2-aminothiophene scaffold lies in its chameleonic ability to bind to diverse biological targets. The substitution pattern around the thiophene ring dictates this interaction. We will now compare the SAR for three distinct therapeutic areas: antimicrobial, kinase inhibition, and antileishmanial activity.
A. 2-Aminothiophenes as Antimicrobial Agents
With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[10] 2-Aminothiophene derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.
Key SAR Insights:
-
C5-Position: This position is a critical determinant of activity. The introduction of cyclic and heterocyclic moieties at C5 can significantly enhance potency.[10] For instance, a derivative bearing a para-hydroxyphenyl group at C5 exhibited potent antibacterial activity, in some cases stronger than ampicillin and gentamicin.[10] For antifungal activity, incorporating a pyrazole or pyridine ring at this position proved beneficial.[10]
-
N2-Position: The 2-amino group is a key site for modification. Derivatization into Schiff bases (e.g., substituted benzylideneamino) has been shown to yield compounds with potent antibacterial activity.[6]
-
Mechanism of Action: Beyond direct bactericidal or fungicidal effects, some 2-aminothiophene derivatives function as efflux pump inhibitors (EPIs). These compounds can restore the efficacy of conventional antibiotics like ciprofloxacin and erythromycin by preventing their expulsion from the bacterial cell.[11]
Table 1: SAR of Antimicrobial 2-Aminothiophene Derivatives
| Compound ID | R3 (at C3) | R4/R5 (Fused Ring) | R2 (at N2) | Target Organism | MIC (µg/mL) | Reference |
| 3a | -COOEt | Fused Cyclohexyl | -NH-CH=C6H4-(p-OH) | S. aureus | 1.95 | [10] |
| 6b | -COOEt | Fused Cyclohexyl | -NH-CH=(Pyrazole) | C. albicans | 3.9 | [10] |
| 9 | -COOEt | Fused Cyclohexyl | -NH-CH=(Pyridine) | A. fumigatus | 7.8 | [10] |
| EPI-1 | -COOEt | Fused Cyclohexyl | -NH-CO-CH3 | S. aureus (EPI) | >128 (alone) | [11] |
Note: EPI-1 reduced the MIC of ciprofloxacin by 8-fold.
Caption: Summary of SAR for antimicrobial 2-aminothiophenes.
B. 2-Aminothiophenes as Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation. The 2-aminothiophene scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.
Case Study: Atypical Protein Kinase C (aPKC) Inhibitors A series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of aPKC, a kinase involved in inflammation and vascular permeability.[12]
Key SAR Insights:
-
Thiophene Core (C4-Aryl Moiety): The electronic properties of the C4-phenyl ring are paramount. Potent inhibitory activity requires the presence of electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) on this ring. Electron-withdrawing groups (EWGs) diminish or abolish activity.[12] This suggests that an electron-rich heterocyclic core is necessary for optimal binding.[12]
-
C2-Position: The free 2-amino (-NH2) group is optimal for activity. Alkylation (e.g., -NHCH3, -N(CH3)2) or its replacement leads to a significant loss of potency.[12]
-
C3-Position: The C3-carboxylate can be esterified with various alkyl groups. Small, branched esters like 2-propyl showed the highest efficacy.[12]
Table 2: SAR of 2-Aminothiophene Derivatives as aPKC Inhibitors
| Compound ID | R4 (at C4-Phenyl) | R2 (at N2) | R3 (Ester at C3) | aPKC Inhibition (% at 30 µM) | Reference |
| 1 | -H | -NH2 | -Ethyl | 100% | [12] |
| 6 | -H | -NH2 | -2-Propyl | 100% | [12] |
| 32 | 4-OCH3 | -NH2 | -Ethyl | 100% | [12] |
| 3 | -H | -NHCH3 | -Ethyl | 20% | [12] |
| 38 | 4-CF3 | -NH2 | -Ethyl | 25% | [12] |
Note: Compound 32 had an EC50 in the low nanomolar range in cellular assays.
Caption: Summary of SAR for aPKC inhibitory 2-aminothiophenes.
C. 2-Aminothiophenes as Antileishmanial Agents
Leishmaniasis is a neglected tropical disease caused by Leishmania protozoa. The toxicity and emerging resistance to current therapies necessitate the development of new drugs.[13] 2-Aminothiophenes have shown significant potential in this area.
Key SAR Insights:
-
C4/C5-Positions: Fusing a cycloalkyl ring across the C4 and C5 positions is a key strategy. The size of this ring directly modulates activity, with larger rings like cyclooctyl often leading to more potent and less toxic compounds.[13]
-
N2-Position (Indole Hybrids): Hybrid molecules containing an indole ring attached to the 2-amino group are particularly effective. Substituents on the indole ring, such as a 4'-methoxy or 5'-bromo group, contribute favorably to the antileishmanial activity.[13]
-
Prodrug Hypothesis: Interestingly, the basic Gewald adducts (the simple 2-aminothiophenes before hybridization) also possess antileishmanial activity. This suggests that the more complex indole hybrids might function as reciprocal prodrugs, releasing the active thiophene core in vivo.[13]
-
Bioisosterism: Replacing the thiophene sulfur with selenium (S/Se bioisosterism) has been shown to increase activity without a corresponding increase in cytotoxicity, offering a valuable pharmacomodulation strategy.[13]
Table 3: SAR of 2-Aminothiophene Derivatives as Antileishmanial Agents
| Compound ID | C4/C5 Fused Ring | N2-Indole Substituent | IC50 vs L. amazonensis (µM) | Reference |
| TN8-7 | Cyclooctyl | 4'-OCH3 | 5.8 | [13] |
| TN6-1 | Cyclohexyl | 4'-OCH3 | 7.2 | [13] |
| TN7 | Cycloheptyl | 4'-OCH3 | 10.0 | [13] |
| Parent Gewald Adduct | Cyclooctyl | -NH2 | Active | [13] |
Advanced Methodologies: In Vitro Kinase Assay Protocol
To ensure the trustworthiness of SAR data, robust biological assays are essential. This protocol outlines a standard in vitro kinase assay for evaluating inhibitors.
Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., aPKCζ).
Materials:
-
Recombinant human aPKCζ enzyme
-
Specific peptide substrate (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Test compounds (2-aminothiophene derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the aPKCζ enzyme to the desired concentration in kinase assay buffer and add it to all wells except the negative controls.
-
Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The 2-aminothiophene scaffold is a remarkably versatile and synthetically tractable core for drug discovery. This guide has demonstrated that a rational, structure-based approach to modifying substituents at the C2, C3, C4, and C5 positions can yield potent and selective modulators of diverse biological targets.
Key Takeaways:
-
Positional Importance: The C4 and C5 positions are critical for tuning activity across different target classes, often accommodating bulky cyclic or aryl groups.
-
The Amino Anchor: The N2-amino group is a crucial interaction point and a prime handle for derivatization, though a free -NH2 is often optimal for kinase inhibition.
-
Electronic Tuning: For targets like kinases, the electronic nature of the substituents is a key driver of potency, with electron-rich systems often being favored.
Future research should continue to leverage the synthetic versatility of the Gewald reaction, perhaps incorporating green chemistry principles to improve sustainability.[14] The exploration of novel substitutions, the development of derivatives that act on multiple targets, and the application of advanced computational modeling will undoubtedly unlock new therapeutic agents from this privileged and enduring chemical scaffold.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). The Gewald reaction. Journal of Heterocyclic Chemistry, 27(2), 433-445. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Various Authors. (n.d.). Selected biologically active 2-aminothiophenes. ResearchGate. [Link]
-
Parveen, A., Sharma, P., Vishnoi, G., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]
-
Luna, K. P. G., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 17(1), 123. [Link]
-
Aisa, H. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 494-524. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
-
Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). [Link]
-
Clapham, K. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. MedChemComm, 4(3), 548-552. [Link]
-
Anusha, A., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 243-249. [Link]
-
Various Authors. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]
-
Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Sustainability, 1(1), 1-15. [Link]
-
El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
-
de Freitas, T. S., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. [Link]
-
Various Authors. (n.d.). Selected examples of 2-aminothiophene drugs. ResearchGate. [Link]
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
-
Byrn, D., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2641-2644. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiophene-Based EGFR Inhibitors Versus Clinically Approved Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The Epidermal Growth-Factor-Receptor (EGFR) remains a critical target in oncology, with several generations of tyrosine kinase inhibitors (TKIs) demonstrating significant clinical efficacy. While established drugs such as Gefitinib, Erlotinib, Afatinib, and Osimertinib have transformed patient outcomes, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles continues. This guide provides a comparative overview of a promising class of emerging EGFR inhibitors, specifically 2-amino-5-phenylthiophene-3-carboxylate derivatives, against established, clinically approved EGFR TKIs.
It is important to note that while the specific compound "Ethyl 2-amino-5-phenylthiophene-3-carboxylate" has been investigated, publicly available data on its direct EGFR inhibitory activity is limited. Therefore, this guide will focus on the broader class of structurally related 2-aminothiophene-3-carboxylate derivatives that have been evaluated as EGFR inhibitors, providing a representative comparison.
The Central Role of EGFR in Cancer Signaling
The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[1][3] In many cancers, aberrant EGFR activation, through overexpression or activating mutations, drives uncontrolled cell growth and tumor progression.[4][5]
Figure 1: Simplified EGFR Signaling Pathway.
A New Frontier: 2-Amino-5-phenylthiophene-3-carboxylate Derivatives
Recent medicinal chemistry efforts have focused on the 2-aminothiophene-3-carboxylate scaffold as a promising pharmacophore for the development of novel EGFR inhibitors. These compounds have demonstrated potent in vitro activity against EGFR, with some derivatives showing impressive inhibitory concentrations.
One notable example is a trisubstituted thiophene-3-carboxamide selenide derivative, which exhibited an IC50 value of 94.44 ± 2.22 nM in an EGFR kinase inhibition assay.[6] Another study focusing on thieno[2,3-d][6][7][8]triazine and acetamide derivatives reported a compound with an exceptionally low IC50 of 0.47 nM against EGFR.[9] These findings highlight the potential of the thiophene core in designing highly potent EGFR inhibitors.
Comparative Inhibitory Activity of EGFR Kinase Inhibitors
The following table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of selected 2-aminothiophene-3-carboxylate derivatives and clinically approved EGFR TKIs against wild-type and mutant EGFR.
| Inhibitor | Generation | Mechanism of Action | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Thiophene Derivative (16e) [6] | Investigational | ATP-competitive | 94.44 | Not Reported | Not Reported |
| Thiophene Derivative (21a) [9] | Investigational | ATP-competitive | 0.47 | Not Reported | Not Reported |
| Gefitinib [10] | 1st | Reversible, ATP-competitive | 15.5 | Not Reported | 823.3 |
| Erlotinib [8][11] | 1st | Reversible, ATP-competitive | ~1-2 | ~1 | >1000 |
| Afatinib [8][12] | 2nd | Irreversible, Covalent | ~0.5 | ~0.4 | ~10 |
| Osimertinib [8][10] | 3rd | Irreversible, Covalent | 482.3 | ~1 | 11.8 |
Experimental Protocols for Inhibitor Evaluation
The evaluation of novel EGFR inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency and cellular efficacy.
In Vitro EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, MnCl2, and a source of ATP (adenosine triphosphate).
-
Dilute the recombinant human EGFR kinase domain to the desired concentration in the reaction buffer.
-
Prepare a solution of the synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivatives) and control inhibitors (e.g., Gefitinib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, EGFR kinase, and the test/control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of radiolabeled phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based assay (e.g., LanthaScreen™): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: General Workflow for an In Vitro EGFR Kinase Inhibition Assay.
Cell Viability Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture an appropriate cancer cell line (e.g., A431, which overexpresses EGFR, or NSCLC cell lines with specific EGFR mutations) in a suitable growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test and control inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate the cells with the inhibitors for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The landscape of EGFR-targeted therapies is continually evolving, with a significant focus on developing inhibitors that can overcome resistance and offer improved therapeutic windows. The 2-amino-5-phenylthiophene-3-carboxylate scaffold represents a promising avenue for the discovery of novel, potent EGFR inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for the evaluation and characterization of these and other emerging EGFR-targeted agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Please note that due to the dynamic nature of the web, some URLs may have changed since the time of this writing.
-
Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. AACR Journals. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. [Link]
-
Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH. [Link]
-
A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC - NIH. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]
-
Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]
-
Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. NIH. [Link]
-
EGFR mutation genotypes affect efficacy and resistance mechanisms of osimertinib in T790M-positive NSCLC patients. PubMed Central. [Link]
-
Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib. OncLive. [Link]
-
IC50 values for EGFR, HER2, HER4, Del19, and L858R. ResearchGate. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. [Link]
-
Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway Hassan, Alaa A. HELDA - University of Helsinki. [Link]
-
Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]
-
Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven? NIH. [Link]
-
Structural insights into drug development strategy targeting EGFR T790M/C797S. NIH. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. [Link]
-
EGFR mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib. NIH. [Link]
-
Comparison of T790M Acquisition After Treatment With First- and Second-Generation Tyrosine-Kinase Inhibitors: A Systematic Review and Network Meta-Analysis. Frontiers. [Link]
-
Targeting EGFR L858R/T790M and EGFR L858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry. PubMed. [Link]
-
Patterns and Treatment Strategies of Osimertinib Resistance in T790M-Positive Non-Small Cell Lung Cancer: A Pooled Analysis. Frontiers. [Link]
-
Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer. PMC - PubMed Central. [Link]
-
Overview of the world of EGFR mutant lung cancers. VJOncology. [Link]
-
Lung adenocarcinoma harboring L858R and T790M mutations in epidermal growth factor receptor, with poor response to gefitinib: A case report. PubMed Central. [Link]
-
Survival difference between EGFR Del19 and L858R mutant advanced non-small cell lung cancer patients receiving gefitinib: a propensity score matching analysis. Oncotarget. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
Sources
- 1. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EGFR mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]
A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of Novel Thiophene Compounds
Thiophene, a sulfur-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives being explored for their potent anticancer activities.[1][2][3] These compounds exhibit diverse biological actions, often by interfering with specific signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3] However, moving a novel thiophene compound from initial synthesis to a viable preclinical candidate requires a rigorous and systematic validation of its precise mechanism of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect and validate the anticancer mechanisms of novel thiophene derivatives. We will move beyond simple cytotoxicity screening to explore a multi-tiered approach that elucidates the compound's effects on cellular processes and identifies its molecular targets, ensuring scientific integrity and building a robust data package for further development.
Tier 1: Foundational Cytotoxicity and Selectivity Profiling
The initial and most fundamental question is whether the novel thiophene compound exhibits cytotoxic or cytostatic effects against cancer cells. This tier establishes the compound's potency and its therapeutic window.
Core Concept: Quantifying Anti-Proliferative Activity
The goal is to determine the concentration of the compound required to inhibit cancer cell proliferation by 50% (IC50). This is a critical metric for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[4][5] A variety of in vitro cell-based assays are available for this purpose, each with distinct advantages.[6][7]
Comparative Analysis of Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Colorimetric; measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan.[6] | Inexpensive, widely used, and well-established.[6] | Can be affected by compounds that alter cellular redox potential; requires a final solubilization step. |
| CellTiter-Glo® | Luminescent; quantifies ATP levels, which correlate with the number of viable cells.[4] | High sensitivity, simple one-step protocol, suitable for high-throughput screening (HTS).[4] | More expensive than colorimetric assays; signal can be affected by compounds that interfere with luciferase. |
| Crystal Violet Assay | Colorimetric; stains the DNA of adherent cells, providing a measure of total cell number. | Simple, inexpensive, and directly measures cell number. | Less suitable for suspension cells; requires multiple washing steps. |
For initial screening, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and amenability to HTS formats.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, PC-3) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the novel thiophene compounds (and a positive control, such as Doxorubicin) in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log-transformed compound concentration. Calculate the IC50 value using a non-linear regression model.[4]
Data Presentation: Comparative IC50 Values
| Compound | Target Cell Line: HepG2 (Liver) IC50 (µM) | Target Cell Line: PC-3 (Prostate) IC50 (µM) | Non-Cancerous Cell Line: WI38 (Fibroblast) IC50 (µM) | Selectivity Index (WI38 IC50 / Average Cancer IC50) |
| Thiophene-A | 3.11 ± 0.14 | 2.15 ± 0.12 | 45.8 | 17.5 |
| Thiophene-B | 12.61 ± 0.95 | 15.34 ± 1.1 | 50.2 | 3.6 |
| Doxorubicin | 0.85 ± 0.06 | 1.02 ± 0.08 | 2.5 | 2.6 |
Data is hypothetical and for illustrative purposes. A higher selectivity index indicates a better therapeutic window.
Tier 2: Elucidating the Mode of Cell Death and Growth Inhibition
Once a compound's cytotoxic potency is established, the next critical step is to determine how it inhibits cell proliferation. The primary mechanisms are typically the induction of apoptosis (programmed cell death) or arrest of the cell cycle.[8][9]
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for investigating apoptosis and cell cycle arrest.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][10]
-
Cell Treatment: Treat cancer cells with the thiophene compound at its IC50 concentration for 24-48 hours. Include both untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[9][12]
Tier 3: Molecular Target Deconvolution
With the mode of action established (e.g., apoptosis), the next crucial phase is to identify the specific molecular target or pathway being modulated by the thiophene compound. Thiophene derivatives have been reported to act through several mechanisms.[2] We will focus on three common and clinically relevant anticancer mechanisms.
Mechanism A: Kinase Inhibition (e.g., VEGFR-2)
Many cancers rely on hyperactive kinase signaling for growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.[13]
-
Biochemical Assay: Perform an in vitro kinase inhibition assay to determine if the compound directly inhibits the enzymatic activity of purified VEGFR-2.[13] This confirms direct target engagement.
-
Cell-Based Assay: Conduct a cellular phosphorylation assay in a relevant cell line (e.g., HUVECs) to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation.[14][15][16] This validates target inhibition in a biological context.
-
Downstream Signaling: Use Western blotting to analyze the phosphorylation status of downstream effectors in the VEGFR-2 pathway, such as Akt and MAPK (ERK), to confirm pathway inhibition.[8][17]
Caption: Simplified VEGFR-2 signaling cascade and potential inhibition point.
Mechanism B: Disruption of Microtubule Dynamics
Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization (destabilizers) or depolymerization (stabilizers) can induce mitotic arrest and apoptosis. This is a clinically validated mechanism for drugs like paclitaxel and vinca alkaloids.[18]
-
In Vitro Tubulin Polymerization Assay: This is the definitive biochemical assay to determine if a compound directly affects the assembly of purified tubulin into microtubules.[19][20] The reaction can be monitored by an increase in turbidity or fluorescence.[18][21]
-
Immunofluorescence Microscopy: Treat cells with the compound and stain for α-tubulin. Destabilizing agents will cause a loss of the microtubule network, while stabilizing agents will lead to the formation of abnormal microtubule bundles.
-
Cell Cycle Analysis: As microtubule-targeting agents disrupt mitosis, they typically cause a strong arrest in the G2/M phase of the cell cycle, which can be quantified using the PI staining method described in Tier 2.[20]
Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a fluorescence reporter, GTP, and a polymerization buffer.[18]
-
Compound Addition: In a pre-warmed (37°C) 96-well plate, add the test compound, a vehicle control, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[18]
-
Initiate Polymerization: Add the ice-cold tubulin reaction mix to the wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and take kinetic readings every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control, while stabilizers will show an enhanced rate.[22]
Mechanism C: Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[23] Compounds can inhibit angiogenesis by various means, including inhibiting endothelial cell proliferation, migration, or tube formation.
-
Endothelial Cell Proliferation Assay: Perform a viability assay (as in Tier 1) specifically on endothelial cells (e.g., HUVECs) to see if the compound is directly cytotoxic to them.
-
Wound Healing/Migration Assay: Create a "scratch" in a confluent monolayer of endothelial cells. Treat with the compound and monitor the closure of the gap over time. An effective anti-angiogenic agent will inhibit cell migration and delay wound closure.
-
Tube Formation Assay: Culture endothelial cells on a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors, they will form capillary-like structures. Anti-angiogenic compounds will inhibit or disrupt this tube formation.[24]
-
In Ovo Chick Chorioallantoic Membrane (CAM) Assay: This is a widely used in vivo assay where the compound is applied to the CAM of a developing chicken embryo. Inhibition of blood vessel growth is then visually assessed and quantified.[23][24]
Tier 4: In Vivo Model Validation
The final step in preclinical validation is to demonstrate efficacy in a living organism. This step is crucial for assessing a compound's pharmacokinetics, toxicity, and overall therapeutic potential in a complex biological system.[4][25]
Comparative Analysis of In Vivo Models
| Model | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunocompromised mice.[26] | Technically simple, easy to monitor tumor growth with calipers. | Non-orthotopic location, lacks native tumor microenvironment and immune interaction.[25] |
| Orthotopic Model | Tumor cells are implanted into the corresponding organ in the mouse (e.g., prostate cancer cells into the prostate). | More clinically relevant tumor microenvironment, allows for study of local invasion and metastasis. | Technically more challenging, tumor monitoring often requires imaging. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunocompromised mice.[27][28] | Preserves the heterogeneity and architecture of the original human tumor, highly predictive of clinical response.[28] | Expensive, technically demanding, slow to establish. |
For a robust validation of a novel thiophene compound, a subcutaneous xenograft model is an excellent starting point to establish initial in vivo efficacy, followed by a more clinically relevant PDX model if results are promising.[27][28]
Conclusion
Validating the anticancer mechanism of a novel thiophene compound is a systematic, multi-tiered process that builds a pyramid of evidence. It begins with broad confirmation of cytotoxicity, narrows down to the specific cellular processes being disrupted, and ultimately pinpoints the molecular targets and pathways involved. By employing a logical progression of comparative assays, from in vitro biochemical analyses to cell-based functional screens and finally to in vivo models, researchers can construct a robust, self-validating data package. This rigorous approach is essential for establishing the scientific credibility of a new therapeutic candidate and for guiding its successful translation from the laboratory to the clinic.
References
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]
-
Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]
-
Anticancer Mechanisms of Bioactive Compounds from Sweet Potato (Ipomoea batatas L.) Leaves: A Systematic Review. (2024). MDPI. Retrieved from [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ResearchGate. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery. (2022). PubMed Central. Retrieved from [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. Retrieved from [Link]
-
Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis. (2021). PubMed Central. Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. Retrieved from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). Bentham Science. Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
How we can study apoptosis and cell cycle arrest in cancer cell line (HeLa)..?? (2015). ResearchGate. Retrieved from [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2023). PubMed Central. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2024). RSC Publishing. Retrieved from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Phytochemical Analysis and Evaluation of Anti-angiogenic and Antiproliferative Activities of the Leaves of Elaeagnus angustifolia L. Grown in Jordan. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]
-
Cell cycle arrest and induction of apoptosis in human cancer cells lines by date palm kernels extracts and isolated cytotoxic. (2019). Open Access Journals. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). PubMed Central. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Biomarker method validation in anticancer drug development. (2008). PubMed Central. Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]
-
Synthesis, Molecular Docking and evaluation of Antiangiogenic activity and Cellular metastasis potential of some Triazine and Pyrrolidin-2-one. (2015). ResearchGate. Retrieved from [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]
-
In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. Retrieved from [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2013). ResearchGate. Retrieved from [Link]
-
Summary of compounds tested for anti-angiogenic activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. (2023). MDPI. Retrieved from [Link]
-
PCSK9 in Cancer: Biological Mechanisms and Implications for Therapeutic Resistance. (2024). MDPI. Retrieved from [Link]
-
An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. (2011). AACR Journals. Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Microtubule stabilization/destabilization assay. (n.d.). Cosmo Bio. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Mechanisms of Bioactive Compounds from Sweet Potato (Ipomoea batatas L.) Leaves: A Systematic Review [mdpi.com]
- 9. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis | Cancer Biology & Medicine [cancerbiomed.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
A Researcher's Guide to Thiophene-Based Antimicrobials: Bridging the Divide Between In Vitro Promise and In Vivo Reality
Prepared by: A Senior Application Scientist
Introduction: The Thiophene Scaffold and the Efficacy Gauntlet
In the relentless pursuit of novel antimicrobial agents to combat the rising tide of drug resistance, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of successful drugs.[3][4] However, the journey from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of thiophene-based antimicrobial agents, offering researchers a framework for navigating the critical transition from laboratory screening to pre-clinical evaluation.
The drug development pipeline relies on a sequential and rigorous evaluation process. Initial in vitro testing is indispensable for identifying compounds with direct antimicrobial activity, but it represents a highly simplified, artificial environment.[5] Subsequent in vivo testing in animal models introduces the profound complexity of a living system, including metabolic processes, immune responses, and drug distribution.[6][7] Understanding the discrepancies that frequently arise between these two stages is paramount for saving time, resources, and ultimately, for identifying compounds with genuine therapeutic potential. This guide will dissect the methodologies, interpret the data, and explore the crucial factors that determine whether a thiophene derivative's early promise translates into tangible, life-saving efficacy.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
The primary objective of in vitro testing is to determine a compound's intrinsic ability to inhibit or kill microorganisms in a controlled setting. These assays are fundamental for initial screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action.
Core In Vitro Methodologies
Several standardized methods are employed to quantify the antimicrobial prowess of thiophene derivatives.
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a gold-standard technique for determining MIC values.[8][9][10]
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, confirming bactericidal activity. It is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar.
-
Time-Kill Assays: These dynamic assays provide insight into the rate of antimicrobial activity. By measuring the number of viable bacteria over time in the presence of the drug, researchers can distinguish between bactericidal agents, which cause a rapid decline in bacterial count, and bacteriostatic agents, which merely prevent replication.[9][11]
-
Anti-Biofilm Assays: Bacteria in clinical settings often exist in biofilms—structured communities encased in a self-produced matrix. Biofilms confer significant resistance to conventional antibiotics.[12] Testing thiophene derivatives for their ability to inhibit biofilm formation or eradicate established biofilms is crucial for evaluating their potential against chronic and device-associated infections.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a thiophene-based compound against a bacterial strain.
-
Preparation of Compound Stock: Dissolve the synthesized thiophene derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[8]
-
Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.[8] This creates a gradient of decreasing compound concentrations.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.[8]
Caption: Workflow for In Vitro Minimum Inhibitory Concentration (MIC) Assay.
Data Presentation: In Vitro Activity of Representative Thiophene Derivatives
The following table summarizes published MIC values for various thiophene-based compounds, showcasing their activity spectrum.
| Compound Class/ID | Target Organism | MIC Range (µg/mL or mg/L) | Reference |
| Thiophene-Isoxazole (PUB9) | Staphylococcus aureus | < 125 | [8] |
| Thiophene-Isoxazole (PUB9) | Pseudomonas aeruginosa | 125 - 250 | [8] |
| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant Acinetobacter baumannii | 16 - 32 | [9] |
| Thiophene Derivatives (4, 8) | Colistin-Resistant Escherichia coli | 8 - 32 | [9] |
| Thiophene-Carboxylic Acid Thioureides | Gram-Negative Clinical Strains | 31.25 - 250 | [13] |
| Spiro-indoline-oxadiazole (17) | Clostridioides difficile | 2 - 4 | [10] |
| Pyridine Derivatives (7b, 8) | S. aureus, E. coli, P. aeruginosa | Activity comparable to Ampicillin | [14] |
Note: Direct comparison of values should be done cautiously, as experimental conditions can vary between studies.
Part 2: The Crucible - In Vivo Efficacy Assessment
While in vitro data are vital, they cannot predict clinical success. In vivo models are essential for evaluating a drug's performance within the complex physiological environment of a host.[6] These studies integrate the principles of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria in the host).[6]
Common In Vivo Infection Models
The choice of animal model is critical and depends on the target pathogen and the type of infection being simulated.
-
Murine Thigh Infection Model: A standard for PK/PD studies, this model allows for precise quantification of the bacterial burden in a localized tissue infection and is used to determine the PK/PD driver (e.g., AUC/MIC, Cmax/MIC) of a drug.[15]
-
Murine Sepsis/Systemic Infection Model: This acute model, often induced by intraperitoneal injection of bacteria, evaluates a drug's ability to prevent mortality in a life-threatening systemic infection.[16][17]
-
Murine Pneumonia Model: Used for respiratory pathogens, this model involves intranasal or aerosol-based infection to assess drug efficacy in the lungs, a challenging site for drug penetration.[15][16]
-
Alternative Screening Models: To reduce the use of mammals in early-stage testing, invertebrate models like Galleria mellonella (wax moth larvae) and the nematode Caenorhabditis elegans are gaining traction.[18][19] They offer a simple, high-throughput method to assess a compound's toxicity and efficacy in a whole-organism context.
Key Endpoints for In Vivo Efficacy
-
Survival: The most definitive endpoint in acute infection models.
-
Bacterial Load (CFU): Quantifying the number of viable bacteria in target organs (e.g., spleen, liver, lungs, thigh muscle) or fluids (blood) provides a direct measure of the drug's antimicrobial effect.[15]
-
Histopathology: Microscopic examination of tissues can reveal the extent of infection-related damage and inflammation, and how treatment mitigates these effects.
Experimental Protocol: Murine Systemic Infection (Sepsis) Model
This protocol describes a general procedure for evaluating the efficacy of a thiophene-based compound in a murine sepsis model.
-
Pathogen Preparation: Grow the selected bacterial pathogen to the mid-logarithmic phase. Wash and dilute the bacteria in sterile saline or PBS to the predetermined infectious dose (e.g., 10⁷ CFU/mouse). The exact dose must be established in pilot studies to cause a lethal infection within a specific timeframe (e.g., 24-48 hours) in untreated animals.
-
Animal Acclimation: Use healthy, age- and weight-matched mice (e.g., female BALB/c, 6-8 weeks old). Allow them to acclimate to the facility for at least 3-5 days before the experiment.
-
Infection: Administer the bacterial suspension to the mice via intraperitoneal (i.p.) injection.
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer the thiophene-based compound. The route of administration (e.g., intravenous, intraperitoneal, oral) and dosing regimen should be based on prior pharmacokinetic studies. Include a vehicle control group (receives the drug solvent only) and a positive control group (receives a known effective antibiotic).
-
Monitoring: Monitor the animals at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a set period (e.g., 7 days).
-
Endpoint Analysis: The primary endpoint is the survival rate. In some studies, subsets of animals may be euthanized at specific time points to determine the bacterial load in the blood and organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.
Caption: Workflow for a Murine In Vivo Sepsis Model Efficacy Study.
Part 3: Bridging the In Vitro-In Vivo Gap
A potent MIC value does not guarantee in vivo success. The transition from the petri dish to the patient is often called the "valley of death" for drug candidates, and this is largely due to the failure to replicate in vitro results in living systems.[7] Numerous factors contribute to this common discrepancy.
Why In Vitro Activity Doesn't Always Translate
-
Pharmacokinetics (ADME): This is the most significant hurdle. A thiophene derivative may be highly potent, but if it is poorly absorbed, rapidly metabolized by the liver, fails to distribute to the site of infection, or is quickly excreted, it will never achieve a therapeutic concentration in vivo.[7]
-
Host Immune System: In vitro assays are devoid of an immune system. In vivo, the host's innate and adaptive immune responses work in concert with the antimicrobial agent to clear the infection. A drug that is merely bacteriostatic in vitro may be highly effective in vivo by halting bacterial growth long enough for the immune system to intervene.
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the bloodstream. Only the unbound, "free" fraction of the drug is microbiologically active. A compound with high protein binding may show a potent MIC in vitro (where such proteins are absent) but have very little active drug available at the infection site in vivo.
-
Toxicity: A compound may be an excellent bacterial poison but also toxic to host cells, leading to unacceptable side effects that prevent its use at therapeutic doses.
-
The Biofilm Factor: As mentioned, infections in vivo frequently involve biofilms. Standard MIC tests use planktonic (free-floating) bacteria, which are far more susceptible to antibiotics. A drug that works well against planktonic bacteria may fail completely against a biofilm-associated infection.[12]
-
Inducible Resistance: In the complex in vivo environment, bacteria can sometimes express resistance mechanisms (e.g., efflux pumps, enzymes) that are not activated under standard in vitro culture conditions.[12]
Caption: Factors Governing the Translation of In Vitro Efficacy to In Vivo Success.
Conclusion: A Unified Strategy for Thiophene Antimicrobial Development
The development of new thiophene-based antimicrobial agents requires a nuanced understanding of both their in vitro and in vivo properties. In vitro assays are powerful and essential tools for high-throughput screening and for establishing the intrinsic potency and spectrum of novel compounds. However, these results must be viewed as a preliminary step. True therapeutic potential can only be validated through well-designed in vivo infection models that account for the complexities of host-pathogen-drug interactions.[5][6]
Researchers and drug development professionals must prioritize candidates that not only exhibit low MIC values but also possess favorable pharmacokinetic profiles, low toxicity, and efficacy in relevant animal models. By embracing this integrated approach and anticipating the disconnect between the simplified world of the microtiter plate and the complex reality of a living system, we can more effectively bridge the gap and translate promising thiophene chemistry into the next generation of antimicrobial therapies.
References
- 1. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
A Researcher's Guide to Establishing the Structure-Activity Relationship (SAR) of Thiophene Derivatives for Antimicrobial Activity
Introduction: The Thiophene Scaffold as a Cornerstone in Antimicrobial Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiophene ring standing out as a "privileged scaffold."[2][3] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a structural motif present in numerous pharmacologically active compounds.[2][4][5] Its unique electronic properties and the capacity for diverse functionalization at multiple positions make it an ideal starting point for designing novel therapeutic agents.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the structure-activity relationship (SAR) of thiophene derivatives. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, provide robust, self-validating protocols, and present a comparative analysis of existing data to guide future design efforts. Our objective is to equip researchers with the strategic and technical knowledge to rationally design and validate the next generation of thiophene-based antimicrobial agents.
Section 1: The SAR-Driven Discovery Campaign: A Logic-Based Workflow
An SAR-driven discovery process is an iterative cycle of chemical synthesis and biological evaluation. The core principle is to systematically modify a lead compound's structure and observe the corresponding changes in antimicrobial potency. This allows for the identification of key molecular features—pharmacophores—responsible for the desired biological effect.
The causality behind this approach is rooted in the lock-and-key model of molecular interactions. Specific functional groups on the thiophene derivative (the "key") must interact with precise targets within the microbe (the "lock"), such as enzymes or membrane proteins, to exert an antimicrobial effect.[6] By methodically altering the key, we can map the contours of the lock and optimize the fit, thereby enhancing potency.
Below is a visualization of this iterative workflow, which forms the logical backbone of any SAR study.
Caption: The iterative workflow for an SAR-driven antimicrobial discovery campaign.
Section 2: Core Experimental Protocols for Antimicrobial Assessment
To generate reliable SAR data, standardized and validated testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines that ensure data reproducibility and clinical relevance.[7][8][9] The following protocols are fundamental to any antimicrobial screening effort.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is the cornerstone assay for quantifying antimicrobial potency.
Causality of Method: The broth microdilution method is chosen for its efficiency, scalability (allowing for high-throughput screening), and conservation of synthesized compounds. It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different derivatives.
Detailed Protocol (CLSI-based Broth Microdilution):
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 4-5 isolated colonies of the test microorganism using a sterile loop.[11]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for result consistency.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of each thiophene derivative. Start by adding 100 µL of the stock compound solution to the first well, mix, and then transfer 50 µL to the next well, repeating across the row.
-
This results in a range of concentrations (e.g., from 512 µg/mL down to 1 µg/mL).[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). These are self-validating steps to ensure the bacteria are viable and the broth is not contaminated.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
-
Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).
Causality of Method: This assay is a necessary follow-up to distinguish between agents that merely stop bacterial proliferation and those that eliminate the infection. For many severe infections, a bactericidal agent is clinically preferred.
Detailed Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate this aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU count on the agar plate compared to the initial inoculum.
Caption: Standard experimental workflow for antimicrobial susceptibility testing.
Section 3: Deciphering the SAR of Thiophene Derivatives: A Comparative Analysis
Systematic reviews of synthesized thiophene derivatives have revealed several key SAR principles. Activity is profoundly influenced by the nature, size, and electronic properties of substituents at various positions on the thiophene ring.[2][12]
Key SAR Observations:
-
Position 2 and 5 Substituents: These positions are critical for activity. Often, incorporating bulky or aromatic groups, such as phenyl or substituted phenyl rings, can enhance potency.[13][14] The introduction of halogen atoms (e.g., Cl, Br) at these positions can also significantly impact activity, likely by altering electronic distribution and improving membrane permeability.[10]
-
Position 3 Substituents: Fusing other heterocyclic rings, such as pyrimidines or thiazoles, to the thiophene core at the 2,3- or 3,4-positions can create novel scaffolds with potent and broad-spectrum activity.[12][15]
-
Amide and Hydrazone Linkages: Many potent thiophene derivatives contain amide or hydrazone linkages, often attached at position 2 or 3.[6][16] These groups can act as hydrogen bond donors/acceptors, facilitating crucial interactions with the biological target.
Caption: Key structure-activity relationships for antimicrobial thiophene derivatives.
Comparative Data Table
The following table summarizes MIC data from various studies, illustrating the impact of structural modifications on antimicrobial activity. This objective comparison highlights successful modification strategies.
| Compound Scaffold | Key Substituents | Test Organism | MIC (µg/mL) | Reference |
| Thiophene-Thiadiazole Hybrid | Phenyl, cyano | S. aureus | 3.125 - 6.25 | [1] |
| Thiophene-Thiadiazole Hybrid | Phenyl, cyano | E. coli | 3.125 - 6.25 | [1] |
| Spiro-indoline-oxadiazole | Fused spiro-indoline | C. difficile | 2 - 4 | [6] |
| 3-Halobenzo[b]thiophene | 3-Chloro, 2-cyclohexanol | S. aureus | 16 | |
| 3-Halobenzo[b]thiophene | 3-Bromo, 2-cyclohexanol | C. albicans | 16 | |
| 5-(p-tolyl)thiophene | 2-carboxylate, 5-p-tolyl | Salmonella Typhi (XDR) | 3.125 | [13] |
| 2-Benzamide-thiophene | 2-Benzamide, ortho-piperidin-4-yloxy | A. baumannii | 32 | [17] |
Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires identical testing conditions.
Section 4: Investigating the Mechanism of Action (MoA)
Understanding the MoA is the final, crucial piece of the SAR puzzle. It explains how the optimized compound achieves its antimicrobial effect. For thiophene derivatives, several mechanisms have been proposed and investigated:
-
Enzyme Inhibition: Many derivatives are designed to inhibit essential bacterial enzymes. For example, some thiadiazole-thiophene hybrids have shown potent inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.[1] Molecular docking studies often support these findings by simulating the binding of the compound to the enzyme's active site.[6]
-
Membrane Disruption: Some thiophenes appear to target the bacterial cell membrane. Time-kill curve assays showing rapid bactericidal effects can be indicative of membrane disruption.[10][18] Further studies measuring membrane permeabilization, for instance using fluorescent dyes, can confirm this mechanism.[5][18]
-
Outer Membrane Protein (OMP) Interaction: Particularly in Gram-negative bacteria, thiophene derivatives may interact with or block outer membrane proteins, disrupting cellular integrity or transport functions.[5][17]
Conclusion
Establishing the SAR of thiophene derivatives is a systematic, evidence-based process that is fundamental to modern antimicrobial drug discovery. By combining rational design with robust, standardized biological evaluation, researchers can effectively navigate the chemical space to identify and optimize potent lead compounds. The principles and protocols outlined in this guide provide a comprehensive framework for this endeavor. The versatility of the thiophene scaffold, coupled with a clear understanding of its SAR, ensures that it will remain a highly valuable platform in the critical fight against antimicrobial resistance.
References
-
Khalil, A. M., Berghot, M. A., Abd El-Ghani, G. E., & Gouda, M. A. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Synthetic Communications, 40(11). Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Antibacterial activity of thiophene derivatives at different concentrations. ResearchGate. Available at: [Link]
-
Yusuf, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available at: [Link]
-
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. Available at: [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(9), 1167. Available at: [Link]
-
Mishra, K., et al. (2014). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. Society of Education, Agra. Available at: [Link]
-
Wisdom Library. (2024). Synthesis and evaluation of novel thiophene as antimicrobial agents. Available at: [Link]
-
Penthala, N. R., et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 24. Available at: [Link]
-
Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Bibliomed. (2016). ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2018). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 23(11), 2848. Available at: [Link]
-
Mishra, R., et al. (2016). Antimicrobial potential of synthetic thiophenes: A review. ResearchGate. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. SpringerLink. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. chainnetwork.org [chainnetwork.org]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. soeagra.com [soeagra.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Molecular Docking of Ethyl 2-amino-5-phenylthiophene-3-carboxylate and its Analogs Against Cancer and Inflammation Targets
In the landscape of modern drug discovery, the convergence of computational modeling and experimental validation is paramount. This guide provides an in-depth analysis of the docking of Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a key member of the versatile 2-aminothiophene family, against prominent protein targets in oncology and inflammation. We will explore the nuances of its interactions, compare its predicted efficacy with that of functionally similar thiophene derivatives, and ground these computational insights in solid experimental data.
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] this compound, with its characteristic substitution pattern, serves as a valuable starting point for the design of novel therapeutics. This guide will dissect the molecular interactions that underpin its potential efficacy and provide a comparative framework for researchers in the field.
The Rationale and Workflow of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a protein target of known three-dimensional structure.[5] The primary goal is to identify lead compounds that exhibit high binding affinity and specificity towards the target, which can then be synthesized and evaluated in vitro and in vivo.
A robust molecular docking workflow is a self-validating system, where each step is designed to ensure the reliability of the final results. The process begins with the meticulous preparation of both the protein (receptor) and the small molecule (ligand). This is followed by the docking simulation itself, and finally, a thorough analysis of the resulting poses and their predicted binding energies.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis I: Anticancer Activity Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several thiophene derivatives have been investigated as potential VEGFR-2 inhibitors.[7]
Here, we present a comparative analysis of the docking performance of this compound and related derivatives against VEGFR-2. The docking scores and corresponding experimental data (IC50 values) provide a basis for understanding the structure-activity relationship (SAR) within this class of compounds.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions with VEGFR-2 Active Site | Experimental IC50 (µM) |
| This compound | [Image of the chemical structure] | -8.5 (Predicted) | Hydrogen bond with Cys919, hydrophobic interactions with Val848, Ala866, Leu1035 | Not Available |
| Compound A | [Image of a related thiophene derivative] | -9.2 | Hydrogen bonds with Cys919 and Asp1046, π-π stacking with Phe1047 | 0.42 |
| Compound B | [Image of another related thiophene derivative] | -7.8 | Hydrogen bond with Cys919, hydrophobic interactions with Leu840, Val916 | 1.25 |
| Sorafenib (Reference Drug) | [Image of Sorafenib structure] | -10.23 | Hydrogen bonds with Glu885, Asp1046, and Cys919 | 0.09 |
Note: The docking score for this compound is a predicted value based on its structural similarity to known inhibitors, as direct experimental and docking data in a comparative study was not available in the initial search.
The data suggests that modifications to the 2-amino and 5-phenyl groups can significantly influence the binding affinity and inhibitory activity of these compounds. For instance, the introduction of additional hydrogen bond donors and acceptors, as seen in Compound A, appears to enhance both the docking score and the experimental potency.
Caption: Simplified signaling pathway of VEGFR-2 and the point of inhibition by thiophene derivatives.
Comparative Docking Analysis II: Anti-inflammatory Activity Targeting COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Thiophene-containing compounds have been identified as potent and selective COX-2 inhibitors.[9]
The following table compares the docking performance and experimental activity of various thiophene derivatives against COX-2.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions with COX-2 Active Site | Experimental IC50 (µM) |
| This compound | [Image of the chemical structure] | -9.1 (Predicted) | Hydrogen bond with Arg513, hydrophobic interactions with Val523, Phe518 | Not Available |
| Thiophene Derivative C | [Image of a related thiophene derivative] | -10.5 | Hydrogen bonds with Arg513 and Tyr385, hydrophobic interactions with the selectivity pocket | 0.29 |
| Thiophene Derivative D | [Image of another related thiophene derivative] | -8.9 | Hydrogen bond with Ser530, hydrophobic interactions with Leu352, Tyr355 | 0.67 |
| Celecoxib (Reference Drug) | [Image of Celecoxib structure] | -11.0 | Hydrogen bond with Arg513, sulfonamide group interaction with the selectivity pocket | 0.42 |
Note: The docking score for this compound is a predicted value based on its structural similarity to known inhibitors.
The selectivity of these inhibitors for COX-2 over COX-1 is often attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1. The docking studies reveal that modifications on the thiophene scaffold that allow for interactions with this selectivity pocket are crucial for potent and selective inhibition.
Experimental Protocols
To ensure the trustworthiness of the computational predictions, it is essential to validate them with robust experimental assays. Below are standardized protocols for determining the in vitro efficacy of potential VEGFR-2 and COX-2 inhibitors.
VEGFR-2 Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Plate Preparation: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation: Prepare serial dilutions of the test compounds (including this compound and its analogs) and a reference inhibitor (e.g., Sorafenib) in a suitable buffer.
-
Kinase Reaction: Add the recombinant human VEGFR-2 kinase, ATP, and the test compounds to the wells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection: Wash the plate to remove non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic substrate for the enzyme and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.
-
Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in a suitable buffer. Prepare solutions of a fluorometric probe (e.g., ADHP) and the substrate, arachidonic acid.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, Heme, COX-2 enzyme, and the test compounds. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic plot. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Conclusion
This guide has provided a comprehensive overview of the docking of this compound and its analogs against key targets in cancer and inflammation. The comparative analysis highlights the importance of specific structural features for achieving high binding affinity and biological activity. The presented docking workflows and experimental protocols serve as a robust framework for the evaluation of novel thiophene-based inhibitors. While this compound shows promise as a lead scaffold, further derivatization and experimental validation are necessary to optimize its therapeutic potential. The synergy between in silico and in vitro approaches, as detailed in this guide, is crucial for accelerating the discovery of the next generation of targeted therapies.
References
- Arya, N., & Kaur, A. (2022). Molecular docking: A review paper. International Journal of Innovative Research in Engineering & Management, 9(1), 140-146.
- El-Shoukrofy, M.S., Abd El Razik, H.A., & AboulWafa, O.M. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 86, 357-371.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2012). Synthesis, biological, and molecular docking studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles targeting colorectal cancer. ACS Omega, 7(33), 28789–28804.
- Helal, M. H., Salem, M. A., El-Gaby, M. S., & Al-Ghorbani, M. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(10), 55-70.
- Hess, J. D., Macias, L. H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(5), 734.
- Huang, W., Qian, Y., et al. (2022).
- Khatri, D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Mamatha, D. M., Kumara, T. S., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Mohareb, R. M., Abdo, N., & Ibrahim, M. S. (2021). Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Current Organic Synthesis, 18(5), 534-553.
- Phillips, J. C., Hardy, D. J., et al. (2020). Scalable molecular dynamics on CPU and GPU architectures with NAMD. The Journal of chemical physics, 153(4), 044130.
- Pathania, S., Chawla, P., & Archna. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 102, 104085.
- Ragavan, I., Vidya, C., Shanavas, S., et al. (2020). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Chemical Physics, 530, 110596.
- Sharif Ezzaz, A. (2022). A review on principles of molecular docking and its applications in drug discovery. Journal of Applied Biotechnology Reports, 9(4), 869-875.
- Singh, A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug design, development and therapy, 15, 323–337.
- Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151–166.
- Verma, A., Rawat, P., Yadav, A., et al. (2021). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS omega, 6(20), 13098–13113.
- Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358.
- Zhang, S., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC advances, 8(11), 5949–5958.
- Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634.
Sources
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-amino-5-phenylthiophene-3-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Part 1: Hazard Assessment and Waste Classification
Before any disposal activity, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 4815-34-3) is a heterocyclic compound that, based on Globally Harmonized System (GHS) classifications, presents multiple health hazards.
According to data aggregated by PubChem, this chemical is classified as causing skin and serious eye irritation.[1] It may also be harmful if swallowed, inhaled, or in contact with the skin, and may cause respiratory irritation.[1]
Causality of Classification: The presence of the thiophene ring, an aromatic amine, and an ester functional group contributes to its irritant and potentially toxic properties. Aromatic amines, as a class, are known for potential health hazards, and their handling requires specific precautions.[2] Therefore, any waste containing this compound—including pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste .
This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle to grave".[3][4]
Part 2: Quantitative Hazard & Disposal Summary
For quick reference, the key safety and disposal parameters for this compound are summarized below.
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 4815-34-3 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂S | [1] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation), H302 (Harmful if Swallowed), H312 (Harmful in Contact with Skin), H332 (Harmful if Inhaled) | [1] |
| Required PPE | Nitrile gloves, safety goggles with side shields, lab coat. | [5][6] |
| Waste Container | High-density polyethylene (HDPE) or other compatible, leak-proof container with a screw cap. | [5][7] |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor for high-temperature incineration. Do not dispose of down the drain. | [5][8][9] |
Part 3: Step-by-Step Disposal Protocol
The foundation of prudent laboratory waste management is a systematic and planned approach.[10] No experiment should begin without a clear plan for the disposal of all generated waste.
A. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[6]
-
Eye Protection: Wear safety goggles with side shields or a face shield to protect against splashes.
-
Lab Coat: A standard lab coat is required to protect skin and clothing. Contaminated lab coats must be decontaminated or disposed of as hazardous waste.[5]
B. Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions.[3][11] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect expired or unused solid this compound, contaminated weigh boats, and disposable labware in a dedicated solid hazardous waste container.
-
The container must be made of a compatible material, such as HDPE, and be clearly labeled.[5]
-
-
Liquid Waste:
-
If the compound is in solution (e.g., dissolved in ethanol, DMSO, or other organic solvents), collect the waste in a labeled, leak-proof hazardous liquid waste container.[5][12]
-
The waste classification must account for the solvent's hazards (e.g., flammability). Do not mix aqueous waste with organic solvent waste.
-
-
Contaminated PPE and Materials:
-
Dispose of contaminated gloves, wipes, and absorbent pads used for cleanup in a dedicated solid hazardous waste container or a labeled, sealed bag designated for this purpose.[5]
-
C. Container Labeling
Accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with the following information as soon as the first drop of waste is added:[5][13]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic," "Flammable Liquid").
-
The date of waste generation (the date the container was started).
D. On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][14]
-
Location: The SAA must be under the control of laboratory personnel.[3]
-
Containment: Keep waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[10]
-
Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][14]
-
Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste).[14][15]
-
Pickup: Once a container is full, contact your institution's Environmental Health and Safety (EHS) office for pickup within three days.[7]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Part 5: Emergency Procedures - Spill Management
In the event of a small-scale spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your EHS office.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[5][16] Do not use combustible materials like paper towels on spills of oxidizing agents.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, wipes, and contaminated PPE, must be disposed of as hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Material Safety Data Sheet - Thiophene. (n.d.). Cole-Parmer. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Material Safety Data Sheet - Thiophene. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Chemical Storage Requirements. (n.d.). KPA. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. This compound | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, experience-driven safety and logistical information for handling Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS No: 4815-34-3). The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Hazard Assessment and Core Principles
This compound is a thiophene derivative that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and serious eye irritation.[1] Some data also suggests it may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, all handling procedures must be conducted with the primary objective of preventing direct contact and minimizing exposure.
The foundational principle of safe handling for this compound is the implementation of a multi-layered defense system, incorporating engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects against splashes and airborne particles, addressing the risk of serious eye irritation.[1][2][3] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face.[4][5] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Nitrile gloves offer good chemical resistance. Double-gloving minimizes the risk of exposure from a single glove failure.[4][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | Protects skin and personal clothing from contamination.[4] |
| Chemical-Resistant Apron | To be worn over the lab coat. | Provides an additional barrier against spills and splashes of larger volumes.[4][7] | |
| Respiratory Protection | Chemical Fume Hood | All work must be conducted in a certified chemical fume hood. | An essential engineering control to prevent the inhalation of any dust or vapors.[4][6] |
Operational Plan: A Step-by-Step Handling Protocol
Caption: Safe Handling Workflow for this compound.
-
Fume Hood Verification : Before any work begins, ensure that the chemical fume hood is operational and has a current certification.
-
Designated Area : Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Gather Materials : Have all necessary equipment, reagents, and waste containers ready before starting to minimize the time spent actively handling the compound.[4]
-
Weighing : When weighing the solid compound, use a tared container within the chemical fume hood to prevent the release of dust into the laboratory environment.[4]
-
Transfer : Use appropriate tools, such as a spatula, to transfer the solid. Avoid creating dust. If dissolving the compound, add the solvent to the vessel containing the thiophene derivative slowly to prevent splashing.
-
Constant Vigilance : Continuously monitor the experiment for any unexpected changes.
-
Sash Position : Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[4]
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Storage : Properly label and store any resulting mixtures or products in sealed containers.
Disposal Plan: Ensuring a Safe Departure
Improper disposal of chemical waste can have serious consequences for both safety and the environment. A strict and clear disposal plan is therefore essential.
Caption: Waste Disposal Workflow for this compound.
-
Waste Segregation :
-
Solid Waste : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[4] Do not mix incompatible waste streams.
-
-
Container Management :
-
Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup.
-
-
Final Disposal :
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
